molecular formula C106H180N34O23S5 B15591078 Tertiapin (reduced)

Tertiapin (reduced)

Cat. No.: B15591078
M. Wt: 2459.1 g/mol
InChI Key: YUJSAJLRLLRZPV-YJOCJKAQSA-N
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Description

Tertiapin (reduced) is a useful research compound. Its molecular formula is C106H180N34O23S5 and its molecular weight is 2459.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tertiapin (reduced) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tertiapin (reduced) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C106H180N34O23S5

Molecular Weight

2459.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

InChI

InChI=1S/C106H180N34O23S5/c1-11-56(6)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(4)5)128-87(145)59(9)111)103(161)138-84(57(7)12-2)104(162)139-85(58(8)13-3)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-15-14-26-62(60)63)95(153)125-66(30-18-22-37-109)90(148)124-67(31-19-23-38-110)91(149)133-75(50-164)88(146)120-49-82(143)122-65(29-17-21-36-108)89(147)123-64(86(114)144)28-16-20-35-107/h14-15,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-13,16-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-/m0/s1

InChI Key

YUJSAJLRLLRZPV-YJOCJKAQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analogue of tertiapin, a 21-amino acid peptide toxin isolated from the venom of the European honeybee (Apis mellifera).[1] It is a potent and valuable pharmacological tool for the study of specific potassium channel subtypes. This technical guide provides a comprehensive overview of the mechanism of action of Tertiapin-Q, with a focus on its interaction with its primary molecular targets: the G-protein-coupled inwardly rectifying potassium (GIRK) channels and the large conductance calcium-activated potassium (BK) channels. This document includes detailed experimental protocols, quantitative binding data, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Tertiapin-Q is derived from its parent compound, tertiapin, by the substitution of a methionine residue at position 13 with a glutamine.[1][2] This modification prevents oxidation, which can reduce the activity of the native peptide, making Tertiapin-Q a more stable and reliable research tool.[1][2] TPN-Q exhibits high affinity and selectivity for certain inward-rectifier potassium (Kir) channels, and also modulates the activity of BK channels, albeit through a distinct mechanism.[1][3] Its ability to selectively block these channels makes it instrumental in elucidating their physiological and pathophysiological roles in various tissues, including the heart, brain, and kidney.

Primary Molecular Targets and Mechanism of Action

Tertiapin-Q exerts its effects by physically occluding the ion conduction pore of its target channels. The primary targets of TPN-Q are members of the inward-rectifier potassium (Kir) channel family and the large conductance Ca2+-activated potassium (BK) channel family.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

GIRK channels, also known as Kir3 channels, are critical regulators of cellular excitability in the heart and central nervous system. They are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs).

Mechanism of Inhibition: Tertiapin-Q acts as a potent pore blocker of GIRK channels.[1] It is thought that the C-terminal α-helix of the peptide inserts into the external vestibule of the channel's pore, thereby physically obstructing the flow of potassium ions.[1] This interaction is characterized by high affinity and a one-to-one binding stoichiometry.[2] TPN-Q shows a high affinity for heteromultimers of GIRK1 and GIRK4 subunits (Kir3.1/3.4) and homomultimers of ROMK1 (Kir1.1).[1][4][5]

Large Conductance Ca2+-Activated Potassium (BK) Channels

BK channels play a crucial role in regulating neuronal excitability and vascular tone by contributing to the afterhyperpolarization of action potentials.

Mechanism of Inhibition: The blockade of BK channels by Tertiapin-Q is distinct from its action on GIRK channels. It is a use-dependent and voltage-dependent block.[3] This suggests that the channel must be in an open or activated state for TPN-Q to bind effectively. The onset of the block is also slower compared to its rapid inhibition of GIRK channels.[1]

Quantitative Data

The following table summarizes the reported binding affinities and inhibitory concentrations of Tertiapin-Q for its primary target channels.

Channel SubtypeParameterValue (nM)Reference
ROMK1 (Kir1.1)Ki1.3[4][5]
ROMK1 (Kir1.1)Kd~2[1]
GIRK1/4 (Kir3.1/3.4)Ki13.3[4][5]
GIRK1/4 (Kir3.1/3.4)Kd~8[1]
GIRK1/2 (Kir3.1/Kir3.2)IC505.4[6]
BK (KCa1.1)IC50~5 (use-dependent)

Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of GIRK channels and the subsequent inhibitory effect of Tertiapin-Q.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR 1. Binding G_Protein Gi/o Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha_GDP Gα-GDP G_Protein->G_alpha_GDP 3. Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma GIRK_Channel GIRK Channel (Closed) G_beta_gamma->GIRK_Channel 4. Gβγ Binding GIRK_Channel_Open GIRK Channel (Open) GIRK_Channel->GIRK_Channel_Open 5. Channel Opening K_ion_out K+ GIRK_Channel_Open->K_ion_out 6. K+ Efflux TertiapinQ Tertiapin-Q TertiapinQ->GIRK_Channel_Open Inhibition Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization 7. Leads to

Caption: GIRK channel activation pathway and inhibition by Tertiapin-Q.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tertiapin-Q.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the effects of Tertiapin-Q on heterologously expressed ion channels.

I. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a Ca2+-free solution containing collagenase.

  • Inject oocytes with cRNA encoding the desired Kir or BK channel subunits (e.g., GIRK1 and GIRK4).

  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.

II. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.5 with NaOH.

  • Recording Solution (High K+ for Kir channels): Modify ND96 by increasing KCl to 20-96 mM and reducing NaCl accordingly to maintain osmolarity.

  • Microelectrode Filling Solution: 3 M KCl.

III. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) with resistances of 0.5-2 MΩ.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit channel currents. For GIRK channels, a typical protocol involves voltage steps from -120 mV to +40 mV in 10 mV increments.

  • Establish a stable baseline current recording.

  • Perfuse the recording chamber with the recording solution containing various concentrations of Tertiapin-Q.

  • Record the steady-state block at each concentration to determine the IC₅₀.

Whole-Cell Patch Clamp of Cultured Neurons

This method is used to study the effects of Tertiapin-Q on native or recombinant channels in a cellular context.

I. Cell Preparation:

  • Culture primary neurons (e.g., dorsal root ganglion or hippocampal neurons) or a suitable cell line on glass coverslips.

  • If studying recombinant channels, transfect the cells with the appropriate channel subunit DNA.

II. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

III. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Fabricate patch pipettes from borosilicate glass capillaries with resistances of 3-5 MΩ when filled with the intracellular solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply appropriate voltage protocols to elicit GIRK or BK currents. For BK currents, depolarizing voltage steps are used.

  • After recording a stable baseline, apply Tertiapin-Q to the bath via the perfusion system.

  • Record the change in current amplitude to quantify the blocking effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of Tertiapin-Q on a target ion channel.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell/Oocyte Preparation (Expression of Target Channel) Setup Setup Electrophysiology Rig (TEVC or Patch Clamp) Cell_Prep->Setup Solution_Prep Preparation of Recording Solutions Solution_Prep->Setup Baseline Establish Stable Baseline Recording Setup->Baseline Application Application of Tertiapin-Q (Concentration-Response) Baseline->Application Data_Acq Data Acquisition Baseline->Data_Acq Washout Washout of Compound Application->Washout Application->Data_Acq Washout->Data_Acq Analysis Analysis of Current Inhibition (IC50/Ki Determination) Data_Acq->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

Caption: A generalized workflow for characterizing Tertiapin-Q activity.

Conclusion

Tertiapin-Q is a highly effective and stable blocker of GIRK and BK potassium channels. Its distinct mechanisms of action on these two channel families, coupled with its high affinity for GIRK channels, make it an invaluable tool for dissecting the roles of these channels in cellular physiology and disease. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing Tertiapin-Q in their investigations. Further studies employing these methodologies will continue to unravel the intricate functions of these important ion channels and may pave the way for the development of novel therapeutics targeting them.

References

Tertiapin-Q: A High-Affinity Blocker of Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, 21-amino acid peptide that acts as a potent and selective blocker of specific subtypes of inwardly rectifying potassium (Kir) channels.[1][2] Derived from Tertiapin, a toxin found in the venom of the European honey bee (Apis mellifera), Tertiapin-Q was engineered to be resistant to oxidation by replacing a methionine residue with glutamine.[1][2] This modification enhances its stability, making it a valuable tool for investigating the physiological roles of Kir channels and a potential lead compound in drug discovery programs targeting these channels.[2] This guide provides an in-depth overview of Tertiapin-Q, including its mechanism of action, selectivity profile, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Tertiapin-Q exerts its inhibitory effect by physically occluding the ion conduction pore of sensitive Kir channels.[1] The peptide's C-terminal α-helix inserts into the external vestibule of the channel, effectively blocking the passage of potassium ions.[1] The interaction is a bimolecular reaction with a one-to-one stoichiometry, meaning one Tertiapin-Q molecule binds to one channel tetramer.[2] While a potent Kir channel blocker, it's important to note that Tertiapin-Q also exhibits use-dependent blockade of large-conductance Ca2+-activated K+ (BK) channels, indicating its actions are not entirely specific to Kir channels.[3][4]

Quantitative Data: Selectivity and Affinity Profile

Tertiapin-Q displays high affinity for specific Kir channel subtypes, with nanomolar potency. Its selectivity has been characterized across various channel families. The following tables summarize the available quantitative data on the binding affinity and inhibitory concentration of Tertiapin-Q for different ion channels.

Channel SubtypeAliasSpeciesMethodAffinity (Ki/Kd)Reference
Kir1.1ROMK1RatRadioligand Binding1.3 nM (Ki)[3][5][6]
Kir3.1/3.4GIRK1/4, IKAChRatElectrophysiology13.3 nM (Ki)[3][5][6]
Kir1.1ROMK1Not SpecifiedElectrophysiology~2 nM (Kd)[2]
Kir3.1/3.4GIRK1/4, IKAChNot SpecifiedElectrophysiology~8 nM (Kd)[2]
Kir3.1/3.2GIRK1/2Not SpecifiedElectrophysiology~270 nM (Kd)[2]
Channel SubtypeAliasCell LineMethodIC50Reference
Kir3.1/3.4GIRK1/4HL-1Fluorescence Assay1.4 nM[5]
Kir3.1/3.2GIRK1/2AtT20Fluorescence Assay102 nM[5]
BKKCa1.1, MaxiKNot SpecifiedElectrophysiology~5 nM[2]
Kir3.1/3.2GIRK1/2Xenopus OocytesElectrophysiology60 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Tertiapin-Q with Kir channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents flowing through channels expressed in the oocyte membrane.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare complementary RNA (cRNA) for the Kir channel subunits of interest using in vitro transcription kits.

  • Inject 50 nl of cRNA solution (at a concentration > 2 ng/µl) into each oocyte.

  • Incubate the injected oocytes in ND96 buffer at 16°C for 2-3 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a high potassium bath solution (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-1.5 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane at a holding potential of 0 mV.

  • Apply voltage steps (e.g., from +40 mV to -160 mV in -20 mV decrements) to elicit Kir channel currents.

  • After establishing a stable baseline current, perfuse the bath with a solution containing Tertiapin-Q at the desired concentration.

  • Record the current inhibition. To determine the IC50, use a range of Tertiapin-Q concentrations.

3. Data Analysis:

  • Measure the peak inward current at a specific negative potential (e.g., -120 mV) before and after Tertiapin-Q application.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Whole-Cell Patch Clamp in Mammalian Cells

This method allows for the recording of ion channel activity from a single mammalian cell.

1. Cell Preparation:

  • Culture a mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the Kir channel of interest.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Recording Configuration:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Perfuse the chamber with an external bath solution (e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.4).

  • Pull glass micropipettes to a resistance of 2-3 MΩ and fill with an internal solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, pH 7.2).

  • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

3. Voltage-Clamp Protocol and Drug Application:

  • Clamp the cell at a holding potential of -70 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV) or a step protocol to elicit Kir currents.

  • Record baseline currents.

  • Apply Tertiapin-Q via the perfusion system and record the resulting current inhibition.

  • Terminate the experiment by applying a known non-selective Kir channel blocker, such as barium (Ba2+), to determine the leak current.

4. Data Analysis:

  • Subtract the leak current from the recorded currents.

  • Measure the current amplitude at a specific voltage before and after drug application.

  • Calculate the percentage of inhibition and determine the IC50 as described for the TEVC method.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to its receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the Kir channel of interest in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • Synthesize a radiolabeled derivative of Tertiapin-Q, such as [125I]TPN-Y1/K12/Q13.

  • In a 96-well plate, incubate the cell membranes with the radiolabeled Tertiapin-Q derivative at various concentrations.

  • For competition assays, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Tertiapin-Q or other test compounds.

  • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • For saturation binding assays, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition assays, plot the percentage of inhibition against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving Kir channels that are modulated by Tertiapin-Q and a general workflow for characterizing Kir channel blockers.

G_Protein_Coupled_Kir_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds G_protein G-protein (αβγ) M2R->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Kir3_1_3_4 Kir3.1/3.4 (GIRK) K_ion K+ Kir3_1_3_4->K_ion K+ Efflux G_beta_gamma->Kir3_1_3_4 Activates Hyperpolarization Hyperpolarization (Decreased Heart Rate) K_ion->Hyperpolarization Leads to TPNQ Tertiapin-Q TPNQ->Kir3_1_3_4 Blocks

Caption: G-protein coupled activation of Kir3.1/3.4 and its inhibition by Tertiapin-Q.

Kir_Blocker_Workflow cluster_discovery Discovery & Initial Characterization cluster_electrophysiology Electrophysiological Validation cluster_biochemical Biochemical Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Hit_ID->TEVC Primary Validation Patch_Clamp Whole-Cell Patch Clamp (Mammalian Cells) Hit_ID->Patch_Clamp Secondary Validation Potency Determine IC50 & Potency TEVC->Potency Patch_Clamp->Potency Selectivity Assess Selectivity Profile Potency->Selectivity Binding_Assay Radioligand Binding Assay Selectivity->Binding_Assay Mechanism of Action Affinity Determine Ki/Kd & Affinity Binding_Assay->Affinity Animal_Model Animal Model of Disease Affinity->Animal_Model Preclinical Studies Efficacy Evaluate Efficacy & PK/PD Animal_Model->Efficacy

Caption: General experimental workflow for characterizing a novel Kir channel blocker.

Conclusion

Tertiapin-Q is a powerful pharmacological tool for the study of Kir channels. Its high affinity and selectivity for specific Kir subtypes, combined with its enhanced stability, make it invaluable for elucidating the physiological and pathophysiological roles of these channels. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, will aid researchers and drug development professionals in leveraging Tertiapin-Q to its full potential in their scientific endeavors. Further research into the structural basis of its interaction with Kir channels could pave the way for the design of even more selective and potent therapeutic agents.

References

Tertiapin-Q targets G-protein-coupled inward rectifier potassium (GIRK) channels.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled inwardly rectifier potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and pancreas. They are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs) and play a crucial role in mediating the inhibitory effects of numerous neurotransmitters.[1] Dysregulation of GIRK channel activity has been implicated in a range of pathological conditions, making them a compelling target for therapeutic intervention.

Tertiapin-Q, a synthetic analogue of the bee venom toxin tertiapin, is a potent and selective blocker of a subset of inwardly rectifier potassium (Kir) channels, with a high affinity for GIRK channels.[2] Its stability and well-characterized inhibitory profile make it an invaluable tool for the functional and structural investigation of GIRK channels. This technical guide provides an in-depth overview of Tertiapin-Q, its interaction with GIRK channels, and the experimental methodologies employed to study this interaction.

Quantitative Data: Binding Affinity and Potency of Tertiapin-Q

Tertiapin-Q exhibits nanomolar affinity for specific GIRK channel subtypes, as well as other members of the Kir channel family. The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of Tertiapin-Q for various channels.

Channel SubtypeKi (nM)IC50 (nM)Experimental SystemReference
GIRK1/4 (Kir3.1/3.4) 13.3-Not specified[2]
GIRK1/2 (Kir3.1/3.2) 270 (Kd)5.4Not specified / Medullary Slices[3][4]
ROMK1 (Kir1.1) 1.3-Not specified[2]
BK (KCa1.1) -~5Not specified[3][5]
Kir2.1 -Selective over this channelNot specified

Signaling Pathways and Experimental Workflows

The interaction of Tertiapin-Q with GIRK channels is studied through a variety of experimental techniques. The following diagrams, generated using the DOT language, illustrate the canonical GIRK signaling pathway and the workflows of key experimental methodologies.

GIRK Channel Signaling Pathway

GIRK_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein 2. Activation G_alpha_GDP Gα-GDP G_protein->G_alpha_GDP 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation GIRK_channel GIRK Channel K_ion K+ GIRK_channel->K_ion 5. K+ Efflux PIP2 PIP2 PIP2->GIRK_channel Required for gating Ligand Neurotransmitter (e.g., Acetylcholine) Ligand->GPCR 1. Binding G_beta_gamma->GIRK_channel 4. Binding & Activation Hyperpolarization Hyperpolarization & Decreased Excitability K_ion->Hyperpolarization 6. Leads to TertiapinQ Tertiapin-Q TertiapinQ->GIRK_channel Blockade

Caption: The GIRK channel signaling cascade initiated by neurotransmitter binding to a GPCR.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_prep 1. Isolate Xenopus Oocytes cRNA_injection 2. Inject GIRK channel cRNA Oocyte_prep->cRNA_injection Incubation 3. Incubate for protein expression cRNA_injection->Incubation Mount_oocyte 4. Mount oocyte in recording chamber Incubation->Mount_oocyte Impale_electrodes 5. Impale with voltage and current electrodes Mount_oocyte->Impale_electrodes Voltage_clamp 6. Apply voltage clamp protocol Impale_electrodes->Voltage_clamp Record_baseline 7. Record baseline K+ currents Voltage_clamp->Record_baseline Apply_agonist 8. Apply GPCR agonist to activate GIRK Record_baseline->Apply_agonist Apply_TertiapinQ 9. Apply Tertiapin-Q at various concentrations Apply_agonist->Apply_TertiapinQ Record_inhibition 10. Record inhibition of K+ currents Apply_TertiapinQ->Record_inhibition Analyze_data 11. Analyze current-voltage relationships Record_inhibition->Analyze_data Determine_IC50 12. Determine IC50 for Tertiapin-Q Analyze_data->Determine_IC50

Caption: A typical workflow for characterizing Tertiapin-Q using TEVC in Xenopus oocytes.

Experimental Workflow: Whole-Cell Patch Clamp

PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_culture 1. Culture cells expressing GIRK channels Prepare_solutions 2. Prepare intracellular and extracellular solutions Cell_culture->Prepare_solutions Pull_pipette 3. Pull and fill patch pipette Prepare_solutions->Pull_pipette Approach_cell 4. Approach cell with pipette Pull_pipette->Approach_cell Form_seal 5. Form GΩ seal Approach_cell->Form_seal Rupture_membrane 6. Rupture membrane (whole-cell configuration) Form_seal->Rupture_membrane Record_baseline 7. Record baseline currents Rupture_membrane->Record_baseline Apply_agonist 8. Apply agonist to activate GIRK currents Record_baseline->Apply_agonist Apply_TertiapinQ 9. Perfuse with Tertiapin-Q Apply_agonist->Apply_TertiapinQ Record_block 10. Record current block Apply_TertiapinQ->Record_block Analyze_traces 11. Analyze current traces Record_block->Analyze_traces Dose_response 12. Construct dose-response curve Analyze_traces->Dose_response

References

The Effects of Tertiapin-Q on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic peptide derivative of tertiapin, a toxin found in the venom of the European honeybee (Apis mellifera). The modification, a substitution of methionine with glutamine, confers greater stability by preventing oxidation, making it a valuable tool for neuropharmacological research.[1] Tertiapin-Q is a potent blocker of specific potassium channels, playing a significant role in modulating neuronal excitability. This technical guide provides an in-depth overview of the effects of Tertiapin-Q on neuronal function, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its study.

Mechanism of Action

Tertiapin-Q exerts its effects on neuronal excitability primarily by blocking two main classes of potassium channels:

  • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Also known as Kir3 channels, these are key effectors of many G-protein coupled receptors (GPCRs).[2] Their activation typically leads to membrane hyperpolarization, which is an inhibitory signal that decreases neuronal excitability. Tertiapin-Q is a high-affinity blocker of GIRK channels, particularly heteromers containing GIRK1 and GIRK4 subunits.[3][4] By inhibiting these channels, Tertiapin-Q reduces the inhibitory influence of GPCR signaling pathways, thereby increasing neuronal excitability.

  • Large Conductance Ca2+-activated Potassium (BK) Channels: These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. They are crucial for repolarizing the membrane after an action potential and contribute to the afterhyperpolarization (AHP).[1] Tertiapin-Q blocks BK channels in a use- and concentration-dependent manner.[1] This blockade leads to a prolongation of the action potential duration and a reduction in the AHP, both of which contribute to an increase in neuronal excitability.[1]

Quantitative Data on Tertiapin-Q Activity

The following tables summarize the quantitative data on the inhibitory activity of Tertiapin-Q against various potassium channel subtypes.

Table 1: Inhibitory Constants (Ki) of Tertiapin-Q for Inwardly Rectifying Potassium (Kir) Channels

Channel SubtypeKi (nM)Reference(s)
ROMK1 (Kir1.1)1.3[3][4]
GIRK1/4 (Kir3.1/3.4)13.3[3][4]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Tertiapin-Q

Channel/CurrentIC50Cell Type/SystemReference(s)
GIRK1/2 heterotetramers5.4 nMXenopus oocytes[5]
BK channels5.8 nMNot specified[1]
Somatostatin-activated GIRK current60 nMAtT20 cells
Carbachol-stimulated GIRK signal1.4 nMHL-1 cells
Somatostatin-stimulated GIRK signal102 nMAtT20 cells
ROMK, GIRK1/2, and GIRK1/4 (TPN-RQ)~0.57-1.25 µM293T cells[6]

Note: TPN-RQ is a closely related analog of Tertiapin-Q.

Table 3: Electrophysiological Effects of Tertiapin-Q on Neuronal Properties

ParameterEffectNeuron TypeReference(s)
Action Potential DurationIncreasedDorsal Root Ganglion (DRG) neurons[1]
Action Potential Afterhyperpolarization (AHP)Blocked/ReducedDorsal Root Ganglion (DRG) neurons[1]
Inspiratory Burst Amplitude (in the presence of muscarine)Increased by 19% (in P3-P5 mice)Hypoglossal motoneurons[5]

Signaling Pathways and Experimental Workflows

GPCR-GIRK Signaling Pathway and Tertiapin-Q Inhibition

The following diagram illustrates the canonical GPCR-GIRK signaling pathway and the point of intervention by Tertiapin-Q.

GPCR_GIRK_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activation GIRK GIRK Channel (Open) G_protein->GIRK 3. Gβγ binding & channel opening GIRK_blocked GIRK Channel (Blocked) GIRK->GIRK_blocked 5. Blockade by Tertiapin-Q K_ion K+ GIRK->K_ion 4. K+ efflux Increased_Excitability Increased Excitability GIRK_blocked->Increased_Excitability TertiapinQ Tertiapin-Q Agonist Agonist Agonist->GPCR 1. Binding Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization

GPCR-GIRK signaling and Tertiapin-Q action.
Experimental Workflow for Assessing Neuronal Excitability

The following diagram outlines a typical experimental workflow for investigating the effects of Tertiapin-Q on neuronal excitability using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., DRG neurons) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline Activity (Current- or Voltage-Clamp) Patch_Clamp->Baseline Application Bath Apply Tertiapin-Q Baseline->Application Post_Application Record Post-Application Activity Application->Post_Application Data_Extraction Extract Electrophysiological Parameters (RMP, AP Threshold, Firing Rate, AHP) Post_Application->Data_Extraction Comparison Compare Baseline vs. Post-Application Data Data_Extraction->Comparison Conclusion Draw Conclusions on Neuronal Excitability Comparison->Conclusion

Workflow for electrophysiological analysis.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of GIRK Currents

This protocol is representative for recording GIRK currents in cultured neurons or brain slices to assess the inhibitory effect of Tertiapin-Q.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Intracellular/Pipette Solution (in mM): 140 K-Gluconate, 10 HEPES, 10 NaCl, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH.

2. Cell Preparation:

  • For cultured neurons, grow cells on glass coverslips.

  • For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

3. Electrophysiological Recording:

  • Transfer the coverslip or brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • In voltage-clamp mode, hold the neuron at a membrane potential of -60 mV.

  • To activate GIRK currents, apply a GPCR agonist relevant to the neuron type being studied (e.g., baclofen (B1667701) for GABAB receptors, or adenosine (B11128) for A1 receptors).

  • Record the baseline agonist-induced outward current.

  • Wash out the agonist and then perfuse the slice with aCSF containing Tertiapin-Q (e.g., 100 nM) for several minutes.

  • Re-apply the GPCR agonist in the continued presence of Tertiapin-Q and record the current.

  • The reduction in the agonist-induced outward current indicates the blocking effect of Tertiapin-Q on GIRK channels.

4. Current-Clamp Recording of Neuronal Excitability:

  • In current-clamp mode, measure the resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials and determine the action potential threshold and firing frequency.

  • Record the baseline firing pattern.

  • Apply Tertiapin-Q to the bath and repeat the current injections.

  • Analyze changes in resting membrane potential, action potential threshold, firing frequency, action potential duration, and the amplitude and duration of the afterhyperpolarization.

Conclusion

Tertiapin-Q is a valuable pharmacological tool for the study of neuronal excitability. Its potent and relatively specific blockade of GIRK and BK channels allows for the dissection of their roles in various neuronal processes. By inhibiting these potassium conductances, Tertiapin-Q generally leads to an increase in neuronal excitability, characterized by a prolonged action potential and reduced afterhyperpolarization. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals aiming to utilize Tertiapin-Q in their investigations of neuronal function and dysfunction.

References

Technical Guide: The Interaction of Tertiapin-Q with Large-Conductance Calcium-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the interaction between Tertiapin-Q (TPN-Q), a stable derivative of the bee venom peptide Tertiapin, and the large-conductance calcium-activated potassium channels (BK channels, KCa1.1). While primarily known as a high-affinity blocker of inwardly rectifying potassium (Kir) channels, Tertiapin-Q also exhibits significant inhibitory effects on BK channels. This guide details the mechanism of this interaction, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the underlying processes and workflows.

Core Toxin Profile: Tertiapin-Q

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated (BK) channels.[1]

The native peptide contains a methionine residue at position 13 (Met13) that is susceptible to oxidation, which can reduce its channel-blocking activity.[1] To create a more stable and reliable research tool, a synthetic derivative, Tertiapin-Q , was developed by substituting this methionine with a glutamine (Gln).[1][2] This substitution prevents oxidation without significantly altering the peptide's functional channel-blocking properties.[1] The amino acid sequence of Tertiapin-Q is Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[3]

While its highest affinity is for Kir channels like ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4), its action on BK channels is distinct and physiologically relevant.[3]

Interaction with BK Channels

Mechanism of Action

Tertiapin-Q inhibits BK channels in a manner that is fundamentally different from its rapid pore-blocking action on Kir channels. The block of BK channels is characterized by the following features:

  • Concentration-Dependent: The degree of inhibition increases with higher concentrations of Tertiapin-Q.[4]

  • Voltage-Dependent: The efficacy of the block is influenced by the membrane potential.[1][3]

  • Use-Dependent (Use-Dependence): The block becomes more pronounced with repeated channel activation (depolarization).[1][4][5] This suggests that the toxin may bind more effectively to a specific state of the channel (e.g., open or inactivated) or that its access to the binding site is facilitated by channel gating.

  • Slower Kinetics: The inhibition of BK channels by Tertiapin-Q occurs over a slower time course (requiring stimulation for up to 15 minutes for full effect) compared to the near-instantaneous block of GIRK channels (less than a minute).[1][6] This kinetic difference suggests a distinct mode of action for each channel type.[1]

Physiological Consequences

BK channels play a critical role in neuronal repolarization and the afterhyperpolarization (AHP) phase that follows an action potential.[1] By blocking these channels, Tertiapin-Q produces distinct effects on neuronal excitability:

  • Inhibition of Afterhyperpolarization: Tertiapin-Q application reduces the amplitude of the AHP.[1][4]

  • Prolongation of Action Potential: The duration of the action potential is significantly increased.[1][4]

  • Increased Neuronal Excitability: The combination of these effects leads to an overall increase in neuronal excitability.[1]

These actions underscore the potential of Tertiapin-Q as a tool for modulating neuronal activity and its implications in fields such as pain research.[4][5]

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations of Tertiapin-Q for BK channels and its primary Kir channel targets for comparison.

Target ChannelParameterValueSpecies/SystemNotesReference
BK (KCa1.1) IC50 ~5.8 nM Not SpecifiedBlock is voltage, concentration, and use-dependent.[1]
BK (KCa1.1) IC50 ~5 nM Not SpecifiedConcentration and voltage-dependent inhibition.[3]
ROMK1 (Kir1.1)Kd~2 nMNot SpecifiedHigh-affinity block.[3]
ROMK1 (Kir1.1)Ki1.3 nMNot SpecifiedHigh-affinity block.[7]
GIRK1/4 (Kir3.1/3.4)Kd~8 nMNot SpecifiedHigh-affinity block.[1][3]
GIRK1/4 (Kir3.1/3.4)Ki13.3 nMNot SpecifiedHigh-affinity block.[7]
GIRK1/2 (Kir3.1/3.2)Kd~270 nMMouseExpressed in Xenopus oocytes.[3][4]

Experimental Protocols

Protocol 1: Characterization of Recombinant BK Channels

This protocol is based on methodologies used to study the effect of Tertiapin-Q on recombinant human BK (hSlo1) channels expressed in Xenopus laevis oocytes.[4][5]

Objective: To measure the concentration- and use-dependence of Tertiapin-Q-mediated block of BK channels using two-electrode voltage-clamp (TEVC).

Methodology:

  • Oocyte Preparation:

    • Harvest and defolliculate Stage V–VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the human BK channel α-subunit (hSlo1).

    • Incubate oocytes for 2-4 days at 18°C to allow for channel expression.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (voltage and current), filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential where channels are typically closed (e.g., -80 mV).

    • To elicit BK currents, apply depolarizing voltage steps (e.g., to +60 mV for 200 ms).

    • Establish a stable baseline recording of BK currents.

  • Tertiapin-Q Application and Data Acquisition:

    • Dissolve Tertiapin-Q in the recording solution to the desired concentrations (e.g., 1 nM to 100 nM).

    • Apply the Tertiapin-Q solution to the oocyte via the perfusion system.

    • To test for use-dependence, apply repetitive depolarizing pulses at a set frequency (e.g., 0.1 Hz) and measure the progressive reduction in current amplitude.

    • To determine the concentration-response curve (IC50), apply different concentrations of Tertiapin-Q until a steady-state block is achieved at each concentration.

  • Data Analysis:

    • Measure the peak outward current at the depolarizing step.

    • Calculate the percentage of block by comparing the current in the presence of Tertiapin-Q to the control current.

    • Plot the percentage of block against the Tertiapin-Q concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Functional Assay in Native Neurons

This protocol is based on methods for studying the effects of Tertiapin-Q on native BK channels in cultured dorsal root ganglion (DRG) neurons.[4][5]

Objective: To determine the effect of Tertiapin-Q on action potential waveform and afterhyperpolarization using whole-cell patch-clamp.

Methodology:

  • Primary Neuron Culture:

    • Isolate DRG neurons from neonatal mice.

    • Culture the neurons for 24-48 hours on a suitable substrate (e.g., laminin-coated coverslips).

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution.

    • Establish a whole-cell recording configuration on a single neuron.

  • Current-Clamp Measurements:

    • Switch to current-clamp mode to record the membrane potential.

    • Inject brief suprathreshold current pulses to elicit single action potentials.

    • Record baseline action potential characteristics, including duration and the amplitude of the AHP.

    • Perfuse the chamber with a solution containing Tertiapin-Q (e.g., 100 nM).

    • After a sufficient incubation period (e.g., >10 minutes), repeat the current injection protocol to record action potentials in the presence of the toxin.

  • Data Analysis:

    • Measure the action potential duration (e.g., at 50% of peak amplitude).

    • Measure the amplitude of the fast AHP immediately following the action potential.

    • Perform statistical analysis (e.g., paired t-test) to compare the parameters before and after Tertiapin-Q application.

Mandatory Visualizations

Tertiapin_Targets TPNQ Tertiapin-Q Kir Kir Channels (GIRK1/4, ROMK1) TPNQ->Kir High Affinity Fast Block (<1 min) Kd = 2-8 nM BK BK Channels (KCa1.1) TPNQ->BK Lower Affinity Slow, Use-Dependent Block (>15 min) IC50 = ~5 nM

Caption: Logical relationship of Tertiapin-Q and its primary channel targets.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Harvest Harvest & Defolliculate Xenopus Oocytes Inject Inject hSlo1 (BK) cRNA TEVC Establish TEVC Recording (Vh = -80 mV) Harvest->TEVC Incubate Incubate (2-4 days) Baseline Record Baseline Currents (Depolarizing Pulses) Measure Measure Peak Current & % Block TEVC->Measure Apply Apply Tertiapin-Q (Varying Concentrations) Record Record Blocked Currents (Use-Dependence Protocol) Plot Plot Dose-Response Curve Calculate Calculate IC50 Neuronal_Excitability TPNQ Tertiapin-Q BK BK Channel Activity TPNQ->BK Blocks AHP Afterhyperpolarization (AHP) BK->AHP Reduces AP Action Potential Duration BK->AP Shortens Excitability Increased Neuronal Excitability AHP->Excitability Inhibits AP->Excitability Promotes

References

Methodological & Application

Application Notes and Protocols for Tertiapin-Q in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tertiapin-Q, a potent blocker of inwardly rectifying potassium (Kir) channels, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective experimental design and data interpretation.

Introduction to Tertiapin-Q

Tertiapin-Q is a synthetic and more stable analog of Tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] The substitution of a methionine residue with glutamine prevents oxidation, making Tertiapin-Q a more reliable tool for research.[1] It is a high-affinity blocker of specific inwardly rectifying potassium (Kir) channels and has also been shown to affect other potassium channels.

Mechanism of Action

Tertiapin-Q primarily targets the external vestibule of the pore-forming region of susceptible potassium channels, effectively occluding the ion conduction pathway.[1][2] It exhibits high affinity for G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and renal outer medullary potassium (ROMK or Kir1.1) channels.[3] Notably, it also blocks large-conductance Ca2+-activated potassium (BK) channels, often in a use-dependent manner.[4][5] This blockade of outward potassium currents leads to a prolongation of the action potential duration and an increase in neuronal excitability.[1][4]

Quantitative Data: Blocker Affinity and Potency

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of Tertiapin-Q for various potassium channel subtypes. This data is essential for determining the appropriate concentration range for selective channel blockade in patch clamp experiments.

Channel SubtypeReported Affinity/PotencyCell Type/Expression SystemReference
ROMK1 (Kir1.1)Ki: 1.3 nM---[3]
GIRK1/4 (Kir3.1/3.4)Ki: 13.3 nM---[3]
GIRK1/4 (IKACh)Kd: ~8 nMMammalian myocytes[5]
GIRK1/2 (Kir3.1/3.2)Kd: ~270 nM---[5]
GIRK (somatostatin-activated)IC50: 60 nMAtT20 cells[6]
GIRK (carbachol-stimulated)IC50: 1.4 nMHL-1 cells[7]
BK (KCa1.1)IC50: ~5 nM (use-dependent)Xenopus oocytes[4][5]

Experimental Protocols

Preparation of Tertiapin-Q Stock Solution

Materials:

  • Tertiapin-Q peptide (lyophilized powder)

  • Nuclease-free water or desired buffer

  • Sterile, low-protein-binding microcentrifuge tubes

Protocol:

  • Reconstitution: Tertiapin-Q is soluble in water.[8][9] To prepare a stock solution, reconstitute the lyophilized peptide in nuclease-free water to a convenient concentration, for example, 1 mM or 100 µM. Use the batch-specific molecular weight provided on the certificate of analysis for precise calculations.

  • Aliquotting: Aliquot the stock solution into small volumes in low-protein-binding tubes to minimize waste and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[5][8][10] For short-term storage (up to one month), -20°C is sufficient.[8] It is recommended to use fresh solutions for each experiment.[8]

Whole-Cell Patch Clamp Protocol for Studying GIRK Channels

This protocol is a general guideline and may require optimization based on the specific cell type and experimental question.

Solutions:

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm and the solution should be continuously bubbled with 95% O2 / 5% CO2.[11]

  • Internal Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 11 EGTA, and 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm.[11] Filter the solution through a 0.2 µm filter.[11][12]

  • Tertiapin-Q Working Solution: On the day of the experiment, dilute the Tertiapin-Q stock solution to the desired final concentration in the external solution. The effective concentration range for blocking GIRK channels is typically in the low nanomolar range (e.g., 10-100 nM).[4][6]

Procedure:

  • Cell Preparation: Prepare the cells (e.g., cultured neurons, acutely dissociated cells, or brain slices) according to standard laboratory protocols.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[12]

  • Obtaining a Gigaohm Seal: Approach the cell with the patch pipette while applying light positive pressure.[12] Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[11]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[11][12]

  • Baseline Recording: In voltage-clamp mode, hold the cell at a potential of -60 mV. Record baseline currents. To activate GIRK channels, apply a G-protein coupled receptor (GPCR) agonist relevant to your system (e.g., acetylcholine, somatostatin, or a GABAB receptor agonist).[6] This should elicit a characteristic inwardly rectifying potassium current.

  • Application of Tertiapin-Q: Perfuse the Tertiapin-Q working solution into the recording chamber. The blockade of GIRK channels by Tertiapin-Q is typically rapid.

  • Data Acquisition: Record the changes in the agonist-induced current in the presence of Tertiapin-Q. A reduction in the inward current indicates blockade of the GIRK channels.

  • Washout: To test for reversibility, perfuse the chamber with the external solution lacking Tertiapin-Q.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the experimental logic and underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 GPCR Signaling Cascade Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR binds G_protein G-protein (Gi/o) GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_channel binds and activates K_ion K+ Efflux GIRK_channel->K_ion mediates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Tertiapin_Q Tertiapin-Q Tertiapin_Q->GIRK_channel blocks G cluster_workflow Patch Clamp Experimental Workflow A Prepare Cells and Solutions B Pull Patch Pipette (4-8 MΩ) A->B C Obtain Gigaohm Seal (>1 GΩ) B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Apply GPCR Agonist to Activate GIRK E->F G Perfuse Tertiapin-Q F->G H Record Blocked Current G->H I Washout and Record Recovery H->I J Data Analysis I->J

References

Application Notes and Protocols for In Vivo Cardiovascular Studies of Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo cardiovascular studies using Tertiapin-Q, a potent and selective blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Introduction

Tertiapin-Q is a stable synthetic analog of tertiapin, a peptide toxin isolated from honeybee venom.[1] It is a high-affinity blocker of GIRK (Kir3.x) channels, particularly the GIRK1/4 heterotetramers predominantly expressed in the heart.[2][3] These channels are key effectors of the parasympathetic nervous system, mediating the negative chronotropic (heart rate lowering) and dromotropic (conduction slowing) effects of acetylcholine (B1216132) released from the vagus nerve.[4] By blocking these channels, Tertiapin-Q can increase heart rate and improve atrioventricular (AV) conduction, making it a valuable tool for studying cardiovascular physiology and a potential therapeutic agent for conditions like bradycardia and heart block.[5][6]

This document outlines the mechanism of action of Tertiapin-Q, provides detailed protocols for its use in in vivo cardiovascular studies in murine models, and presents quantitative data from published research.

Mechanism of Action: GIRK Channel Blockade

G-protein-coupled receptors, such as the M2 muscarinic acetylcholine receptor in the heart, are activated by neurotransmitters like acetylcholine. This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions from the cardiomyocyte. This hyperpolarizes the cell membrane, slowing the rate of depolarization and consequently reducing the heart rate and conduction velocity. Tertiapin-Q acts by physically occluding the pore of the GIRK channel, thereby preventing potassium efflux and antagonizing the effects of parasympathetic stimulation.[4][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds TertiapinQ Tertiapin-Q GIRK GIRK Channel (Kir3.1/3.4) TertiapinQ->GIRK Blocks GProtein G-Protein (αβγ) M2R->GProtein Activates K_efflux K+ Efflux GIRK->K_efflux G_beta_gamma Gβγ GProtein->G_beta_gamma G_alpha GProtein->G_alpha G_beta_gamma->GIRK Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization HR_decrease ↓ Heart Rate & AV Conduction Hyperpolarization->HR_decrease

Signaling pathway of Tertiapin-Q action.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative effects of Tertiapin-Q observed in in vivo studies.

Animal ModelDosage and RouteCardiovascular ParameterObserved EffectReference
Mouse models of bradycardia (Cav1.3-/-, Cav1.3-/-/Cav3.1-/-, HCN4-CNBD)5 mg/kg, intraperitonealHeart Rate14-23% increase[7][8]
Mouse model of conduction disease (Nav1.5+/-)5 mg/kg, intraperitonealAtrioventricular Conduction24% improvement (reduction in PR interval)[7][8]
Guinea Pig (Langendorff preparation)300 nM, perfusionHeart Rate (in response to vagal stimulation)Attenuated bradycardia to ~42% of control[9]
Rabbit0.03 mg/kg, intravenousAtrial Effective Refractory PeriodSignificantly prolonged[10]

Note: The effect of Tertiapin-Q on blood pressure in vivo has not been extensively reported in the reviewed literature. Researchers are encouraged to include blood pressure monitoring in their study design to investigate this parameter.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring in Mice using Telemetry

This protocol describes the surgical implantation of a combined ECG and blood pressure telemetric transmitter and subsequent data acquisition.

Materials:

  • Tertiapin-Q (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical instruments for small animal surgery

  • Telemetric transmitter (for combined ECG and blood pressure)

  • Data acquisition system compatible with the telemetric transmitter

  • Animal warming pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before surgery.

    • Anesthetize the mouse using a recommended anesthetic regimen. Maintain a surgical plane of anesthesia throughout the procedure.

    • Shave the ventral neck and the left flank.

    • Disinfect the surgical areas with an appropriate antiseptic solution.

  • Transmitter Implantation (Carotid Artery Cannulation and ECG Lead Placement):

    • Make a midline incision on the ventral neck to expose the left common carotid artery.

    • Carefully dissect the carotid artery from the surrounding tissue.

    • Place sutures around the artery for temporary occlusion and for securing the catheter.

    • Create a small incision in the artery and insert the pressure-sensing catheter of the telemetric transmitter. Advance the catheter tip to the aortic arch.

    • Secure the catheter in place with the sutures.

    • Create a subcutaneous tunnel from the neck incision to the left flank.

    • Create a subcutaneous pocket in the left flank and insert the body of the transmitter.

    • Position the ECG leads subcutaneously according to the manufacturer's instructions for a lead II configuration.

    • Suture all incisions.

  • Post-Operative Care:

    • Administer analgesics as per veterinary guidelines for post-operative pain management.

    • Monitor the animal closely during recovery from anesthesia.

    • Allow a recovery period of at least 7-10 days before starting the experiment.

  • Tertiapin-Q Administration and Data Acquisition:

    • Prepare a stock solution of Tertiapin-Q in sterile saline. A common in vivo dose is 5 mg/kg.[7][8]

    • Record baseline cardiovascular parameters (ECG and blood pressure) for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

    • Administer Tertiapin-Q or vehicle (saline) via intraperitoneal injection.

    • Continuously record ECG and blood pressure for the desired duration after injection to assess the acute and sustained effects of the compound.

  • Data Analysis:

    • Analyze the telemetric data to determine heart rate, heart rate variability, PR interval, QRS duration, and QT interval from the ECG recordings.

    • Analyze the blood pressure recordings to determine systolic, diastolic, and mean arterial pressure.

    • Compare the cardiovascular parameters before and after Tertiapin-Q administration and between the treatment and vehicle control groups.

cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Implantation Telemetry Transmitter Implantation Anesthesia->Implantation PostOp Post-Operative Care & Recovery (7-10 days) Implantation->PostOp Baseline Baseline Data Recording (ECG & Blood Pressure) PostOp->Baseline Injection Tertiapin-Q or Vehicle Administration (i.p.) Baseline->Injection PostInjection Post-Injection Data Recording Injection->PostInjection Analysis Data Analysis PostInjection->Analysis

Experimental workflow for in vivo cardiovascular studies.

References

Application of Tertiapin-Q in the Investigation of Sinus Node Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinus node dysfunction (SND), often termed "sick sinus syndrome," encompasses a range of conditions characterized by the sinoatrial (SA) node's inability to generate or transmit appropriate electrical impulses, leading to symptomatic bradycardia, sinus pauses, or chronotropic incompetence.[1] The G protein-activated inwardly rectifying potassium (GIRK) channel, which mediates the acetylcholine-activated potassium current (IKACh), plays a crucial role in the parasympathetic regulation of heart rate.[2][3] Over-activity of this channel can contribute to the pathophysiology of SND. Tertiapin-Q, a synthetic and stabilized derivative of a peptide toxin from honeybee venom, is a potent and selective blocker of GIRK1/4 (Kir3.1/3.4) channels.[2] This property makes it an invaluable pharmacological tool for studying the role of IKACh in both normal sinus node function and in pathological states of SND.

These application notes provide a comprehensive overview of the use of Tertiapin-Q in SND research, including its mechanism of action, key experimental findings, and detailed protocols for its application in relevant preclinical models.

Mechanism of Action

Tertiapin-Q exerts its effects by binding with high affinity to the external pore of GIRK channels, thereby physically occluding the channel and preventing the efflux of potassium ions.[4] In the sinoatrial node, acetylcholine (B1216132) released from vagal nerve endings binds to M2 muscarinic receptors, leading to the activation of Gi/o proteins. The βγ subunits of these G proteins directly bind to and activate GIRK channels, resulting in the IKACh current. This current hyperpolarizes the SA node pacemaker cells and slows the rate of diastolic depolarization, thus decreasing the heart rate. By blocking the GIRK channels, Tertiapin-Q inhibits the IKACh current, thereby attenuating the parasympathetic braking effect on the heart rate.[2][3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds TPQ Tertiapin-Q GIRK GIRK Channel (IK,ACh) TPQ->GIRK Blocks G_protein Gi/o Protein (αβγ) M2R->G_protein Activates K_ion K+ GIRK->K_ion Efflux G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_betagamma->GIRK Activates

Figure 1: Signaling pathway of Tertiapin-Q action. (Within 100 characters)

Data Presentation

Table 1: In Vitro Affinity of Tertiapin-Q for Inwardly Rectifying Potassium (Kir) Channels
ChannelKi (nM)Reference
ROMK1 (Kir1.1)1.3
GIRK1/4 (Kir3.1/3.4)13.3
Table 2: In Vivo Effects of Tertiapin-Q on Heart Rate in Mouse Models of Sinus Node Dysfunction
Mouse ModelBaseline Heart Rate (bpm, approx.)Tertiapin-Q DoseHeart Rate Increase (%)Reference
Cav1.3-/-~5565 mg/kg19%[2][5][6]
Cav1.3-/-/Cav3.1-/-Not specified5 mg/kg23%[2][5][6]
HCN4-CNBD~5565 mg/kg14%[2][5][6]
Table 3: Effects of Tertiapin-Q on ECG Parameters in Mouse Models of Cardiac Conduction Disease
Mouse ModelParameterEffect of Tertiapin-QImprovement (%)Reference
Nav1.5+/-Cardiac ConductionImproved24%[2][5][6]
HCN4-CNBDPR IntervalNormalizedNot specified[2]

Experimental Protocols

cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Select Mouse Model of SND (e.g., Cav1.3-/-, HCN4-CNBD) telemetry Surgical Implantation of Telemetric ECG Transmitter animal_model->telemetry recovery Post-operative Recovery telemetry->recovery baseline Baseline ECG Recording recovery->baseline injection Administer Tertiapin-Q (e.g., 5 mg/kg, intraperitoneal) baseline->injection post_injection Continuous ECG Recording injection->post_injection data_extraction Extract ECG Data (Heart Rate, PR, QRS, etc.) post_injection->data_extraction comparison Compare Pre- and Post-injection Parameters data_extraction->comparison statistics Statistical Analysis comparison->statistics

References

Application Notes and Protocols for Investigating Atrioventricular Conduction with Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and selective blocker of G-protein-activated inwardly rectifying potassium (GIRK or Kir3) channels and renal outer medullary potassium (ROMK) channels.[1][2] It is a stable, synthetic derivative of tertiapin, a 21-amino acid peptide found in honeybee venom.[2] Its high affinity for GIRK channels, particularly the cardiac IKACh current mediated by Kir3.1 and Kir3.4 heterotetramers, makes it an invaluable tool for studying atrioventricular (AV) conduction.[1][2] These channels are key effectors of parasympathetic stimulation in the heart, where their activation by acetylcholine (B1216132) (ACh) leads to membrane hyperpolarization, decreased heart rate (bradycardia), and slowed AV conduction. By inhibiting these channels, Tertiapin-Q can effectively counteract these effects, providing a powerful method to investigate the role of GIRK channels in both normal and pathological cardiac conduction.[3][4]

This document provides detailed application notes and protocols for utilizing Tertiapin-Q in the investigation of atrioventricular conduction, targeting researchers in academia and the pharmaceutical industry.

Mechanism of Action

Tertiapin-Q exerts its effects by physically occluding the pore of the GIRK channel.[2][5] The α-helix of the peptide inserts into the external vestibule of the channel, blocking the passage of potassium ions.[2][5] This inhibition is highly specific for certain Kir channels, making it a precise tool for dissecting their physiological roles.

Signaling Pathway of GIRK Channel Modulation in Atrioventricular Node

The following diagram illustrates the signaling cascade leading to GIRK channel activation in AV node myocytes and the inhibitory action of Tertiapin-Q.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds G_protein Gi/o Protein (αβγ subunits) M2R->G_protein Activates GIRK_channel GIRK Channel (Kir3.1/3.4) G_protein->GIRK_channel Gβγ subunit activates Hyperpolarization Hyperpolarization & Slowed Conduction GIRK_channel->Hyperpolarization K+ efflux leads to TertiapinQ Tertiapin-Q TertiapinQ->GIRK_channel Blocks

Caption: Signaling pathway of GIRK channel activation and Tertiapin-Q inhibition.

Quantitative Data

The following tables summarize the key quantitative parameters of Tertiapin-Q, providing a quick reference for experimental design.

Table 1: Binding Affinity and Selectivity of Tertiapin-Q
Channel SubtypeKi (nM)Reference
ROMK1 (Kir1.1)1.3[1]
GIRK1/4 (Kir3.1/3.4)13.3[1]
Kir2.1Selective over this channel[1]
Table 2: Effects of Tertiapin-Q on Cardiac Electrophysiology in Mouse Models of Bradycardia
Mouse ModelParameterEffect of Tertiapin-QReference
Cav1.3-/-Heart Rate19% improvement[3][4]
Cav1.3-/-/Cav3.1-/-Heart Rate23% improvement[3][4]
HCN4-CNBDHeart Rate14% improvement[3][4]
Nav1.5+/-Cardiac Conduction24% improvement[3][4]
Table 3: Effects of Tertiapin-Q on Atrial Electrophysiology in a Canine Model of Atrial Tachycardia Remodeling
ParameterConditionEffect of Tertiapin-Q (100 nM)Reference
Tachyarrhythmia DurationAtrial Tachycardia RemodeledDecreased from 11.0 ± 5.2 s to 0.6 ± 0.1 s[6][7]
Tachyarrhythmia Cycle LengthAtrial Tachycardia RemodeledIncreased from 108 ± 6 ms (B15284909) to 175 ± 10 ms[6][7]
Action Potential Duration (APD90)Control Atria19 ± 2% increase[6][7]
Action Potential Duration (APD90)Atrial Tachycardia Remodeled Atria65 ± 6% increase[6][7]
Tertiapin-sensitive Current at -110 mVControl Cardiomyocytes-1.5 ± 0.4 pA/pF[6][7]
Tertiapin-sensitive Current at -110 mVAtrial Tachycardia Remodeled Cardiomyocytes-3.3 ± 0.6 pA/pF[6][7]

Experimental Protocols

The following are detailed protocols for key experiments using Tertiapin-Q to investigate atrioventricular conduction.

Protocol 1: In Vivo Electrophysiological Recording in a Mouse Model

This protocol describes the use of telemetric ECG to assess the effect of Tertiapin-Q on AV conduction in conscious, freely moving mice.

Objective: To determine the in vivo effect of Tertiapin-Q on heart rate and AV conduction parameters (e.g., PR interval).

Materials:

  • Genetically modified mice with AV conduction defects (e.g., Nav1.5+/-) or wild-type controls.[3][4]

  • Telemetry transmitters for ECG recording.

  • Tertiapin-Q (Tocris Bioscience, R&D Systems).

  • Sterile saline solution (0.9% NaCl).

  • Surgical tools for transmitter implantation.

  • Data acquisition and analysis software.

Procedure:

  • Telemetry Implantation: Surgically implant telemetry transmitters in mice according to the manufacturer's instructions. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline ECG data for a 24-hour period to establish normal heart rate and AV conduction parameters for each animal.

  • Tertiapin-Q Administration: Administer Tertiapin-Q via intraperitoneal (i.p.) injection. A dose of 5 mg/kg has been shown to be effective.[3] Prepare the Tertiapin-Q solution in sterile saline.

  • Post-Injection Recording: Immediately following injection, continuously record ECG for several hours to observe the acute effects of the compound.

  • Data Analysis: Analyze the ECG recordings to determine changes in heart rate, PR interval, and the incidence of AV block before and after Tertiapin-Q administration.[3][8]

Protocol 2: Ex Vivo Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol details the whole-cell patch-clamp technique to measure the effect of Tertiapin-Q on IKACh in isolated atrial or AV nodal cardiomyocytes.

Objective: To quantify the inhibitory effect of Tertiapin-Q on GIRK channel currents.

Materials:

  • Isolated cardiomyocytes from the atria or AV node of the species of interest.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., Tyrode's solution).

  • Internal pipette solution containing GTP to maintain G-protein activity.

  • Carbachol (CCh) or Adenosine to activate IKACh.

  • Tertiapin-Q stock solution.

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes using established enzymatic digestion protocols.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -40 mV and apply voltage ramps or steps to elicit membrane currents.

  • IKACh Activation: Perfuse the cell with a solution containing a muscarinic agonist like Carbachol (e.g., 1 µM) to activate IKACh.

  • Tertiapin-Q Application: Once a stable IKACh is recorded, apply Tertiapin-Q at various concentrations (e.g., 1 nM - 300 nM) via the perfusion system.[9]

  • Data Acquisition: Record the current before, during, and after the application of Tertiapin-Q.

  • Data Analysis: Measure the reduction in the IKACh amplitude at each concentration of Tertiapin-Q to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of Tertiapin-Q.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., WT, genetic model of bradycardia) start->animal_model in_vivo In Vivo Studies (Telemetric ECG) animal_model->in_vivo ex_vivo Ex Vivo / In Vitro Studies animal_model->ex_vivo data_analysis Data Analysis (HR, PR interval, IKACh inhibition) in_vivo->data_analysis isolated_heart Isolated Heart Prep (Langendorff) ex_vivo->isolated_heart patch_clamp Patch-Clamp on Isolated Cardiomyocytes ex_vivo->patch_clamp isolated_heart->data_analysis patch_clamp->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion & Publication interpretation->conclusion

Caption: A generalized workflow for studying Tertiapin-Q's effects.

Concluding Remarks

Tertiapin-Q is a powerful and selective tool for investigating the role of GIRK channels in atrioventricular conduction. Its ability to reverse bradycardia and AV block in preclinical models highlights the potential of targeting the IKACh current for the development of novel anti-arrhythmic therapies.[3][4][7] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Tertiapin-Q in their studies of cardiac electrophysiology.

References

Tertiapin-Q: A Potent Pharmacological Tool for G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and endocrine glands.[1] These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[1][2] This inhibitory effect plays a crucial role in physiological processes such as the regulation of heart rate and neuronal signaling.[1][3] Dysregulation of GIRK channel function has been implicated in a range of pathologies, including cardiac arrhythmias, epilepsy, and addiction.[4]

Tertiapin (B1603359), a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of certain inward rectifier potassium (Kir) channels.[4] Tertiapin-Q is a synthetic, oxidation-resistant analogue of tertiapin where the methionine residue at position 13 has been replaced with glutamine.[5] This substitution enhances the stability of the peptide without significantly altering its inhibitory activity, making it a more reliable and suitable tool for research.[5] Tertiapin-Q potently blocks GIRK1/4 (Kir3.1/3.4) and ROMK1 (Kir1.1) channels with nanomolar affinity.[6] Its selectivity profile makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GIRK channels.

Mechanism of Action

Tertiapin-Q exerts its inhibitory effect by physically occluding the ion conduction pore of the GIRK channel.[4] It is thought to bind to the external vestibule of the channel, with its α-helical C-terminal region plugging the pore, thereby preventing the passage of potassium ions.[4]

Quantitative Data: Binding Affinities and IC50 Values

The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Tertiapin-Q for various ion channels. This data highlights its high affinity for specific GIRK channel subtypes.

Channel Subtype(s)Expression SystemMethodAffinity/PotencyReference(s)
GIRK1/4 (Kir3.1/3.4) Not specifiedNot specifiedKi: 13.3 nM[6]
GIRK1/4 (Kir3.1/3.4) Not specifiedNot specifiedKd: ~8 nM
GIRK1/2 (Kir3.1/Kir3.2) Xenopus oocytesElectrophysiologyIC50: 5.4 nM[7]
GIRK1/2 (Kir3.1/Kir3.2) Not specifiedNot specifiedKd: ~270 nM
ROMK1 (Kir1.1) Not specifiedNot specifiedKi: 1.3 nM[6]
ROMK1 (Kir1.1) Not specifiedNot specifiedKd: ~2 nM
BK (KCa1.1) Not specifiedNot specifiedIC50: ~5.8 nM
IRK1 (Kir2.1) Not specifiedNot specifiedInsensitive[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical GIRK signaling pathway and a typical experimental workflow for studying GIRK channels using Tertiapin-Q.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic) G_protein Heterotrimeric G-protein (Gαiβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion_out K+ Efflux GIRK->K_ion_out G_protein->GIRK Gβγ subunit activates Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds to TertiapinQ Tertiapin-Q TertiapinQ->GIRK Blocks Pore Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

GIRK Signaling Pathway and Tertiapin-Q Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK293 with GIRK1/2) electrophys Electrophysiology (Patch-Clamp) cell_prep->electrophys functional_assay Functional Assay (e.g., Thallium Flux) cell_prep->functional_assay reagent_prep Prepare Tertiapin-Q Stock Solution reagent_prep->electrophys reagent_prep->functional_assay data_acq Data Acquisition electrophys->data_acq functional_assay->data_acq dose_response Dose-Response Analysis (IC50 determination) data_acq->dose_response

General experimental workflow for GIRK channel analysis.

Experimental Protocols

Preparation of Tertiapin-Q Stock Solution

Materials:

  • Tertiapin-Q peptide (lyophilized powder)

  • Sterile, nuclease-free water or desired buffer

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized Tertiapin-Q to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or a buffer of choice to a stock concentration of, for example, 1 mM. For a peptide with a molecular weight of approximately 2452 g/mol , this would be 2.452 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Heterologous Expression of GIRK Channels in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells to express GIRK1 and GIRK2 subunits.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Expression plasmids containing cDNAs for GIRK1 (Kir3.1) and GIRK2 (Kir3.2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • One day prior to transfection, seed HEK293 cells in 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For a single well, a typical protocol might involve diluting 1 µg of total plasmid DNA (e.g., 0.5 µg of GIRK1 and 0.5 µg of GIRK2) and the transfection reagent in a serum-free medium.[8]

  • Add the transfection complex drop-wise to the cells.

  • Incubate the cells for 24-48 hours to allow for gene expression before proceeding with experimental assays.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol is for recording GIRK channel currents in transfected HEK293 cells.

Materials:

  • Transfected HEK293 cells expressing GIRK channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH)

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH)

  • Agonist solution (e.g., for co-expressed GPCRs)

  • Tertiapin-Q working solutions

Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • To measure GIRK currents, apply a voltage ramp protocol, for example, from -120 mV to +40 mV over 500 ms.[9]

  • To activate GIRK channels (if a GPCR is co-expressed), apply the appropriate agonist to the bath solution.

  • To test for inhibition, perfuse the bath with increasing concentrations of Tertiapin-Q and record the current at each concentration.

  • Analyze the data to determine the extent of current inhibition and calculate the IC50 value.

Functional Characterization using a Thallium Flux Assay

This is a high-throughput method to assess GIRK channel activity. Thallium (Tl+) is used as a surrogate for K+ and its influx is measured using a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably or transiently expressing GIRK channels

  • 96- or 384-well black, clear-bottom plates

  • Thallium flux assay kit (containing Tl+-sensitive dye and stimulus buffer)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing Tl+ and K+)

  • Fluorescent plate reader

Procedure:

  • Seed the GIRK-expressing cells into the multi-well plates and allow them to adhere overnight.

  • Load the cells with the Tl+-sensitive fluorescent dye according to the kit manufacturer's instructions, typically for 60-90 minutes at room temperature.

  • During the dye loading, prepare the compound plate containing various concentrations of Tertiapin-Q.

  • Transfer the compound plate to the fluorescent plate reader.

  • Initiate the assay by adding the stimulus buffer to the cells.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open GIRK channels.

  • Pre-incubation with Tertiapin-Q will inhibit this fluorescence increase in a dose-dependent manner.

  • Analyze the data to generate dose-response curves and determine the IC50 of Tertiapin-Q.

Conclusion

Tertiapin-Q is a stable, high-affinity blocker of GIRK1/4 and ROMK1 channels, with a clear mechanism of action. Its selectivity profile makes it a superior pharmacological tool for investigating the diverse roles of GIRK channels in health and disease. The protocols provided herein offer a starting point for researchers to utilize Tertiapin-Q effectively in their studies of GIRK channel function and pharmacology. As with any experimental work, optimization of these protocols for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols: Experimental Use of Tertiapin-Q in Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a stable, synthetic derivative of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honeybee (Apis mellifera)[1]. The substitution of a glutamine residue for the methionine at position 13 confers resistance to oxidation, making Tertiapin-Q a more reliable tool for research[1]. This peptide is a potent blocker of specific potassium channels, primarily inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels[1][2].

In dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain perception, Tertiapin-Q has been shown to modulate neuronal excitability. It achieves this by blocking the afterhyperpolarization (AHP) that follows an action potential and increasing the action potential duration[2]. These effects are attributed to its blockade of outwardly rectifying K+ currents in a voltage- and use-dependent manner[2]. The ability of Tertiapin-Q to modulate the activity of DRG neurons makes it a valuable pharmacological tool for studying nociceptive pathways and for the development of novel analgesic drugs.

These application notes provide a summary of the quantitative data on Tertiapin-Q's activity, detailed protocols for its experimental use in DRG neurons, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Inhibitory Activity of Tertiapin-Q on Potassium Channels
Channel TypeSubunitsApparent Affinity (Ki or IC50)Cell Type/Expression SystemReference
Inwardly Rectifying K+ Channel (Kir)ROMK1 (Kir1.1)Ki: ~1.3 nMRecombinant[3]
Inwardly Rectifying K+ Channel (Kir)GIRK1/4 (Kir3.1/3.4)Ki: ~13.3 nMRecombinant[3]
Inwardly Rectifying K+ Channel (Kir)GIRK1/2 (Kir3.1/3.2)IC50: 5.4 nMRecombinant[1]
Large Conductance Ca2+-activated K+ Channel (BK)hSlo1Use- and concentration-dependent inhibition (1-100 nM)Xenopus oocytes[2]
Table 2: Electrophysiological Effects of Tertiapin-Q on Dorsal Root Ganglion (DRG) Neurons
ParameterEffectConcentration RangeNeuron TypeReference
Action Potential Afterhyperpolarization (AHP)BlockedNot specifiedCultured newborn mouse DRG neurons[2]
Action Potential DurationIncreasedNot specifiedCultured newborn mouse DRG neurons[2]
Outwardly Rectifying K+ CurrentsInhibited (Voltage- and Use-Dependent)Not specifiedVoltage-clamped newborn mouse DRG neurons[2]

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from neonatal mice, a common preparation for studying the effects of compounds like Tertiapin-Q.

Materials:

  • Neonatal mice (P0-P7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin

  • DNase I

  • Poly-D-lysine and laminin-coated culture dishes or coverslips

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Nerve Growth Factor (NGF)

Procedure:

  • Euthanize neonatal mice in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to a tube containing cold DMEM.

  • Digest the ganglia in an enzymatic solution containing collagenase and trypsin for 30-45 minutes at 37°C.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension. Add DNase I to prevent cell clumping.

  • Centrifuge the cell suspension and resuspend the pellet in complete culture medium (Neurobasal medium with supplements and NGF).

  • Plate the neurons on poly-D-lysine and laminin-coated dishes or coverslips.

  • Incubate the cultured neurons at 37°C in a 5% CO2 incubator. Neurons are typically ready for experiments within 24-48 hours.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedures for both current-clamp and voltage-clamp recordings from cultured DRG neurons to assess the effects of Tertiapin-Q.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution for Current-Clamp (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • Internal Solution for Voltage-Clamp (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH).

Procedure:

Current-Clamp Recordings:

  • Place a coverslip with cultured DRG neurons in a recording chamber continuously perfused with external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a DRG neuron.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials and record the afterhyperpolarization (AHP).

  • Bath apply Tertiapin-Q at the desired concentration (e.g., 10-100 nM) and repeat the current injection steps to observe changes in AHP and action potential duration.

Voltage-Clamp Recordings:

  • Follow steps 1-3 as in the current-clamp protocol, using the appropriate internal solution for voltage-clamp.

  • Hold the neuron at a holding potential of -60 mV.

  • Apply a series of depolarizing voltage steps to evoke outwardly rectifying potassium currents.

  • To assess use-dependency, apply repetitive depolarizing pulses.

  • Bath apply Tertiapin-Q and repeat the voltage-step protocols to measure the inhibition of the outward currents.

Protocol 3: Calcium Imaging

This protocol describes how to measure changes in intracellular calcium in DRG neurons in response to stimuli, and how Tertiapin-Q can modulate these responses.

Materials:

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin or other depolarizing agent

  • Fluorescence microscopy setup with an appropriate filter set and a camera for ratiometric imaging.

Procedure:

  • Load cultured DRG neurons with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the coverslip on the stage of the fluorescence microscope and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Apply a stimulus, such as capsaicin, to evoke a calcium influx in nociceptive neurons and record the change in the 340/380 fluorescence ratio.

  • Wash out the stimulus and allow the cells to return to baseline.

  • Pre-incubate the neurons with Tertiapin-Q for a few minutes.

  • Re-apply the stimulus in the presence of Tertiapin-Q and record the calcium response to determine the modulatory effect of the peptide.

Visualizations

experimental_workflow cluster_culture DRG Neuron Culture cluster_electrophysiology Electrophysiology cluster_calcium Calcium Imaging dissection Dissection of DRGs digestion Enzymatic Digestion dissection->digestion trituration Trituration digestion->trituration plating Plating on Coated Dishes trituration->plating incubation Incubation (24-48h) plating->incubation patching Whole-Cell Patching incubation->patching dye_loading Fura-2 AM Loading incubation->dye_loading current_clamp Current-Clamp Recording patching->current_clamp voltage_clamp Voltage-Clamp Recording patching->voltage_clamp tertiapin_app Application of Tertiapin-Q current_clamp->tertiapin_app voltage_clamp->tertiapin_app data_analysis_ephys Data Analysis tertiapin_app->data_analysis_ephys tertiapin_app->data_analysis_ephys baseline Baseline Recording dye_loading->baseline stimulus Stimulus Application baseline->stimulus tertiapin_app_ca Application of Tertiapin-Q stimulus->tertiapin_app_ca data_analysis_ca Data Analysis tertiapin_app_ca->data_analysis_ca

Experimental Workflow for Studying Tertiapin-Q in DRG Neurons.

signaling_pathway cluster_channels Target Ion Channels cluster_effects Cellular Effects in DRG Neurons tertiapin_q Tertiapin-Q kir_channel Inwardly Rectifying K+ Channels (Kir) (e.g., GIRK) tertiapin_q->kir_channel Blocks bk_channel Large Conductance Ca2+-activated K+ Channels (BK) tertiapin_q->bk_channel Blocks k_efflux Decreased K+ Efflux kir_channel->k_efflux bk_channel->k_efflux repolarization Slower Repolarization k_efflux->repolarization ahp Reduced Afterhyperpolarization (AHP) repolarization->ahp ap_duration Increased Action Potential Duration repolarization->ap_duration excitability Increased Neuronal Excitability ahp->excitability ap_duration->excitability

Signaling Pathway of Tertiapin-Q in DRG Neurons.

References

Unveiling the Intricacies of Acetylcholine-Induced Currents: A Guide to Using Tertiapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying acetylcholine-induced currents, with a specific focus on their modulation by the bee venom peptide, Tertiapin (B1603359). These methods are essential for researchers investigating G protein-coupled inwardly rectifying potassium (GIRK) channels and their role in various physiological processes.

Introduction

Acetylcholine (B1216132) (ACh) plays a crucial role in regulating cellular excitability in the nervous and cardiovascular systems. A key mechanism of its inhibitory action is the activation of GIRK channels, leading to potassium efflux and membrane hyperpolarization.[1][2][3] Tertiapin, a peptide isolated from bee venom, is a potent blocker of specific GIRK channel subtypes and serves as an invaluable tool for dissecting these signaling pathways.[4][5] This guide details the necessary protocols to investigate ACh-induced currents and their blockade by Tertiapin using electrophysiological and fluorescence-based techniques. A stable analogue, Tertiapin-Q, where methionine is replaced by glutamine to prevent oxidation, is often used in these studies and exhibits similar functional properties.[4]

Signaling Pathway of Acetylcholine-Induced GIRK Channel Activation

Acetylcholine initiates a signaling cascade by binding to M2 muscarinic receptors (M2Rs), which are G protein-coupled receptors (GPCRs).[3][6] This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. Consequently, the Gαi/o-GTP and Gβγ subunits dissociate.[3] The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the flow of potassium ions out of the cell, resulting in hyperpolarization and a decrease in cellular excitability.[1][2][7]

Acetylcholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor (GPCR) ACh->M2R Binds G_protein Gi/o Protein (αβγ) M2R->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion_out K+ GIRK->K_ion_out K+ Efflux K_ion_in K+ K_ion_in->GIRK G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_beta_gamma->GIRK Directly Activates

Caption: Acetylcholine signaling pathway leading to GIRK channel activation.

Quantitative Data: Tertiapin Blockade of GIRK Channels

Tertiapin and its analogue, Tertiapin-Q, exhibit high affinity for different GIRK channel subtypes. The inhibitory concentration (IC50) varies depending on the specific GIRK subunit composition and the cell type being studied.

BlockerChannel Subtype(s)Cell TypeAgonistIC50 ValueReference
TertiapinIKACh (GIRK1/4)Atrial CardiomyocytesAcetylcholine29.7 ± 3.8 nM[8]
TertiapinIKAChGuinea-Pig HeartAcetylcholine30 ± 4 nM
Tertiapin-QGIRK1/2AtT20 cellsSomatostatin60 nM
Tertiapin-QGIRK1/2AtT20 cells (fluorescent assay)Somatostatin102 nM[7][9]
Tertiapin-QGIRK1/4HL-1 cells (fluorescent assay)Carbachol (B1668302)1.4 nM[7][9]
Tertiapin-QGIRK1/2--5.4 nM[10]
BlockerChannel Subtype(s)Binding Affinity (Ki)Reference
Tertiapin-QROMK1 (Kir1.1)1.3 nM[11]
Tertiapin-QGIRK1/4 (Kir3.1/3.4)13.3 nM[11]

Experimental Protocols

Protocol 1: Electrophysiological Recording of ACh-Induced Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure acetylcholine-induced GIRK currents and their inhibition by Tertiapin in a suitable cell line (e.g., AtT20 or HEK293T cells co-transfected with M2R and GIRK channels).

Materials:

  • Cells: AtT20 cells or HEK293T cells expressing M2 muscarinic receptors and GIRK1/GIRK2 or GIRK1/GIRK4 channels.

  • External (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 11 mM EGTA, 1 mM CaCl2, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with KOH).

  • Agonist: Acetylcholine (ACh) or Carbachol (1 µM to 10 µM).

  • Blocker: Tertiapin or Tertiapin-Q (1 nM to 300 nM).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to measure the current-voltage (I-V) relationship.

  • Activation of GIRK Currents:

    • Perfuse the cell with the external solution containing acetylcholine or carbachol to activate the GIRK current.

    • Record the inward current at negative potentials.

  • Inhibition with Tertiapin:

    • After establishing a stable ACh-induced current, co-apply Tertiapin with the agonist.

    • Observe the dose-dependent block of the inward current. Allow sufficient time for Tertiapin to take effect (typically less than a minute for GIRK channels).[4]

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of Tertiapin.

    • Construct a dose-response curve to determine the IC50 value of Tertiapin.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslips Start->Prepare_Cells Setup_Rig Setup Patch-Clamp Rig & Perfuse with External Solution Prepare_Cells->Setup_Rig Form_Seal Form Gigaohm Seal on a Single Cell Setup_Rig->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_ACh Apply Acetylcholine (ACh) to Activate GIRK Current Record_Baseline->Apply_ACh Record_ACh_Current Record ACh-Induced Inward Current Apply_ACh->Record_ACh_Current Apply_Tertiapin Co-apply Tertiapin with ACh Record_ACh_Current->Apply_Tertiapin Record_Block Record Blocked Current Apply_Tertiapin->Record_Block Washout Washout Drugs Record_Block->Washout Analyze Analyze Data (Determine IC50) Washout->Analyze End End Analyze->End

Caption: Workflow for patch-clamp recording of ACh-induced currents.

Protocol 2: Fluorescence-Based Assay for GIRK Channel Activity

This protocol describes a high-throughput method to measure GIRK channel activity using a membrane potential-sensitive fluorescent dye. This assay is suitable for screening compounds that modulate GIRK channels.[9]

Materials:

  • Cells: AtT20 or HL-1 cells cultured in 96-well plates.

  • Fluorescent Dye: Membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit or similar oxonol-based dyes).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol (for HL-1 cells) or Somatostatin (for AtT20 cells).

  • Blocker: Tertiapin-Q or other test compounds.

  • Fluorescent imaging plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of Tertiapin-Q or other test compounds in the assay buffer.

    • Add the compounds to the respective wells and incubate for 5-15 minutes.[9]

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescent imaging plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the agonist (e.g., carbachol for HL-1 cells) to all wells simultaneously using the instrument's fluidics module.

    • Continue to record the fluorescence signal for 2-5 minutes. GIRK channel activation will cause K+ efflux, leading to hyperpolarization and a change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence intensity after agonist addition.

    • Normalize the response in the presence of the blocker to the control response (agonist alone).

    • Plot the normalized response against the blocker concentration to determine the IC50.

Fluorescence_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Fluorescent Dye Plate_Cells->Load_Dye Incubate_Blocker Incubate with Tertiapin or Test Compounds Load_Dye->Incubate_Blocker Measure_Baseline Measure Baseline Fluorescence Incubate_Blocker->Measure_Baseline Add_Agonist Add Agonist (e.g., Carbachol) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response over Time Add_Agonist->Measure_Response Analyze_Data Analyze Data (Calculate IC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorescence-based GIRK channel assay.

Conclusion

The protocols and data presented provide a comprehensive framework for researchers to effectively study acetylcholine-induced currents and their modulation by Tertiapin. By employing these electrophysiological and fluorescence-based methods, scientists can further elucidate the pharmacology of GIRK channels and their significance in health and disease, paving the way for the development of novel therapeutic agents.

References

Application of Tertiapin-Q in Mouse Models of Bradycardia: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing a Potent GIRK Channel Inhibitor to Rescue Cardiac Rhythm

Introduction:

Tertiapin-Q, a stable synthetic analog of the bee venom toxin tertiapin, has emerged as a powerful pharmacological tool for investigating the role of G protein-gated inwardly rectifying potassium (GIRK) channels in cardiac electrophysiology. Its high affinity and selectivity for GIRK1/4 (Kir3.1/3.4) channels, which constitute the acetylcholine-activated potassium current (IKACh) in the heart, make it an invaluable agent for studying and potentially treating bradyarrhythmias.[1][2] In several genetically defined mouse models of sinus node dysfunction (SND) and atrioventricular (AV) block, Tertiapin-Q has demonstrated a significant capacity to increase heart rate and improve cardiac conduction.[3][4] This document provides detailed application notes and protocols for the use of Tertiapin-Q in murine models of bradycardia, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting the Cardiac Pacemaker Current

Tertiapin-Q exerts its effects by inhibiting the IKACh current, which is a key regulator of sinoatrial node (SAN) pacemaking activity and atrioventricular conduction.[3][4] The IKACh is activated by the Gβγ subunits of G proteins following stimulation of M2 muscarinic receptors by acetylcholine, leading to membrane hyperpolarization and a decrease in heart rate. By blocking the GIRK channels that carry this current, Tertiapin-Q effectively removes a significant brake on cardiac pacemaking, resulting in an increased heart rate.[3][4]

cluster_0 Sinoatrial Node Pacemaker Cell M2R M2 Muscarinic Receptor G_protein Gi/o Protein (α, β, γ subunits) M2R->G_protein Activates GIRK GIRK1/4 Channel (IKACh) G_protein->GIRK Gβγ activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to HR_decrease Decreased Heart Rate Hyperpolarization->HR_decrease Results in ACh Acetylcholine ACh->M2R Binds TertiapinQ Tertiapin-Q TertiapinQ->GIRK Blocks

Signaling pathway of Tertiapin-Q action in a sinoatrial node cell.

Data Presentation: Efficacy of Tertiapin-Q in Bradycardia Mouse Models

The following tables summarize the quantitative data on the effects of Tertiapin-Q administration in various mouse models of sinus node dysfunction and atrioventricular block. All data are extracted from Bidaud et al., 2020.[3][4]

Table 1: Effect of Tertiapin-Q on Heart Rate (HR) in Mouse Models of Bradycardia

Mouse ModelGenetic DefectBaseline HR (bpm, Mean ± SEM)HR after Tertiapin-Q (5 mg/kg, i.p.) (bpm, Mean ± SEM)% Increase in HR
Cav1.3-/-L-type calcium channel~450~53519%[3][4]
Cav1.3-/-/Cav3.1-/-L-type and T-type calcium channels~400~49223%[3][4]
HCN4-CNBDcAMP-insensitive HCN4 channel556 ± 16633 ± 1914%[3]

Table 2: Effect of Tertiapin-Q on Atrioventricular (AV) Conduction in Mouse Models of Bradycardia

Mouse ModelGenetic DefectBaseline PR Interval (ms, Mean ± SEM)PR Interval after Tertiapin-Q (5 mg/kg, i.p.) (ms, Mean ± SEM)Improvement in AV Conduction
Nav1.5+/-Sodium channelSignificantly prolonged vs. WTReduced by 24%Yes[3][4]
HCN4-CNBDcAMP-insensitive HCN4 channel38.5 ± 1.035.4 ± 0.5Yes[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of Tertiapin-Q in mouse models of bradycardia.

Protocol 1: Induction of Bradycardia - Genetically Modified Mouse Models

Several mouse models with genetic modifications that recapitulate human sinus node dysfunction are utilized.[3][4]

  • Cav1.3-/- mice: These mice lack the L-type calcium channel Cav1.3 and exhibit significant sinus bradycardia and AV block.[3][4]

  • Cav1.3-/-/Cav3.1-/- double knockout mice: These mice have a more severe phenotype with profound bradycardia and AV block due to the absence of both L-type and T-type calcium channels.[3][4]

  • HCN4-CNBD mice: These mice express a mutant hyperpolarization-activated cyclic nucleotide-gated (HCN4) channel that lacks the cyclic nucleotide-binding domain, leading to an abolition of the cAMP-dependent regulation of the "funny" current (If) and resulting in bradycardia.[3]

  • Nav1.5+/- mice: Haploinsufficiency for the cardiac sodium channel Nav1.5 results in slowed cardiac conduction, manifesting as a prolonged PR interval.[3][4]

Protocol 2: In Vivo Administration of Tertiapin-Q
  • Preparation of Tertiapin-Q Solution:

    • Tertiapin-Q is soluble in water or saline.[1]

    • For in vivo experiments, dissolve Tertiapin-Q in sterile 0.9% NaCl solution.

    • The typical dose used to achieve a significant effect on heart rate is 5 mg/kg.[3][4]

    • Prepare the solution to an appropriate concentration to allow for a reasonable injection volume (e.g., 100 µL for a 25 g mouse).

  • Administration:

    • Administer Tertiapin-Q via intraperitoneal (i.p.) injection.

    • Handle mice gently to minimize stress-induced tachycardia, which could confound the results.

Protocol 3: Telemetric ECG Recording and Analysis
  • Surgical Implantation of Telemetry Device:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a telemetric ECG transmitter (e.g., from Data Sciences International) subcutaneously or intraperitoneally.

    • Position the ECG leads in a lead II configuration for optimal signal quality.

    • Allow the mice to recover for at least one week post-surgery before starting the experiments.

  • ECG Recording:

    • House the mice individually in their home cages placed on top of the telemetry receivers.

    • Record baseline ECG for a sufficient period (e.g., 24 hours) to establish a stable heart rate and rhythm profile.

    • After baseline recording, administer Tertiapin-Q (or vehicle control) and continue ECG recording to monitor the drug's effect. The effect of Tertiapin-Q is typically observed within minutes and can last for several hours.[3]

  • Data Analysis:

    • Analyze the recorded ECG signals using appropriate software (e.g., LabChart, AcqKnowledge).

    • Calculate the following parameters before and after Tertiapin-Q administration:

      • Heart Rate (HR) in beats per minute (bpm)

      • PR interval (an indicator of AV conduction) in milliseconds (ms)

      • QRS duration (an indicator of ventricular depolarization) in milliseconds (ms)

      • QT interval (an indicator of ventricular repolarization) in milliseconds (ms)

    • Perform statistical analysis to determine the significance of the observed changes.

cluster_0 Experimental Workflow start Select Bradycardic Mouse Model implant Surgical Implantation of Telemetric ECG Device start->implant recover Post-operative Recovery (≥ 1 week) implant->recover baseline Baseline ECG Recording (e.g., 24 hours) recover->baseline injection Intraperitoneal Injection of Tertiapin-Q (5 mg/kg) or Vehicle baseline->injection post_ecg Post-injection ECG Recording injection->post_ecg analysis ECG Data Analysis (HR, PR, QRS, QT) post_ecg->analysis end Data Interpretation and Conclusion analysis->end

Workflow for assessing Tertiapin-Q's effect in bradycardic mice.

Conclusion

Tertiapin-Q is a potent and selective inhibitor of GIRK channels that has proven to be highly effective in rescuing sinus node dysfunction and improving atrioventricular conduction in various mouse models of bradycardia.[3][4] The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to utilize Tertiapin-Q in their investigations of cardiac electrophysiology and the development of novel anti-bradyarrhythmic therapies. The use of genetically defined mouse models in combination with telemetric ECG monitoring allows for a robust in vivo assessment of the therapeutic potential of targeting the IKACh current.

References

Protocol for dissolving and storing Tertiapin-Q for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of Tertiapin-Q, a stable derivative of the bee venom toxin tertiapin, for research purposes. Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring experimental reproducibility.

Product Information

Tertiapin-Q is a potent blocker of inward-rectifier potassium (Kir) channels, specifically showing high affinity for ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4) channels.[1][2] It is a valuable tool for studying the physiological roles of these channels in various cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of Tertiapin-Q.

ParameterValueSource(s)
Solubility Soluble in water[1]
Maximum Recommended Concentration2 mg/mL
Alternative SolventsSaline buffer
Storage of Lyophilized Powder Temperature-20°C
DurationSee manufacturer's expiry date (typically one year or more)
Storage of Stock Solutions Short-term (up to 1 month)-20°C
Long-term (up to 6 months)-80°C

Experimental Protocols

3.1. Reconstitution of Lyophilized Tertiapin-Q

This protocol describes the preparation of a concentrated stock solution of Tertiapin-Q.

Materials:

  • Lyophilized Tertiapin-Q

  • Sterile, nuclease-free water or saline buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Tertiapin-Q to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of sterile water or saline buffer to the vial to achieve the desired concentration (not exceeding 2 mg/mL). For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential degradation of the peptide. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[3] The volume of the aliquots should be based on the typical amount needed for an experiment.

3.2. Storage of Tertiapin-Q Solutions

Proper storage is critical to maintain the bioactivity of Tertiapin-Q.

  • Short-Term Storage: For use within one month, store the aliquoted stock solutions at -20°C.[1][4]

  • Long-Term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation.[3]

3.3. Handling of Tertiapin-Q Solutions

  • When ready to use, thaw a single aliquot of the Tertiapin-Q stock solution at room temperature or on ice.

  • Before use, briefly centrifuge the tube to collect the solution at the bottom.

  • It is recommended to prepare and use solutions on the same day if possible.[1]

  • Ensure that any solution brought to room temperature is free of precipitate before use.[1]

Visualizations

Experimental Workflow for Tertiapin-Q Preparation and Storage

TertiapinQ_Workflow cluster_prep Preparation of Stock Solution cluster_storage Aliquoting and Storage start Lyophilized Tertiapin-Q equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge_powder Centrifuge Vial equilibrate->centrifuge_powder add_solvent Add Sterile Water or Saline Buffer centrifuge_powder->add_solvent dissolve Gently Vortex or Pipette to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot short_term Short-Term Storage (-20°C, <= 1 month) aliquot->short_term long_term Long-Term Storage (-80°C, <= 6 months) aliquot->long_term

Caption: Workflow for reconstituting and storing Tertiapin-Q.

Signaling Pathway Inhibition by Tertiapin-Q

TertiapinQ_Pathway tertiapin_q Tertiapin-Q girk GIRK1/4 (Kir3.1/3.4) Channels tertiapin_q->girk romk ROMK1 (Kir1.1) Channels tertiapin_q->romk k_efflux K+ Efflux hyperpolarization Membrane Hyperpolarization inhibition Inhibition inhibition->girk inhibition->romk

Caption: Tertiapin-Q inhibits Kir channels, blocking K+ efflux.

References

Application Notes: Investigating Pain Physiology with Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and selective blocker of inwardly rectifying potassium (Kir) channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels, and large-conductance calcium-activated potassium (BK) channels.[1] This synthetic analogue of a peptide toxin from honeybee venom offers a stable and reliable tool for investigating the complex mechanisms of pain physiology.[1] By modulating the activity of these key ion channels, Tertiapin-Q allows researchers to dissect their roles in neuronal excitability, nociceptive signaling, and the analgesic effects of various compounds, including opioids. These application notes provide a comprehensive overview of Tertiapin-Q, its mechanisms of action, and detailed protocols for its use in pain research.

Mechanism of Action

Tertiapin-Q exerts its effects by physically occluding the pore of specific potassium channels. Its primary targets in the context of pain physiology are:

  • G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels: These channels are crucial for the inhibitory effects of many neurotransmitters, including opioids.[2][3][4] Activation of GPCRs, such as opioid receptors, leads to the release of Gβγ subunits, which directly bind to and open GIRK channels.[2][3] This results in potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, thus contributing to analgesia.[2][3] Tertiapin-Q blocks these channels, thereby inhibiting this hyperpolarizing effect and allowing for the study of GIRK channel-mediated analgesia.

  • Large-conductance calcium-activated potassium (BK) channels: BK channels are activated by both membrane depolarization and increases in intracellular calcium.[5] In nociceptive neurons, they contribute to the repolarization of action potentials and the afterhyperpolarization, which limits neuronal firing frequency.[1] By blocking BK channels, Tertiapin-Q can increase the duration of action potentials and enhance neuronal excitability, providing a means to investigate the role of BK channels in dampening nociceptive signals.[1]

Data Presentation

Table 1: Binding Affinity of Tertiapin-Q for Potassium Channels
Channel SubtypeKi (nM)Reference
ROMK1 (Kir1.1)1.3
GIRK1/4 (Kir3.1/3.4)13.3
Table 2: Effects of Tertiapin-Q on Neuronal Excitability
ParameterEffectConcentrationCell TypeReference
Action Potential Afterhyperpolarization (AHP)Blocked1-100 nMDorsal Root Ganglion (DRG) Neurons[1][6]
Action Potential DurationIncreased1-100 nMDorsal Root Ganglion (DRG) Neurons[1][6]
Outwardly Rectifying K+ CurrentsInhibited (Voltage- and Use-Dependent)1-100 nMDorsal Root Ganglion (DRG) Neurons[1]

Signaling Pathways and Experimental Workflows

GIRK_Signaling_Pathway cluster_0 Opioid Receptor Activation and GIRK Channel Modulation Opioid Opioid (e.g., Morphine) GPCR μ-Opioid Receptor (GPCR) Opioid->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates G_alpha Gα-GDP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to GIRK GIRK Channel G_betagamma->GIRK Activates K_ion GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia TertiapinQ Tertiapin-Q TertiapinQ->GIRK Blocks

Caption: Opioid-mediated GIRK channel signaling pathway and its inhibition by Tertiapin-Q.

BK_Channel_Signaling_Pathway cluster_1 BK Channel Modulation of Neuronal Excitability Depolarization Membrane Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx BK_channel BK Channel Depolarization->BK_channel Activates Intra_Ca ↑ [Ca2+]i Ca_influx->Intra_Ca Intra_Ca->BK_channel Activates K_efflux BK_channel->K_efflux Repolarization Repolarization & Afterhyperpolarization Reduced_Firing Reduced Firing Frequency Repolarization->Reduced_Firing TertiapinQ_BK Tertiapin-Q TertiapinQ_BK->BK_channel Blocks

Caption: BK channel signaling in nociceptors and its inhibition by Tertiapin-Q.

Experimental_Workflow cluster_2 Experimental Workflow: Investigating Analgesia with Tertiapin-Q Animal_Model Select Animal Model (e.g., Mouse, Rat) Behavioral_Assay Choose Behavioral Assay (e.g., Tail-Flick, Von Frey) Animal_Model->Behavioral_Assay Drug_Admin Administer Tertiapin-Q (e.g., Intrathecal) Behavioral_Assay->Drug_Admin Data_Collection Collect Nociceptive Response Data Drug_Admin->Data_Collection Data_Analysis Analyze Data (e.g., Dose-Response Curve) Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General experimental workflow for assessing the analgesic effects of Tertiapin-Q.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

Objective: To measure the effect of Tertiapin-Q on potassium currents and neuronal excitability in isolated dorsal root ganglion (DRG) neurons.

Materials:

  • Tertiapin-Q (Tocris Bioscience or equivalent)

  • Standard extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Standard intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP (pH 7.2 with KOH)

  • Borosilicate glass capillaries for patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

Protocol:

  • DRG Neuron Culture: Isolate DRGs from neonatal or adult rodents and culture them using established protocols.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Record baseline potassium currents and action potentials in current-clamp or voltage-clamp mode.

    • Bath-apply Tertiapin-Q at desired concentrations (e.g., 1-100 nM).

    • Record changes in potassium currents, resting membrane potential, action potential firing, and afterhyperpolarization.

  • Data Analysis: Analyze the recorded data to quantify the effects of Tertiapin-Q on the measured parameters.

Calcium Imaging in DRG Neurons

Objective: To visualize and quantify changes in intracellular calcium concentration in DRG neurons in response to stimuli, and the modulatory effect of Tertiapin-Q.

Materials:

  • Tertiapin-Q

  • Fura-2 AM (Thermo Fisher Scientific or equivalent)

  • Pluronic F-127 (Thermo Fisher Scientific or equivalent)

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin or other nociceptive stimuli

  • Fluorescence microscopy system with appropriate filters for Fura-2 and a cooled CCD camera

Protocol:

  • Cell Preparation: Culture DRG neurons on glass coverslips.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cells in the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with HBSS and allow them to de-esterify the dye for at least 30 minutes.

  • Imaging:

    • Mount the coverslip in a recording chamber on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply a nociceptive stimulus (e.g., capsaicin) and record the change in the 340/380 fluorescence ratio, which corresponds to changes in intracellular calcium.

    • Wash out the stimulus and allow the cells to recover.

    • Pre-incubate the cells with Tertiapin-Q for a defined period.

    • Re-apply the stimulus in the presence of Tertiapin-Q and record the calcium response.

  • Data Analysis: Analyze the changes in the 340/380 ratio to determine the effect of Tertiapin-Q on stimulus-evoked calcium influx.

In Vivo Behavioral Assays for Nociception

Objective: To assess the analgesic effects of Tertiapin-Q in rodent models of pain.

A. Tail-Flick Test (Thermal Nociception)

Materials:

  • Tertiapin-Q

  • Sterile saline

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

Protocol:

  • Acclimation: Acclimate the animals to the restrainers and the testing procedure for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying the radiant heat to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer Tertiapin-Q via the desired route (e.g., intrathecal injection) at various doses. A vehicle control group should be included.

  • Post-Drug Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point and for each dose. Construct dose-response curves to determine the ED50.

B. Von Frey Test (Mechanical Allodynia)

Materials:

  • Tertiapin-Q

  • Sterile saline

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform with testing chambers

Protocol:

  • Acclimation: Acclimate the animals to the testing environment and chambers for several days.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Drug Administration: Administer Tertiapin-Q as described for the tail-flick test.

  • Post-Drug Measurement: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Determine the paw withdrawal threshold in grams for each animal at each time point and for each dose. Analyze the data to assess the effect of Tertiapin-Q on mechanical sensitivity.

Conclusion

Tertiapin-Q is an invaluable pharmacological tool for researchers investigating the role of GIRK and BK channels in pain physiology. The protocols and information provided in these application notes offer a starting point for utilizing Tertiapin-Q to explore the fundamental mechanisms of nociception and to aid in the development of novel analgesic therapies. As with any experimental work, appropriate controls and careful optimization of protocols are essential for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

How to prevent oxidation of Tertiapin in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertiapin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Tertiapin, with a specific focus on preventing its oxidation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin and what are its primary targets?

A1: Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of two main types of potassium channels:

  • Inwardly-rectifying potassium (Kir) channels: Specifically, it binds with high affinity to G-protein-coupled Kir channels (GIRK1/4, also known as Kir3.1/3.4) and renal outer medullary K+ channels (ROMK1, also known as Kir1.1).[1][2][3]

  • Calcium-activated large conductance potassium (BK) channels. [1]

Q2: Why is Tertiapin susceptible to oxidation?

A2: The sequence of Tertiapin contains a methionine residue at position 13 (Met13).[1][4] The sulfur atom in the side chain of methionine is highly susceptible to oxidation from atmospheric oxygen, which can significantly alter the peptide's structure and function.[4]

Q3: How does oxidation affect Tertiapin's activity?

A3: Oxidation of the Met13 residue to methionine sulfoxide (B87167) significantly reduces Tertiapin's binding affinity for its target potassium channels.[1][4] This reduction in affinity can lead to decreased or inconsistent inhibitory effects in experiments, compromising the reliability of the results.[5]

Q4: Is there an alternative to native Tertiapin that is not prone to oxidation?

A4: Yes. A synthetic, oxidation-resistant version called Tertiapin-Q (TPN-Q) is commercially available.[2][6] In Tertiapin-Q, the methionine at position 13 is replaced with glutamine.[1][4] This substitution makes the peptide stable and non-oxidizable by air while maintaining a binding affinity very similar to the native, non-oxidized form of Tertiapin.[3][4][6] For most applications, using Tertiapin-Q is the most effective way to prevent issues related to oxidation.[4]

Q5: What is the best way to store Tertiapin?

A5: For long-term stability, lyophilized Tertiapin should be stored at -20°C or, preferably, -80°C in a dark, dry environment.[7][8][9][10] To prevent degradation from moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[7][9][11] For native Tertiapin, which is sensitive to oxidation, storing the lyophilized powder under an inert gas like argon or nitrogen is highly recommended.[7][12]

Q6: How should I handle Tertiapin solutions?

A6: Peptide solutions are significantly less stable than their lyophilized form.[9] It is best to prepare solutions fresh for each experiment. If you must store a solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[8][9][12] When working with native Tertiapin, use deoxygenated (oxygen-free) buffers for reconstitution.[11] A slightly acidic buffer (pH 5-6) can also improve the stability of the peptide in solution.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or inconsistent channel blockade. Oxidation of native Tertiapin.1. Switch to Tertiapin-Q: This is the most reliable solution to eliminate oxidation-related variability.[4] 2. Verify Handling of Native Tertiapin: Ensure you are using proper anaerobic handling techniques, including deoxygenated buffers and storage under inert gas.[10][11] 3. Prepare Fresh Solutions: Avoid using old stock solutions, as oxidation can occur over time, even when frozen.[9]
Precipitation observed upon reconstitution. Incorrect solvent or high peptide concentration.1. Check Solubility Information: Refer to the manufacturer's datasheet for recommended solvents. Water is often suitable for Tertiapin-Q.[2] 2. Use a Co-solvent: If the peptide is hydrophobic, dissolving it in a small amount of an organic solvent like DMSO first, then slowly adding the aqueous buffer, may help.[11] 3. Sonication: Gentle sonication can aid in dissolving the peptide.[11]
Loss of activity after freezing aliquots. Degradation from freeze-thaw cycles or improper storage.1. Use Single-Use Aliquots: Prepare aliquots with just enough volume for a single experiment to avoid thawing the entire stock.[9][12] 2. Flash Freeze: Freeze aliquots quickly to minimize ice crystal formation that can damage the peptide. 3. Avoid Frost-Free Freezers: The temperature cycling in these freezers can degrade peptides over time.[8]

Quantitative Data Summary

The following table summarizes the binding affinities of Tertiapin and its analogue, Tertiapin-Q, for various potassium channels. The lower the Ki or IC50 value, the higher the binding affinity.

PeptideTarget ChannelAffinity MetricValueReference(s)
Tertiapin (Native, non-oxidized) ROMK1 (Kir1.1)Ki~2.0 nM
Tertiapin (Native, oxidized) ROMK1 (Kir1.1)Ki~7.8 nM
Tertiapin-Q ROMK1 (Kir1.1)Ki1.3 nM[2][3][6]
Tertiapin-Q GIRK1/4 (Kir3.1/3.4)Ki13.3 nM[2][3][6]
Tertiapin-Q BK ChannelIC50~5.8 nM[1]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of potency.

Experimental Protocols

Protocol 1: Handling and Reconstitution of Lyophilized Native Tertiapin

This protocol is for users who must work with native Tertiapin and aims to minimize its oxidation.

  • Equilibration: Remove the vial of lyophilized Tertiapin from -20°C or -80°C storage. Place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without moisture condensation.[7][11]

  • Prepare Deoxygenated Buffer: Prepare your desired sterile buffer (e.g., PBS, pH 7.4). To remove dissolved oxygen, bubble argon or nitrogen gas through the buffer for at least 15-20 minutes.

  • Weighing and Reconstitution: Briefly open the vial in a low-humidity environment. If possible, flush the vial with nitrogen or argon gas before resealing. Weigh the desired amount of peptide quickly. Reconstitute the peptide in the prepared deoxygenated buffer to the desired stock concentration.

  • Aliquoting: Immediately divide the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Flash freeze the aliquots and store them at -80°C. Avoid using frost-free freezers.[8] Use aliquots immediately after thawing and discard any unused portion. Do not refreeze.[9][11]

Protocol 2: Recommended Procedure Using Tertiapin-Q

This simplified protocol is recommended for all new experiments to ensure reproducibility and avoid oxidation-related issues.

  • Equilibration: Remove the vial of lyophilized Tertiapin-Q from -20°C storage and allow it to warm to room temperature before opening (approx. 20-30 minutes).[9]

  • Reconstitution: Refer to the manufacturer's datasheet for the recommended solvent (typically sterile water or a buffer like PBS).[2] Add the appropriate volume of solvent to the vial to create a stock solution. Mix gently by pipetting or vortexing briefly.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[9][12]

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Visualizations

Experimental Workflow

The following diagram illustrates the decision-making and handling process for using Tertiapin in experiments.

G cluster_0 Preparation Phase cluster_1 Execution Phase: Tertiapin-Q Path (Recommended) cluster_2 Execution Phase: Native Tertiapin Path (Caution Required) cluster_3 Analysis Phase start Start: Experiment Planning decision Use Native Tertiapin or Oxidation-Resistant Tertiapin-Q? start->decision reconstitute_Q Reconstitute Tertiapin-Q in standard buffer decision->reconstitute_Q Tertiapin-Q handle_native Store and handle lyophilized peptide under inert gas decision->handle_native Native Tertiapin experiment_Q Perform Experiment reconstitute_Q->experiment_Q analyze Analyze Results experiment_Q->analyze reconstitute_native Reconstitute in deoxygenated buffer handle_native->reconstitute_native experiment_native Perform Experiment (use solution immediately) reconstitute_native->experiment_native experiment_native->analyze troubleshoot Troubleshoot if results are inconsistent (potential oxidation) analyze->troubleshoot

Caption: Decision workflow for using Tertiapin, highlighting the recommended path with Tertiapin-Q.

Signaling Pathway: GIRK Channel Inhibition

This diagram shows the mechanism by which Tertiapin blocks a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. Activates GIRK GIRK Channel (Kir3.x) G_protein->GIRK 3. Gβγ subunit opens channel K_out K+ Efflux GIRK->K_out 4. K+ flows out Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR 1. Binds Tertiapin Tertiapin / Tertiapin-Q Tertiapin->GIRK Hyperpolarization Hyperpolarization (Inhibition of cellular activity) K_out->Hyperpolarization Block BLOCK lab_pos->GIRK

Caption: Mechanism of Tertiapin blocking GPCR-activated GIRK channels, preventing K+ efflux.

References

Tertiapin vs. Tertiapin-Q: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of Tertiapin and its more stable analog, Tertiapin-Q.

Frequently Asked Questions (FAQs)

Q1: What are Tertiapin and Tertiapin-Q?

Tertiapin (TPN) is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of specific types of inwardly rectifying potassium (Kir) channels, particularly G-protein-coupled inward rectifier K+ (GIRK) channels and the renal outer medullary K+ channel (ROMK1).[1][2] Tertiapin-Q (TPN-Q) is a synthetic derivative of Tertiapin where the methionine residue at position 13 has been replaced with glutamine.[2][3] This substitution was specifically designed to enhance the peptide's stability.[2]

Q2: What is the primary difference between Tertiapin and Tertiapin-Q?

The key difference lies in their stability. The methionine residue in native Tertiapin is susceptible to oxidation, which can occur from exposure to air.[1][2] This oxidation significantly reduces the peptide's ability to bind to and block its target potassium channels, leading to a loss of efficacy.[2] Tertiapin-Q, by replacing the easily oxidized methionine with the stable amino acid glutamine, is resistant to this oxidative degradation.[2][3] This makes Tertiapin-Q a more reliable and consistent tool for research, especially in long-term experiments.[2]

Q3: How does the efficacy of Tertiapin-Q compare to native Tertiapin?

Studies have shown that the substitution of methionine with glutamine does not significantly alter the peptide's blocking activity. Tertiapin-Q binds to GIRK and ROMK1 channels with nanomolar affinities, very similar to the native, non-oxidized form of Tertiapin.[2] Therefore, Tertiapin-Q offers the high efficacy of the original peptide without the liability of oxidative instability.[1]

Q4: Which peptide should I choose for my experiments?

For the majority of applications, Tertiapin-Q is the recommended choice . Its resistance to oxidation ensures more consistent and reproducible results over the course of an experiment and allows for greater flexibility in solution preparation and storage. Native Tertiapin should only be considered if there is a specific experimental reason to study the properties of the original bee venom peptide, with the understanding that stringent measures must be taken to prevent its oxidation.

Q5: How should I reconstitute and store Tertiapin peptides?

Proper handling is critical to maintain peptide integrity.

  • Reconstitution: Allow the lyophilized peptide powder to reach room temperature before opening the vial.[4] Reconstitute using a sterile, high-purity solvent such as bacteriostatic water or sterile water.[5] To avoid foaming and potential degradation, inject the solvent slowly down the side of the vial, rather than directly onto the powder.[6] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[5]

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or below.[4][7] For short-term storage (weeks to months), 4°C is acceptable.[7]

  • Storage of Reconstituted Peptide: Once in solution, peptides are less stable. It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] Store these aliquots at -20°C. For daily use, a working aliquot can be kept at 2-8°C for a few weeks.[6][7]

Quantitative Data Summary

The following tables summarize the efficacy of Tertiapin and Tertiapin-Q on various inwardly rectifying potassium channels.

Table 1: Comparative Efficacy (Inhibition Constant, Ki)

PeptideChannel TargetInhibition Constant (Ki)
Tertiapin-Q ROMK1 (Kir1.1)1.3 nM
Tertiapin-Q GIRK1/4 (Kir3.1/3.4)13.3 nM
Native Tertiapin ROMK1 (Kir1.1)~2 nM[1]
Native Tertiapin GIRK1/4 (Kir3.1/3.4)~8 nM[1]

Note: The affinity of native Tertiapin is for the non-oxidized form. Oxidation significantly hinders this binding.[2]

Table 2: Comparative Efficacy (IC50)

PeptideCell Line / ModelChannel TargetIC50
Tertiapin-Q HL-1 cardiac cellsGIRK1/GIRK41.4 nM[9]
Tertiapin-Q AtT20 pituitary cellsGIRK1/GIRK2102 nM[9]
Tertiapin-Q AT-remodeled canine atriumKir3~10 nM[10]

Troubleshooting Guides

Issue 1: My Tertiapin (native) solution has lost its effectiveness over time.

  • Probable Cause: The methionine residue at position 13 of the native Tertiapin has likely oxidized due to exposure to air in the solution.[2] Oxidation significantly reduces the peptide's affinity for its target channels.[1][2]

  • Solution:

    • Switch to Tertiapin-Q: The most effective solution is to use the oxidation-resistant analog, Tertiapin-Q, for all future experiments.[2]

    • Handling Native Tertiapin: If you must use native Tertiapin, prepare fresh solutions for each experiment from lyophilized powder. Minimize headspace in your vials and consider degassing your buffer solutions to reduce dissolved oxygen. Store any stock solutions as single-use aliquots at -80°C and use them immediately after thawing.

Issue 2: I am observing high variability in my electrophysiology recordings between experiments.

  • Probable Cause 1 (If using native Tertiapin): Inconsistent levels of oxidation in your peptide stock solution are the most likely culprit.

  • Probable Cause 2 (General): Repeated freeze-thaw cycles of your peptide stock solution (both Tertiapin and Tertiapin-Q) can lead to degradation and a decrease in the effective concentration.[8]

  • Solution:

    • Use Tertiapin-Q: This will eliminate variability caused by oxidation.

    • Aliquot Your Stock: Upon reconstitution, immediately divide your peptide stock into small, single-use aliquots and store them at -20°C or below.[8] This ensures that each experiment starts with a fresh, uncompromised sample of the peptide.

    • Verify Concentration: If problems persist, consider verifying the concentration and purity of your peptide stock.

Issue 3: My reconstituted peptide solution is cloudy.

  • Probable Cause: Cloudiness can indicate several issues, including poor solubility, bacterial contamination, or peptide aggregation.[6] This may happen if cold solutions are mixed or if the wrong solvent is used.[4]

  • Solution:

    • Ensure Proper Reconstitution: Allow the lyophilized peptide and the sterile solvent to come to room temperature before mixing.[4]

    • Check Solubility Information: Confirm that you are using the recommended solvent for the peptide. While most are soluble in sterile water, some may require different solvents.

    • Sterile Technique: Always use sterile materials and techniques during reconstitution to prevent contamination.[5]

    • Filter Sterilization: If solubility is not the issue, you can try to filter the solution through a 0.2 µm sterile filter to remove potential aggregates or contaminants.[4] However, if the solution remains cloudy, it should be discarded.

Experimental Protocols & Visualizations

Protocol: General Electrophysiology Assay for GIRK Channel Blockade

This protocol provides a general workflow for assessing the blocking effect of Tertiapin-Q on GIRK channels expressed in a cell line (e.g., AtT20 cells) using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Culture AtT20 cells expressing GIRK channels to 60-80% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

    • Peptide Stock: Prepare a 1 mM stock solution of Tertiapin-Q in sterile water and store in aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external solution.

  • Electrophysiology:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a potential of -70 mV.[11]

    • Activate GIRK channels by applying a G-protein-coupled receptor (GPCR) agonist relevant to the cell line (e.g., somatostatin (B550006) for AtT20 cells).[9]

    • Apply voltage ramps or steps (e.g., 400 msec steps from -150 mV to +10 mV) to record baseline GIRK currents.[11]

    • Perfuse the cell with the external solution containing the desired concentration of Tertiapin-Q.

    • Record the currents again after a stable block is achieved (typically within 1-2 minutes).

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after peptide application. Calculate the percentage of block and, if using multiple concentrations, generate a dose-response curve to determine the IC50 value.

G cluster_stability Peptide Stability Tertiapin Tertiapin (Met13) Oxidation Oxidation (e.g., Air Exposure) Tertiapin->Oxidation Susceptible Inactive Inactive Peptide (Reduced Efficacy) Oxidation->Inactive Tertiapin_Q Tertiapin-Q (Gln13) Stable Stable & Active (High Efficacy) Tertiapin_Q->Stable Resistant

Figure 1. Chemical stability comparison of Tertiapin and Tertiapin-Q.

G start Start Experiment reconstitute Reconstitute Peptide (Use Sterile Water) start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage Store Aliquots at -20°C aliquot->storage thaw Thaw One Aliquot for Experiment storage->thaw dilute Dilute to Final Concentration in External Buffer thaw->dilute apply Apply to Cells & Record Data dilute->apply end End apply->end G start Inconsistent Results Observed q_peptide Are you using native Tertiapin? start->q_peptide s_switch Solution: Switch to Tertiapin-Q q_peptide->s_switch Yes q_aliquot Are you using single-use aliquots? q_peptide->q_aliquot No s_aliquot Solution: Re-reconstitute and aliquot stock q_aliquot->s_aliquot No s_check Check other experimental parameters (e.g., cell health, reagents) q_aliquot->s_check Yes

References

Optimizing Tertiapin-Q for Kir Channel Blocking: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tertiapin-Q for blocking inward rectifier potassium (Kir) channels. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin-Q and why is it used to block Kir channels?

Tertiapin-Q is a synthetic, 21-amino acid peptide that is a potent blocker of certain inward rectifier potassium (Kir) channels.[1][2] It is a more stable analog of the natural peptide Tertiapin, isolated from European honey bee venom, with a glutamine residue replacing a methionine, which prevents oxidation and enhances its stability and reliability in experimental settings.[1][3] Tertiapin-Q is highly valued for its high affinity and selectivity for specific Kir channel subtypes, making it a crucial tool for investigating the physiological and pathophysiological roles of these channels.[2]

Q2: How does Tertiapin-Q block Kir channels?

Tertiapin-Q functions as a pore blocker.[1] Its C-terminal α-helix inserts into the external vestibule of the Kir channel's ion conduction pore, physically occluding the passage of potassium ions.[1][4] This binding is a bimolecular reaction, meaning one Tertiapin-Q molecule binds to one channel to induce the block.[5]

Q3: What are the primary Kir channel targets of Tertiapin-Q?

Tertiapin-Q exhibits high affinity for several Kir channel subtypes, most notably:

  • Kir1.1 (ROMK1): Involved in potassium homeostasis in the kidneys.[1][2]

  • Kir3.1/3.4 (GIRK1/4): G-protein coupled Kir channels crucial for neuronal and cardiac function.[1][2]

  • Kir3.1/3.2 (GIRK1/2): Another heteromeric G-protein coupled Kir channel.[6]

It is important to note that Tertiapin-Q is selective over other Kir channels like Kir2.1.

Q4: How should I prepare and store Tertiapin-Q?

  • Reconstitution: Tertiapin-Q is typically supplied as a lyophilized powder. It is soluble in water or saline buffers.[6] For a stock solution, it can be dissolved in water to a concentration of up to 2 mg/ml. To ensure complete dissolution, gentle vortexing or sonication may be helpful.[7]

  • Storage: Store the lyophilized powder at -20°C.[6] After reconstitution, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions stored at -20°C are typically stable for at least one month, and for up to six months at -80°C.

Troubleshooting Guide

Problem 1: I am not observing any blocking effect of Tertiapin-Q on my target Kir channels.

This issue can arise from several factors. The following troubleshooting workflow can help identify the cause:

G start No blocking effect observed check_concentration Is the Tertiapin-Q concentration sufficient? start->check_concentration check_preparation Was the Tertiapin-Q solution prepared and stored correctly? check_concentration->check_preparation Yes increase_concentration Increase Tertiapin-Q concentration incrementally. check_concentration->increase_concentration No check_channel_expression Is the target Kir channel expressed and functional? check_preparation->check_channel_expression Yes prepare_fresh Prepare a fresh stock solution from lyophilized powder. check_preparation->prepare_fresh No check_experimental_conditions Are the experimental conditions optimal? check_channel_expression->check_experimental_conditions Yes confirm_expression Confirm channel expression (e.g., via Western blot, PCR) and function (e.g., using a non-specific blocker like BaCl2). check_channel_expression->confirm_expression No optimize_conditions Optimize pH and check for potential interfering substances. check_experimental_conditions->optimize_conditions No success Blocking effect observed increase_concentration->success prepare_fresh->success confirm_expression->success optimize_conditions->success

Troubleshooting workflow for lack of Tertiapin-Q effect.

Problem 2: The blocking effect of Tertiapin-Q is less than expected.

  • Sub-optimal Concentration: The IC50 of Tertiapin-Q can vary between different Kir channel subtypes. Consult the data table below and consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • pH of Extracellular Solution: The blocking potency of Tertiapin-Q can be influenced by the extracellular pH.[8] The protonation state of a histidine residue in the peptide affects its binding affinity.[8] Ensure your buffer is at the correct physiological pH.

  • Kir Channel Activation State: For G-protein coupled Kir channels (Kir3.x), their activation state can influence the apparent blocking potency of Tertiapin-Q. Ensure that the channels are adequately activated by the relevant G-protein signaling pathway in your experimental system.

  • Incomplete Block: It has been noted that in some preparations, Tertiapin-Q may not completely block all Kir currents, even at high concentrations.[9]

Problem 3: I suspect off-target effects in my experiment.

While Tertiapin-Q is selective for certain Kir channels, it can also block other channels, most notably the large-conductance Ca2+-activated K+ (BK) channels.[1][10][11]

  • Use-Dependence on BK Channels: The block of BK channels by Tertiapin-Q is use-dependent, meaning it is more pronounced with repeated channel activation (e.g., during high-frequency stimulation).[10][11] If your experimental protocol involves such stimulation, consider that BK channel block may be a confounding factor. The time course of the block also differs; the block of GIRK channels is rapid (less than a minute), while the block of BK channels can take longer (over 15 minutes) to develop.[9]

  • Experimental Controls: To confirm the specificity of the observed effect to Kir channels, consider the following controls:

    • Use a specific BK channel blocker (e.g., iberiotoxin) to see if it occludes the effect of Tertiapin-Q.

    • If studying GIRK channels, confirm that the effect is dependent on G-protein activation.

    • Compare the effects of Tertiapin-Q with a less specific Kir channel blocker, such as barium chloride (BaCl2), which blocks a broader range of Kir channels.[12]

Quantitative Data Summary

The following table summarizes the reported affinity and potency of Tertiapin-Q for various ion channels. Note that values can vary depending on the experimental system and conditions.

Channel SubtypeParameterValueReference(s)
Kir1.1 (ROMK1) Kd~2 nM[6]
Ki1.3 nM
Kir3.1/3.4 (GIRK1/4) Kd~8 nM[6]
Ki13.3 nM
Kir3.1/3.2 (GIRK1/2) Kd~270 nM[6]
IC505.4 nM[9]
BK (KCa1.1) IC50~5 nM[6]
IC505.8 nM[1]

Experimental Protocols

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies investigating the effect of Tertiapin-Q on Kir channels expressed in Xenopus oocytes.[12]

Workflow:

G oocyte_prep Prepare Xenopus oocytes and inject with Kir channel cRNA incubation Incubate oocytes for 24-72 hours to allow for channel expression oocyte_prep->incubation tevc_setup Place oocyte in recording chamber and impale with two microelectrodes incubation->tevc_setup solution_perfusion Perfuse with recording solution (e.g., high potassium ND96K) tevc_setup->solution_perfusion baseline_recording Record baseline Kir currents using a suitable voltage protocol solution_perfusion->baseline_recording tpnq_application Apply Tertiapin-Q at the desired concentration via perfusion baseline_recording->tpnq_application effect_recording Record currents in the presence of Tertiapin-Q until a steady-state block is achieved tpnq_application->effect_recording washout Washout Tertiapin-Q with control solution to assess reversibility effect_recording->washout data_analysis Analyze the data to determine the extent of block washout->data_analysis

Workflow for a typical TEVC experiment with Tertiapin-Q.

Key Steps & Considerations:

  • Oocyte Preparation: Healthy, defolliculated oocytes are crucial for obtaining good recordings.

  • cRNA Injection: Inject cRNA encoding the Kir channel subunits of interest. The amount of cRNA may need to be optimized to achieve appropriate current levels.

  • Recording Solutions: A high potassium extracellular solution is typically used to elicit inward Kir currents. For example, ND96K containing 96 mM KCl.[12]

  • Voltage Protocol: A typical voltage protocol involves holding the membrane potential at 0 mV and stepping to negative potentials (e.g., -90 mV) to measure inward currents and positive potentials (e.g., +90 mV) to observe rectification.[12]

  • Positive Control: Use a known, non-specific Kir channel blocker like 3 mM Barium Chloride (BaCl2) to confirm the presence of functional Kir channels.[12]

2. Whole-Cell Patch-Clamp

This protocol provides a general framework for using Tertiapin-Q in whole-cell patch-clamp experiments on cultured cells or tissue slices.[13]

Methodology:

  • Cell/Tissue Preparation: Prepare the cells or tissue slices according to standard laboratory protocols.

  • Pipette and Bath Solutions:

    • The intracellular (pipette) solution should contain a potassium-based salt (e.g., K-gluconate or KCl) and other components to maintain cell health and control the intracellular environment (e.g., EGTA, ATP, GTP).

    • The extracellular (bath) solution should be a physiological saline (e.g., Krebs-Henseleit solution).

  • Recording Configuration: Establish a stable whole-cell recording configuration.

  • Baseline Current Measurement: Record baseline Kir currents using an appropriate voltage-clamp protocol.

  • Tertiapin-Q Application: Apply Tertiapin-Q to the bath solution at the desired final concentration.

  • Monitoring the Block: Continuously monitor the Kir current to observe the onset and steady-state of the block.

  • Washout: Perfuse with control solution to determine the reversibility of the block.

Signaling Pathway Diagram

The primary targets of Tertiapin-Q, the GIRK channels (Kir3.x), are activated by G-protein coupled receptors (GPCRs). The following diagram illustrates this signaling pathway and the point of intervention by Tertiapin-Q.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein activates GIRK_channel GIRK Channel (Kir3.x) G_protein->GIRK_channel Gβγ subunit activates K_efflux K+ Efflux GIRK_channel->K_efflux opens Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR binds TertiapinQ Tertiapin-Q TertiapinQ->GIRK_channel blocks Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

GIRK channel activation pathway and Tertiapin-Q's point of action.

References

Troubleshooting loss of Tertiapin-Q activity in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertiapin-Q. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Tertiapin-Q in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Q1: I am not observing the expected blocking effect of Tertiapin-Q on my inward-rectifier potassium channels. What are the possible reasons for this loss of activity?

A1: While Tertiapin-Q is a stable peptide, a perceived loss of activity can arise from several factors related to its handling, storage, and application. Here are the primary aspects to investigate:

  • Improper Storage: Although Tertiapin-Q is more stable than its predecessor, Tertiapin, its activity can still be compromised by improper storage. Ensure that the lyophilized peptide is stored at -20°C upon receipt. Once reconstituted, aliquot the solution and store it at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year) to avoid repeated freeze-thaw cycles.[1][2][3][4]

  • Incorrect Reconstitution: Tertiapin-Q is soluble in water.[2][3] Ensure you are using a high-purity solvent and that the peptide is fully dissolved. Sonication can aid in dissolving peptides. Refer to the manufacturer's instructions for the recommended solvent and concentration.

  • Adsorption to Surfaces: Peptides can adsorb to certain types of plastic tubes and pipette tips. This is especially problematic at low concentrations. To mitigate this, use low-protein-binding microcentrifuge tubes and pipette tips for preparation and storage of your Tertiapin-Q solutions.

  • pH of Experimental Buffer: The binding affinity of Tertiapin-Q can be influenced by the extracellular pH. Specifically, the protonation state of histidine residue 12 affects its interaction with the channel.[5] Verify that the pH of your experimental buffer is within the optimal range for your specific channel and experimental setup.

  • Experimental System Viability: The lack of an effect could be due to issues with the cells or tissue preparation being studied. Ensure that the channels you are targeting are expressed and functional in your experimental system. Running appropriate positive and negative controls is crucial.

  • Use-Dependent Blockade: The blockade of certain channels, like BK channels, by Tertiapin-Q can be use-dependent, meaning the blocking effect changes with the frequency and duration of channel activation.[1][6] Consider your stimulation protocol if you are studying these channels.

Q2: My vial of Tertiapin, not Tertiapin-Q, has lost activity. Is this normal?

A2: Yes, this is a known issue with the original Tertiapin peptide. Tertiapin contains a methionine residue at position 13 that is susceptible to oxidation by air.[6][7] This oxidation significantly reduces its ability to block potassium channels.[7][8] Tertiapin-Q was specifically developed to address this problem by replacing the methionine with a more stable glutamine residue.[6][7][9][10] If you are experiencing instability with Tertiapin, we highly recommend switching to Tertiapin-Q for a more stable and reliable experimental tool.[6][7][9]

Q3: How should I properly prepare and store my Tertiapin-Q stock solutions?

A3: Proper preparation and storage are critical for maintaining the activity of Tertiapin-Q.

  • Reconstitution: Briefly centrifuge the vial of lyophilized Tertiapin-Q to ensure the powder is at the bottom. Reconstitute in high-purity water to a desired stock concentration, for example, 1 mg/mL.[2] Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into smaller, single-use volumes.[1][2] Use low-protein-binding tubes for aliquoting.

  • Storage:

    • Lyophilized Powder: Store at -20°C upon receipt.[2]

    • Stock Solutions: For short-term storage (up to one month), store aliquots at -20°C.[1][3][4] For long-term storage (up to one year), store aliquots at -80°C.[1][2][4]

Q4: What are the target channels of Tertiapin-Q and their respective binding affinities?

A4: Tertiapin-Q is a potent blocker of specific inward-rectifier potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[6] It exhibits high affinity for its primary targets.

Quantitative Data Summary

Target ChannelAliasKi / Kd / IC50Reference
Kir1.1ROMK1Ki: 1.3 nM[1]
Kir3.1/3.4GIRK1/4, IKAChKi: 13.3 nM[1]
BK ChannelKCa1.1IC50: ~5.8 nM[2][6]
Kir3.1/3.2GIRK1/2Kd: ~270 nM[2]

Experimental Protocols

Protocol 1: Preparation of Tertiapin-Q Stock Solution

  • Materials:

    • Lyophilized Tertiapin-Q

    • High-purity water (e.g., Milli-Q or equivalent)

    • Low-protein-binding microcentrifuge tubes

    • Calibrated micropipettes and low-protein-binding tips

  • Procedure:

    • Briefly centrifuge the vial of lyophilized Tertiapin-Q to collect the powder at the bottom.

    • Determine the volume of water needed to reconstitute the peptide to the desired stock concentration (e.g., 1 mg/mL).

    • Carefully add the calculated volume of water to the vial.

    • Gently vortex the vial or sonicate for a few minutes until the peptide is completely dissolved. Avoid vigorous shaking which can cause foaming and denaturation.

    • Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.

Protocol 2: Quality Control Check of Tertiapin-Q Activity using Electrophysiology

This protocol provides a general workflow for verifying the activity of Tertiapin-Q on a known target channel, such as Kir3.1/3.4, expressed in a suitable cell line (e.g., HEK293 cells).

  • Cell Preparation:

    • Culture cells expressing the target potassium channel.

    • Plate the cells onto appropriate coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Prepare the external and internal solutions for whole-cell patch-clamp recording.

    • Establish a stable whole-cell recording configuration.

    • Apply a voltage protocol to elicit currents mediated by the target channel. For Kir3.1/3.4, this typically involves a hyperpolarizing voltage step.

    • Record baseline currents in the absence of Tertiapin-Q.

  • Application of Tertiapin-Q:

    • Dilute the Tertiapin-Q stock solution to the final working concentration in the external solution immediately before use.

    • Perfuse the cells with the Tertiapin-Q containing solution.

    • Record the currents again using the same voltage protocol. A significant reduction in the inward current indicates that Tertiapin-Q is active.

  • Washout:

    • Perfuse the cells with the control external solution to wash out the Tertiapin-Q.

    • Record the currents to observe any recovery of channel activity.

Visualizations

TertiapinQ_Troubleshooting start Loss of Tertiapin-Q Activity Observed storage Improper Storage? start->storage reconstitution Incorrect Reconstitution? start->reconstitution adsorption Adsorption to Surfaces? start->adsorption ph Incorrect Buffer pH? start->ph system Experimental System Issue? start->system solution_storage Store lyophilized at -20°C Store aliquots at -20°C (short-term) or -80°C (long-term) storage->solution_storage solution_reconstitution Use high-purity water Ensure complete dissolution reconstitution->solution_reconstitution solution_adsorption Use low-protein-binding tubes and tips adsorption->solution_adsorption solution_ph Verify buffer pH is optimal for channel activity ph->solution_ph solution_system Check cell viability and channel expression/function Run controls system->solution_system

Caption: Troubleshooting flowchart for loss of Tertiapin-Q activity.

TertiapinQ_Mechanism tertiapin_q Tertiapin-Q kir_channel Inward-Rectifier Potassium Channel (e.g., Kir1.1, Kir3.1/3.4) tertiapin_q->kir_channel Binds to external vestibule block Blockage of K+ Influx pore Channel Pore kir_channel->pore pore->block Prevents k_ion K+ Ion k_ion->pore Influx

References

Tertiapin-Q solubility issues and best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tertiapin-Q, a potent and selective blocker of inwardly rectifying potassium (Kir) channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of Tertiapin-Q in your research.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin-Q and how does it differ from Tertiapin?

A1: Tertiapin-Q is a stable, synthetic derivative of the bee venom toxin, Tertiapin.[1] In Tertiapin-Q, the methionine residue at position 13 has been replaced with a glutamine.[1] This substitution prevents oxidation, which can significantly reduce the affinity of the native Tertiapin for its target channels, making Tertiapin-Q a more stable and reliable research tool.[1]

Q2: What are the primary molecular targets of Tertiapin-Q?

A2: Tertiapin-Q is a high-affinity blocker of specific inwardly rectifying potassium (Kir) channels. Its primary targets are G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically Kir3.1/3.4 (GIRK1/4) heteromultimers, and the renal outer medullary potassium channel (ROMK), Kir1.1.[2] It is selective over Kir2.1 channels.

Q3: What is the recommended solvent for reconstituting Tertiapin-Q?

A3: The recommended solvent for reconstituting lyophilized Tertiapin-Q is sterile water or a saline buffer.[3]

Q4: How should I store Tertiapin-Q, both as a powder and in solution?

A4: Lyophilized Tertiapin-Q powder should be stored at -20°C under desiccating conditions. Once reconstituted, it is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for six months to a year.[4][5]

Q5: Can I use solvents other than water to dissolve Tertiapin-Q?

A5: While water or saline buffers are the recommended solvents, some studies have used phosphate-buffered saline (PBS) for preparing solutions for in vivo and ex vivo experiments. It is always best to test solubility in a small amount of any alternative solvent before preparing a large stock.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution - Solution is oversaturated.- Improper storage.- Ensure the concentration does not exceed the recommended maximum solubility.- Briefly vortex or sonicate the solution.- Store aliquots at -80°C to minimize freeze-thaw cycles.[4]
Loss of biological activity - Repeated freeze-thaw cycles.- Improper storage temperature.- Contamination of the stock solution.- Use fresh aliquots for each experiment.- Ensure storage at -20°C or -80°C as recommended.[4][5]- Use sterile water and tips when preparing and handling solutions.
Inconsistent experimental results - Inaccurate concentration of stock solution.- Degradation of Tertiapin-Q.- Variation in experimental conditions.- Recalculate and verify the concentration of your stock solution.- Prepare a fresh stock solution from lyophilized powder.- Ensure all experimental parameters (e.g., temperature, pH, buffer composition) are consistent between experiments.
No observable effect in the experiment - Insufficient concentration of Tertiapin-Q.- The target channel is not sensitive to Tertiapin-Q.- The experimental system is not functioning correctly.- Perform a dose-response curve to determine the optimal concentration.- Verify that your target of interest is a known target of Tertiapin-Q (e.g., Kir1.1, Kir3.1/3.4).[2]- Use a positive control to ensure the experimental setup is working as expected.

Quantitative Data Summary

Solubility
SolventMaximum Recommended Concentration
Water5 mg/mL[3]
Saline Buffer5 mg/mL[3]
Stock Solution Stability
Storage TemperatureDuration
-20°CUp to 1 month[4][5]
-80°C6 months to 1 year[4][5]

Signaling Pathway

Tertiapin-Q blocks G-protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of these channels is a key mechanism for inhibitory neurotransmission. The pathway is initiated by the binding of a neurotransmitter (e.g., acetylcholine) to a G-protein-coupled receptor (GPCR). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit then directly binds to and activates the GIRK channel, causing an efflux of K+ ions and hyperpolarization of the cell membrane, which reduces neuronal excitability. Tertiapin-Q physically occludes the pore of the GIRK channel, preventing this ion flow.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ Efflux TertiapinQ Tertiapin-Q TertiapinQ->GIRK Blocks Pore Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Binds G_betagamma->GIRK Binds & Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: GIRK Channel Signaling Pathway and Tertiapin-Q Inhibition.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Kir Channels in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)

This protocol outlines the general steps for assessing the inhibitory effect of Tertiapin-Q on Kir channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing the Kir channel of interest

  • TEVC setup (amplifier, digitizer, perfusion system, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Tertiapin-Q stock solution (e.g., 1 mM in sterile water)

Procedure:

  • Oocyte Preparation: Place an oocyte expressing the target Kir channel in the recording chamber and perfuse with the recording solution.

  • Impale the Oocyte: Impale the oocyte with two microelectrodes, one for voltage clamping and one for current injection.

  • Establish a Stable Baseline: Clamp the oocyte at a holding potential of -80 mV. Apply voltage steps or ramps to elicit Kir channel currents. Record a stable baseline current for at least 5 minutes.

  • Prepare Tertiapin-Q Working Solution: Dilute the Tertiapin-Q stock solution in the recording solution to the desired final concentration (e.g., 1 nM to 1 µM).

  • Apply Tertiapin-Q: Switch the perfusion to the recording solution containing Tertiapin-Q.

  • Record the Inhibitory Effect: Continuously record the current during the application of Tertiapin-Q until a steady-state block is achieved.

  • Washout: Switch the perfusion back to the control recording solution to observe the reversibility of the block.

  • Data Analysis: Measure the current amplitude before and after Tertiapin-Q application to determine the percentage of inhibition. A dose-response curve can be generated by applying a range of concentrations.

Experimental Workflow for Patch-Clamp Electrophysiology

This workflow provides a logical sequence for investigating the effect of Tertiapin-Q on native or recombinant Kir channels in mammalian cells using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow A Cell Preparation (Culture or Dissociation) E Obtain Gigaohm Seal & Establish Whole-Cell Configuration A->E B Prepare Recording Solutions (Internal & External) B->E C Pull & Fire-Polish Patch Pipettes C->E D Prepare Tertiapin-Q Aliquots G Perfuse with Tertiapin-Q Solution D->G F Record Baseline Kir Current E->F F->G H Record Inhibited Kir Current G->H I Washout with Control Solution H->I J Data Analysis (% Inhibition, IC50) I->J

Caption: Whole-Cell Patch-Clamp Workflow for Tertiapin-Q Application.

References

Why is Tertiapin-Q preferred over Tertiapin for long-term studies?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tertiapin-Q.

Frequently Asked Questions (FAQs)

Q1: Why is Tertiapin-Q preferred over Tertiapin for long-term studies?

Tertiapin-Q is the preferred tool for long-term studies due to its enhanced chemical stability compared to the native Tertiapin peptide.[1] Tertiapin contains a methionine residue at position 13 that is highly susceptible to oxidation, especially in aqueous solutions exposed to air.[1][2] This oxidation significantly reduces the peptide's affinity for and ability to block its target potassium channels, leading to a loss of efficacy over time. In contrast, Tertiapin-Q is a synthetic analog where the methionine at position 13 has been substituted with glutamine.[2] This single amino acid substitution renders Tertiapin-Q resistant to oxidation without significantly altering its binding affinity or functional properties, making it a more reliable and consistent inhibitor for long-duration experiments.[1]

Comparative Data: Tertiapin vs. Tertiapin-Q

Table 1: Key Differences Between Tertiapin and Tertiapin-Q

FeatureTertiapinTertiapin-QReference
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met -Cys-Trp-Lys-Lys-Cys-Gly-Lys-LysAla-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys[2]
Susceptibility to Oxidation High (due to Met-13)Low (Met-13 replaced by Gln)[1][2]
Stability in Long-Term Experiments PoorHigh[1]
Binding Affinity (Ki) Similar to Tertiapin-Q for target channelsSee Table 2[1]

Table 2: Binding Affinity (Ki) of Tertiapin-Q for Inwardly Rectifying Potassium (Kir) Channels

Channel SubunitKi (nM)Reference
ROMK1 (Kir1.1)1.3[3]
GIRK1/4 (Kir3.1/3.4)13.3[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the G-protein-coupled inwardly rectifying potassium (GIRK) channel signaling pathway and a general experimental workflow for using Tertiapin-Q.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαi/o-Gβγ GPCR->G_protein Activates GIRK GIRK Channel (e.g., GIRK1/4) K_ion K+ GIRK->K_ion K+ Efflux G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR Binds G_beta_gamma->GIRK Binds & Activates Hyperpolarization Membrane Hyperpolarization TertiapinQ Tertiapin-Q TertiapinQ->GIRK Blocks

GIRK Channel Activation and Inhibition by Tertiapin-Q

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Tertiapin-Q in appropriate buffer (e.g., water or saline) Prepare_Cells Prepare experimental setup (e.g., cell culture, tissue slice, in vivo model) Pre_incubation Optional: Pre-incubate with Tertiapin-Q (e.g., 200 nM for ex-vivo slices) Prepare_Cells->Pre_incubation Application Apply Tertiapin-Q to system at desired concentration Pre_incubation->Application Stimulation Activate GIRK channels (e.g., apply agonist) Application->Stimulation Data_Acquisition Record data over time (e.g., patch-clamp, fluorescence imaging) Stimulation->Data_Acquisition Analyze Analyze data to determine the effect of Tertiapin-Q Data_Acquisition->Analyze

General Experimental Workflow for Tertiapin-Q Application

Experimental Protocols

Protocol 1: In Vitro Inhibition of GIRK Channels in Cell Culture (e.g., HEK293 cells expressing GIRK)

  • Reconstitution of Tertiapin-Q:

    • Reconstitute lyophilized Tertiapin-Q in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Preparation:

    • Culture cells expressing the GIRK channels of interest under standard conditions.

    • For electrophysiology, plate cells on coverslips at an appropriate density for patch-clamping.

    • For fluorescence-based assays, plate cells in 96-well plates.

  • Application of Tertiapin-Q:

    • On the day of the experiment, thaw an aliquot of the Tertiapin-Q stock solution and dilute it to the desired final concentration in the extracellular recording solution or cell culture medium.

    • Typical working concentrations for in vitro experiments range from 1 nM to 100 nM.[4]

    • For long-term studies, the culture medium containing Tertiapin-Q can be replaced as needed, depending on the experimental design.

  • Data Acquisition:

    • Patch-Clamp Electrophysiology:

      • Obtain a whole-cell patch-clamp recording from a cell expressing GIRK channels.

      • Establish a baseline current in the absence of a GIRK channel agonist.

      • Perfuse the cell with a solution containing the GIRK agonist (e.g., acetylcholine) to activate the channels and record the resulting current.

      • Apply Tertiapin-Q to the extracellular solution and continue recording to observe the inhibition of the agonist-induced current.

    • Fluorescence-Based Membrane Potential Assays:

      • Load cells with a membrane potential-sensitive dye.

      • Add Tertiapin-Q to the wells and incubate for a sufficient period to allow for channel blockade.

      • Add the GIRK channel agonist and measure the change in fluorescence to determine the effect of Tertiapin-Q on channel activity.

Protocol 2: Chronic In Vivo Administration of Tertiapin-Q in Rodent Models

  • Animal Preparation:

    • Acclimate animals to the housing and handling conditions.

    • For targeted delivery, stereotactically implant a cannula into the brain region of interest.

    • For systemic delivery, an osmotic minipump can be implanted subcutaneously.

  • Tertiapin-Q Preparation and Loading:

    • Dissolve Tertiapin-Q in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) at the desired concentration.

    • A typical in vivo dose might be around 0.03 mg/kg.

    • Load the Tertiapin-Q solution into the osmotic minipump according to the manufacturer's instructions.

  • Administration:

    • Connect the loaded minipump to the implanted cannula for continuous infusion.

    • The infusion rate and duration will depend on the specific osmotic pump used and the experimental goals.

  • Behavioral or Physiological Monitoring:

    • Conduct behavioral tests or physiological recordings at specified time points throughout the infusion period.

    • Monitor animals for any adverse effects.

  • Post-Mortem Analysis:

    • At the end of the study, perfuse the animals and collect tissue for histological or biochemical analysis to confirm the effects of Tertiapin-Q.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or reduced inhibition of GIRK channels Inaccurate concentration of Tertiapin-Q: Errors in reconstitution or dilution.- Prepare a fresh stock solution of Tertiapin-Q. - Verify all calculations for dilution.
Degradation of Tertiapin-Q: Improper storage or multiple freeze-thaw cycles.- Use a fresh aliquot of Tertiapin-Q. - Ensure stock solutions are stored at -20°C or -80°C.
Low expression of GIRK channels in the experimental system. - Verify channel expression using techniques like Western blotting or qPCR. - Use a positive control known to express the target channels.
pH of the extracellular solution: The binding of Tertiapin-Q can be pH-sensitive.[5]- Ensure the pH of your experimental buffer is within the optimal range (typically 7.2-7.4).
Variability in results between experiments Inconsistent application time: The time required for Tertiapin-Q to reach equilibrium and block the channels may vary.- Standardize the pre-incubation or application time of Tertiapin-Q across all experiments.
Use of native Tertiapin instead of Tertiapin-Q: Native Tertiapin will oxidize and lose activity over the course of an experiment.- Confirm that you are using the oxidation-resistant Tertiapin-Q.
Off-target effects observed High concentration of Tertiapin-Q: At higher concentrations, Tertiapin-Q may block other potassium channels, such as large-conductance Ca2+-activated (BK) channels.[4]- Perform a dose-response curve to determine the lowest effective concentration for your experiment. - Consult the literature for the known selectivity profile of Tertiapin-Q.
Issues with patch-clamp recordings General patch-clamp problems: Unstable seal, high noise, or cell death.- Refer to general patch-clamp troubleshooting guides for issues related to pipette fabrication, seal formation, and recording quality.[2][6]
Clogging of the perfusion system. - Ensure all solutions are filtered and free of precipitates. - Regularly clean the perfusion lines.

References

Technical Support Center: Investigating the Use-Dependent Block of BK Channels by Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the use-dependent block of large-conductance calcium-activated potassium (BK) channels by Tertiapin-Q.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin-Q and why is it used to study BK channels?

A1: Tertiapin-Q is a stable, synthetic analog of Tertiapin, a peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera)[1]. The original Tertiapin peptide contains a methionine residue that is susceptible to oxidation, which can affect its channel-blocking ability. In Tertiapin-Q, this methionine is replaced with glutamine, preventing oxidation without altering its functional properties[1]. While Tertiapin-Q is a high-affinity blocker of inwardly rectifying potassium (Kir) channels, it also effectively blocks BK channels in a use-, concentration-, and voltage-dependent manner, making it a valuable tool for studying the activity and physiological roles of BK channels[1][2].

Q2: What does "use-dependent block" of BK channels by Tertiapin-Q mean?

A2: Use-dependent block signifies that the inhibitory effect of Tertiapin-Q on BK channels is more pronounced when the channels are frequently activated. In experimental terms, repetitive stimulation (e.g., through trains of depolarizing voltage pulses) that causes the BK channels to open and close repeatedly will lead to a greater degree of block by Tertiapin-Q compared to when the channels are at rest or activated infrequently[2][3]. This suggests that Tertiapin-Q may bind more effectively to certain states of the channel (e.g., open or inactivated states) that are populated during repetitive activation.

Q3: What are the known quantitative parameters for Tertiapin-Q's interaction with BK and Kir channels?

A3: The following table summarizes the available quantitative data for Tertiapin-Q's interaction with different potassium channel subtypes.

Channel SubtypeParameterValueReference
BK (KCa1.1)IC505.8 nM[1]
Kir1.1 (ROMK1)Ki1.3 nM
Kir3.1/3.4 (GIRK1/4)Ki13.3 nM

Q4: What are the expected physiological effects of blocking BK channels with Tertiapin-Q?

A4: Blocking BK channels with Tertiapin-Q can have significant effects on cellular excitability. In neurons, for instance, this block can lead to a reduction in the afterhyperpolarization (AHP) that follows an action potential and an increase in the action potential duration[2][3]. This is because BK channels contribute to the repolarization phase of the action potential. By blocking these channels, repolarization is delayed, which can lead to increased neuronal excitability[1].

Troubleshooting Guide

Issue 1: I am not observing a clear use-dependent block of BK channels with Tertiapin-Q.

  • Possible Cause 1: Inappropriate stimulation frequency.

    • Solution: The use-dependent nature of the block requires repetitive channel activation. If the frequency of your depolarizing pulses is too low, the channel may not be cycling through the necessary states for Tertiapin-Q to bind effectively. Try increasing the frequency of the pulse train (e.g., from 1 Hz to 10 Hz or higher) to enhance the use-dependent effect[4].

  • Possible Cause 2: Incorrect holding potential.

    • Solution: The holding potential can influence the resting state of the BK channels. If the holding potential is too depolarized, a significant fraction of channels may be in an inactivated state, which could affect the binding of Tertiapin-Q. Experiment with different holding potentials to ensure that the channels are in a suitable state to be activated by your voltage protocol.

  • Possible Cause 3: Insufficient Tertiapin-Q concentration.

    • Solution: While Tertiapin-Q is potent, the observed block is concentration-dependent[2]. Ensure that the concentration of Tertiapin-Q in your external solution is sufficient to induce a measurable block. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Issue 2: The seal resistance is unstable during my patch-clamp recording.

  • Possible Cause 1: Poor cell health.

    • Solution: Healthy cells are crucial for stable patch-clamp recordings. Ensure that your cell culture conditions are optimal and that you are using cells from a healthy, low-passage stock.

  • Possible Cause 2: Debris in the solutions or on the pipette tip.

    • Solution: Filter all your solutions (both internal and external) on the day of the experiment using a 0.22 µm filter to remove any particulate matter. Ensure your patch pipettes are clean and free from dust or other contaminants.

  • Possible Cause 3: Mechanical instability.

    • Solution: Minimize vibrations in your setup. Use an anti-vibration table and ensure that all components of your rig are securely fastened. Avoid any unnecessary movements or disturbances in the room during the recording.

Issue 3: I am observing a high level of background noise in my recordings.

  • Possible Cause 1: Improper grounding.

    • Solution: Ensure that all components of your electrophysiology setup are properly grounded to a common ground point. Check for any ground loops, which can be a significant source of electrical noise.

  • Possible Cause 2: Electrical interference from nearby equipment.

    • Solution: Switch off any non-essential electrical equipment in the vicinity of your patch-clamp rig. If the noise persists, try to identify the source by selectively turning devices on and off. A Faraday cage is essential to shield the setup from external electrical noise.

  • Possible Cause 3: Issues with the pipette holder or headstage.

    • Solution: Ensure that the pipette holder is clean and dry. Any moisture or salt buildup can create a pathway for electrical noise. Check the connection between the pipette holder and the headstage to ensure it is secure.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of BK Channels to Assess Use-Dependent Block by Tertiapin-Q

This protocol is designed for recording BK channel currents from a cultured cell line (e.g., HEK293) heterologously expressing the channel.

1. Cell Preparation:

  • Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.
  • Use a low-density plating to ensure easy access to individual cells for patching.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a specific concentration of free Ca2+ (e.g., 10 µM, buffered with a Ca2+-EGTA solution) to activate BK channels. Adjust pH to 7.2 with KOH.
  • Tertiapin-Q Stock Solution: Prepare a concentrated stock solution of Tertiapin-Q in the external solution.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.

4. Voltage-Clamp Protocol for Use-Dependent Block:

  • Baseline Recording: Elicit BK currents using a depolarizing voltage step (e.g., to +60 mV for 200 ms) applied at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
  • Application of Tertiapin-Q: Perfuse the recording chamber with the external solution containing the desired concentration of Tertiapin-Q.
  • Tonic Block Assessment: Continue to apply the low-frequency voltage steps to measure the steady-state (tonic) block.
  • Use-Dependent Block Assessment: Apply a train of depolarizing pulses (e.g., to +60 mV for 50 ms) at a higher frequency (e.g., 5 Hz or 10 Hz) for a duration of 10-20 seconds.
  • Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.

5. Data Analysis:

  • Measure the peak outward current for each pulse.
  • To quantify use-dependent block, normalize the peak current of each pulse in the train to the peak current of the first pulse in the train.
  • Plot the normalized current against the pulse number or time to visualize the development of the block during the high-frequency stimulation.
  • The degree of use-dependent block can be calculated as the difference between the block observed at the end of the high-frequency train and the tonic block observed at low-frequency stimulation.

Visualizations

Signaling Pathway and Mechanism of Action

BK_Channel_Block cluster_membrane Cell Membrane BK_Channel BK Channel (Closed State) BK_Channel_Open BK Channel (Open State) BK_Channel->BK_Channel_Open Gating Blocked_Channel Blocked BK Channel BK_Channel_Open->Blocked_Channel Block Depolarization Membrane Depolarization Depolarization->BK_Channel_Open Activates Ca_Influx Intracellular Ca2+ Increase Ca_Influx->BK_Channel_Open Activates TertiapinQ Tertiapin-Q (Extracellular) TertiapinQ->BK_Channel_Open Binds to (Use-Dependent)

Caption: Mechanism of use-dependent block of BK channels by Tertiapin-Q.

Experimental Workflow

Experimental_Workflow start Start prep_cells Prepare Cells Expressing BK Channels start->prep_cells setup_rig Set up Patch-Clamp Rig prep_cells->setup_rig form_seal Form Giga-ohm Seal and Achieve Whole-Cell setup_rig->form_seal baseline Record Baseline Currents (Low-Frequency Stimulation) form_seal->baseline apply_tq Apply Tertiapin-Q baseline->apply_tq tonic_block Measure Tonic Block (Low-Frequency Stimulation) apply_tq->tonic_block use_dependent_block Induce and Measure Use-Dependent Block (High-Frequency Stimulation) tonic_block->use_dependent_block washout Washout Tertiapin-Q use_dependent_block->washout analyze Analyze Data washout->analyze end End analyze->end

Caption: Workflow for investigating use-dependent block of BK channels.

Logical Relationship of Use-Dependent Block

Use_Dependent_Logic Stimulation Repetitive Channel Activation (High Frequency) Channel_State Increased Occupancy of Open/Inactivated States Stimulation->Channel_State Binding_Affinity Higher Affinity Binding of Tertiapin-Q to these states Channel_State->Binding_Affinity Block_Accumulation Accumulation of Block Binding_Affinity->Block_Accumulation Observed_Effect Pronounced Use-Dependent Inhibition Block_Accumulation->Observed_Effect

Caption: The logical progression leading to use-dependent block.

References

Factors affecting Tertiapin-Q binding affinity to potassium channels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tertiapin-Q to study its interaction with potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin-Q and how does it differ from native Tertiapin (B1603359)?

A1: Tertiapin-Q (TPN-Q) is a synthetic analog of Tertiapin (TPN), a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1][2] In Tertiapin-Q, the methionine residue at position 13 is replaced with a glutamine.[2] This substitution prevents the oxidation of the peptide, which can occur with native Tertiapin and hinder its binding to target channels.[2] Tertiapin-Q exhibits similar affinity and specificity to Tertiapin for its target channels, making it a more stable and reliable research tool.[2]

Q2: Which potassium channels are blocked by Tertiapin-Q?

A2: Tertiapin-Q is a potent blocker of several types of potassium channels, primarily inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated K+ (BK) channels.[1][3] Specifically, it has a high affinity for:

  • Kir1.1 (ROMK1) [2][4]

  • Kir3.1/3.4 (GIRK1/4) [2][4]

  • Kir3.1/3.2 (GIRK1/2) [3]

  • BK channels [1][3]

It is important to note that Tertiapin-Q has a much lower affinity for Kir2.1 channels.

Q3: What is the mechanism of action for Tertiapin-Q?

A3: Tertiapin-Q acts as a pore blocker.[1] It is thought that the α-helix at the C-terminal of the peptide inserts into the external vestibule of the potassium channel's conduction pore, physically obstructing the flow of ions.[1][5] The N-terminal of the peptide remains on the extracellular side of the channel.[1] The interaction is a bimolecular reaction with a one-to-one stoichiometry, meaning one Tertiapin-Q molecule binds to one channel.[2]

Troubleshooting Guide

Q4: I am not seeing the expected level of channel block with Tertiapin-Q. What are the possible reasons?

A4: Several factors can influence the binding affinity and blocking efficacy of Tertiapin-Q. Here are some troubleshooting steps to consider:

  • Channel Subtype and Subunit Composition: Verify the specific potassium channel subtype you are studying. Tertiapin-Q has different affinities for various Kir and BK channels. For instance, it has a higher affinity for ROMK1 than for GIRK1/4 channels.[4] The subunit composition of heteromeric channels also plays a crucial role. For example, the Kir3.4 subunit is important for high-affinity binding to Kir3.1/3.4 channels.[6]

  • pH of the Extracellular Solution: The binding of Tertiapin-Q to ROMK1 channels is sensitive to extracellular pH.[7] Deprotonation of the histidine residue at position 12 in Tertiapin-Q at alkaline pH can reduce its binding affinity.[7] Ensure your experimental buffer is at an appropriate pH.

  • Use- and Voltage-Dependence (for BK channels): The block of BK channels by Tertiapin-Q is use- and voltage-dependent.[1][3] This means that the extent of the block can vary with the frequency and voltage of stimulation.[1] Consider your stimulation protocol if you are working with BK channels.

  • Peptide Integrity: Although Tertiapin-Q is more stable than native Tertiapin, improper storage or handling could still affect its activity. Ensure the peptide is stored correctly and freshly diluted for experiments.

Q5: My results are inconsistent across experiments. What could be causing this variability?

A5: In addition to the factors mentioned above, consider the following:

  • Oxidation of Native Tertiapin: If you are using native Tertiapin, be aware that the methionine residue can oxidize, leading to reduced affinity. This can be a significant source of variability. Using Tertiapin-Q is recommended to avoid this issue.[2]

  • Expression System: If you are using a heterologous expression system like Xenopus oocytes, the level of channel expression can vary, which might affect the observed block.[3][8]

  • Species Differences: There can be differences in Tertiapin-Q sensitivity between species for the same channel type. For example, a derivative of Tertiapin showed high affinity for rat Kir1.1 but not human Kir1.1 channels due to differences in the M1-M2 linker region.[9]

Quantitative Data

Tertiapin-Q Binding Affinity for Potassium Channels
ChannelBinding ConstantValue (nM)
ROMK1 (Kir1.1)Ki1.3[4]
ROMK1 (Kir1.1)Kd~2[1]
GIRK1/4 (Kir3.1/3.4)Ki13.3[4]
GIRK1/4 (Kir3.1/3.4)Kd~8[1]
BKIC505.8[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for studying the effects of Tertiapin-Q on heterologously expressed potassium channels.

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding the potassium channel subunits of interest into the oocytes.

  • Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a control extracellular solution.

    • Impale the oocyte with two microelectrodes filled with KCl.

    • Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit channel currents.

  • Tertiapin-Q Application:

    • Dissolve Tertiapin-Q in the extracellular solution to the desired concentration.

    • Perfuse the oocyte with the Tertiapin-Q containing solution.

    • Record currents after the effect of Tertiapin-Q has reached a steady state.

  • Data Analysis:

    • Measure the current amplitude before and after Tertiapin-Q application.

    • Calculate the percentage of current inhibition.

    • Determine the concentration-response relationship to calculate IC50 or Ki values.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Tertiapin-Q Efficacy q1 Is the correct channel subtype and subunit composition being used? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Verify channel identity and subunit composition. Affinity varies between channel subtypes. q1->a1_no No q2 Is the extracellular pH optimal? a2_yes Proceed to next check q2->a2_yes Yes a2_no Adjust pH. Alkaline pH can reduce binding affinity to ROMK1. q2->a2_no No q3 Are you studying BK channels? a3_yes Consider use- and voltage-dependence of the block. Modify stimulation protocol if necessary. q3->a3_yes Yes a3_no Proceed to next check q3->a3_no No q4 Is the peptide integrity confirmed? a4_yes Consider other factors like species differences or expression levels. q4->a4_yes Yes a4_no Ensure proper storage and handling of Tertiapin-Q. q4->a4_no No a1_yes->q2 a2_yes->q3 a3_yes->q4 a3_no->q4

Caption: Troubleshooting workflow for unexpected Tertiapin-Q efficacy.

TertiapinQ_Mechanism cluster_membrane Cell Membrane channel Potassium Channel Extracellular Vestibule blocked_flow K+ Ion Flow Blocked channel->blocked_flow After Binding tertiapin_q Tertiapin-Q N-terminus C-terminal α-helix tertiapin_q:c_term->channel:pore Binding ion_flow_before K+ Ion Flow ion_flow_before->channel:pore Before Binding

Caption: Mechanism of Tertiapin-Q blocking potassium channel ion flow.

References

Improving the selectivity of Tertiapin-Q in complex biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of Tertiapin-Q in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is Tertiapin-Q and what are its primary targets?

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] The substitution of a methionine residue with glutamine prevents oxidation, making Tertiapin-Q a more stable research tool.[1][2] Its primary targets are inward-rectifier potassium (Kir) channels. Specifically, it is a high-affinity blocker of Kir1.1 (also known as ROMK1) and Kir3.1/3.4 (GIRK1/4) channels.[3][4]

Q2: What are the known off-target effects of Tertiapin-Q?

While Tertiapin-Q is a potent blocker of Kir1.1 and Kir3.1/3.4 channels, it is not entirely specific and can exhibit off-target effects. The most well-documented off-target activity is the blockade of calcium-activated large conductance potassium (BK) channels.[1][5] This interaction, however, often occurs in a use-dependent manner and may require prolonged stimulation to become apparent, in contrast to the rapid block of Kir channels.[1] Researchers should be aware of these potential off-target effects when interpreting experimental results.[5]

Q3: How can I improve the selectivity of Tertiapin-Q for Kir1.1 channels in my experiments?

Improving the selectivity of Tertiapin-Q can be approached through several strategies:

  • Peptide Modification: Researchers have engineered Tertiapin-Q variants with enhanced selectivity. For instance, the H12L mutation (substituting histidine at position 12 with leucine) in TPN-Q, creating TPN-LQ, has been shown to increase selectivity for Kir1.1 over Kir3.1/3.4 by approximately 30-fold.[6] Another derivative, TPN-KQ, where histidine 12 is replaced by lysine, exhibits high affinity for Kir1.1 and is less sensitive to pH changes.[7][8]

  • Control of Experimental Conditions: The binding of Tertiapin-Q to its target can be influenced by the experimental environment. For example, the pH of the buffer can affect the interaction, with alkaline conditions potentially reducing the affinity of the toxin for Kir1.1.[9]

  • Use of Appropriate Controls: To account for off-target effects, it is crucial to include appropriate controls in your experimental design. This may involve using cell lines that do not express the target channel or employing other, structurally different channel blockers to confirm that the observed effect is specific to Tertiapin-Q's action on the intended target.

Q4: My Tertiapin-Q appears to be losing activity. What could be the cause?

Tertiapin-Q was specifically designed to be more stable than the native Tertiapin by replacing an oxidation-prone methionine with glutamine.[2][10] However, like all peptides, its stability can be compromised by improper storage or handling. It is recommended to store Tertiapin-Q at -20°C.[4] Repeated freeze-thaw cycles should be avoided. For experimental use, it is advisable to prepare fresh dilutions from a stock solution.

Troubleshooting Guides

Issue 1: High background or non-specific binding observed in my assay.

  • Possible Cause: Peptides can be "sticky" and adhere to various surfaces, leading to non-specific binding.[11] This can be particularly problematic in assays involving complex biological matrices.

  • Troubleshooting Steps:

    • Adjust Buffer Composition: The pH of your buffer can influence non-specific interactions.[12] Consider optimizing the pH to be near the isoelectric point of potentially interacting proteins. Increasing the salt concentration (e.g., with NaCl) can also help shield charged interactions.[12][13]

    • Use Blocking Agents: The addition of a blocking protein, such as Bovine Serum Albumin (BSA), to your buffer can help to saturate non-specific binding sites on surfaces and other proteins.[12][13]

    • Incorporate Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween 20 can be beneficial.[12][13]

    • Optimize Sample Preparation: If working with plasma or other complex biological fluids, consider a protein precipitation step or solid-phase extraction (SPE) to remove interfering components.[11]

    • Change Labware: Peptides can adhere to glass surfaces.[11] Using polypropylene (B1209903) or other low-binding microplates and tubes can significantly reduce non-specific binding.[11]

Issue 2: Inconsistent results or lower than expected potency of Tertiapin-Q.

  • Possible Cause: The inhibitory potency of Tertiapin-Q can be influenced by several factors, including the specific channel subtype, post-translational modifications, and the presence of interacting proteins in your experimental system. The pH of the extracellular solution can also affect the binding affinity.[7]

  • Troubleshooting Steps:

    • Verify Channel Subunit Composition: The affinity of Tertiapin-Q can vary between different Kir channel subtypes.[3][4] Confirm the specific subunits expressed in your system.

    • Control Extracellular pH: The protonation state of a histidine residue in Tertiapin-Q can impact its binding to Kir1.1.[7][8] Ensure your experimental buffer is consistently maintained at the desired pH.

    • Consider Use-Dependency: The blockade of some off-target channels, like BK channels, is use-dependent.[5] The stimulation protocol in your experiment could be a contributing factor to inconsistent results if off-target effects are present.

    • Perform Dose-Response Curves: Always perform a full dose-response curve in your specific experimental system to determine the IC50 or Ki value, rather than relying solely on literature values obtained in different systems.

Quantitative Data

Table 1: Binding Affinity of Tertiapin-Q and its Analogs for Kir Channels

PeptideTarget ChannelKi / Kd (nM)Reference
Tertiapin-QKir1.1 (ROMK1)1.3[3][4]
Tertiapin-QKir3.1/3.4 (GIRK1/4)13.3[3][4]
TertiapinKir1.1 (ROMK1)~2[1]
TertiapinKir3.1/3.4 (GIRK1/4)~8[1]
TPN-LQ (H12L)Kir1.11.1[6]
TPN-LQ (H12L)Kir3.1/3.4361[6]
TPN-KQ (H12K)Kir1.1Higher affinity than TPN-Q[7][8]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Kir Channel Inhibition by Tertiapin-Q

This protocol describes a general method for assessing the inhibitory effect of Tertiapin-Q on Kir channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) using two-electrode voltage clamp or patch-clamp techniques.

Materials:

  • Cells expressing the Kir channel of interest.

  • Extracellular recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.4).

  • Intracellular electrode solution (for patch-clamp).

  • Tertiapin-Q stock solution (e.g., in water or buffer).

  • Voltage-clamp or patch-clamp amplifier and data acquisition system.

Methodology:

  • Prepare a series of dilutions of Tertiapin-Q in the extracellular recording solution to the desired final concentrations.

  • Establish a stable whole-cell or two-electrode voltage-clamp recording from a cell expressing the Kir channel.

  • Record baseline Kir channel currents by applying appropriate voltage protocols (e.g., voltage ramps or steps).

  • Perfuse the cell with the lowest concentration of Tertiapin-Q and allow the current to reach a steady-state level of inhibition.

  • Wash out the Tertiapin-Q with the control extracellular solution to check for reversibility of the block.

  • Repeat steps 4 and 5 for increasing concentrations of Tertiapin-Q.

  • Analyze the data by measuring the fractional block of the current at each concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection recording Establish Electrophysiological Recording cell_prep->recording tpnq_prep Tertiapin-Q Dilution Series application Apply Tertiapin-Q (Increasing Concentrations) tpnq_prep->application baseline Record Baseline Currents recording->baseline baseline->application washout Washout application->washout data_acq Data Acquisition application->data_acq washout->application analysis Calculate Fractional Block data_acq->analysis dose_response Generate Dose-Response Curve & Determine IC50 analysis->dose_response signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular kir_channel Kir Channel (e.g., Kir1.1) k_ion_in K+ Influx kir_channel->k_ion_in Inward Rectification bk_channel BK Channel (Off-Target) k_ion_out K+ Efflux bk_channel->k_ion_out Outward Current tpnq Tertiapin-Q tpnq->kir_channel High-Affinity Block tpnq->bk_channel Lower-Affinity Block (Use-Dependent) hyperpolarization Hyperpolarization k_ion_in->hyperpolarization troubleshooting_logic cluster_solutions Potential Solutions start High Non-Specific Binding? ph Adjust Buffer pH start->ph Yes salt Increase Salt Concentration start->salt Yes bsa Add BSA start->bsa Yes surfactant Add Non-Ionic Surfactant start->surfactant Yes labware Use Low-Binding Labware start->labware Yes end Reduced Non-Specific Binding ph->end salt->end bsa->end surfactant->end labware->end

References

Validation & Comparative

A Comparative Guide to Tertiapin-Q and Barium as Kir Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of inwardly rectifying potassium (Kir) channels, the use of selective blockers is paramount to elucidating their physiological roles and therapeutic potential. Kir channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and kidneys. This guide provides an objective comparison of two commonly used Kir channel blockers: the peptide toxin Tertiapin-Q and the divalent cation barium (Ba²⁺).

Mechanism of Action: An Outside-In Contrast

Tertiapin-Q and barium inhibit Kir channels through fundamentally different mechanisms. Tertiapin-Q acts as an external pore blocker, while barium functions as a permeant blocker that binds within the ion conduction pathway.

  • Tertiapin-Q: This 21-amino acid peptide, a stable synthetic derivative of a toxin from European honey bee venom, physically occludes the channel pore from the extracellular side.[1][2][3] Its C-terminal α-helix is thought to insert into the external vestibule of the channel, effectively plugging the pore and preventing K⁺ ion flux.[1] This interaction occurs with a one-to-one stoichiometry.[4]

  • Barium (Ba²⁺): As a divalent cation with a crystal radius nearly identical to potassium, Ba²⁺ can enter the Kir channel's selectivity filter from the intracellular or extracellular side.[5] However, due to its double charge, it binds with high affinity to sites within the pore, lodging itself approximately halfway through the membrane's electrical field and physically obstructing the pathway for K⁺ ions.[6] This block is highly dependent on the membrane voltage.[6][7]

G cluster_membrane Lipid Bilayer cluster_extra Extracellular Space cluster_intra Intracellular Space channel Kir Channel Pore tertiapin Tertiapin-Q tertiapin->channel External Pore Block barium Ba²⁺ barium->channel Internal Pore Block

Caption: Mechanisms of Kir channel inhibition.

Quantitative Performance and Selectivity

The efficacy and selectivity of Tertiapin-Q and barium differ significantly across Kir channel subtypes. Tertiapin-Q offers high affinity and selectivity for a subset of Kir channels, whereas barium is a broad-spectrum, though potent, blocker.

FeatureTertiapin-QBarium (Ba²⁺)
Origin/Type Synthetic 21-amino acid peptide[1][2]Divalent cation
Binding Site External pore vestibule[1]Deep within the channel pore[6][7]
Primary Targets & Affinity Kir1.1 (ROMK1): High affinity (Kᵢ ≈ 1.3 nM, K𝘥 ≈ 2 nM)[1] Kir3.1/3.4 (GIRK1/4): High affinity (Kᵢ ≈ 13.3 nM, K𝘥 ≈ 8 nM)[1][8] Kir3.1/3.2 (GIRK1/2): Moderate affinity (K𝘥 ≈ 270 nM)[8]Broad-spectrum Kir blocker: [9][10] Kir2.1: High affinity (K𝘥 ≈ 19-30 µM)[11] Kir2.2: High affinity (K𝘥 ≈ 9 µM)[11] Kir2.3: Moderate affinity (K𝘥 ≈ 70 µM)[11]
Selectivity Profile Selective: High affinity for Kir1.1 and Kir3.x subfamilies. Low affinity/Insensitive: Kir2.1 channels.[2]Poorly Selective: Blocks most Kir channels with varying micromolar affinity.[9][10] Also affects other ion transport mechanisms.
Kinetics of Block Rapid for GIRK channels (<1 min).[1] Use-dependent block of off-target BK channels.[2][12][13]Strongly voltage-dependent: Block increases with membrane hyperpolarization.[6][14][15] K⁺-dependent: Block kinetics are affected by extracellular K⁺ concentration.[14][16]
Off-Target Effects Blocks large-conductance Ca²⁺-activated K⁺ (BK) channels (IC₅₀ ≈ 5 nM).[1][8]Pleiotropic effects on numerous ion transport mechanisms.[9]

Experimental Protocols: Measuring Inhibitor Potency

The inhibitory properties of these blockers are typically quantified using electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cell lines.

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels on the cell membrane, providing precise data on channel inhibition.

1. Cell Preparation and Channel Expression:

  • A mammalian cell line (e.g., HEK293 or CHO cells) is cultured.

  • Cells are transiently or stably transfected with the cDNA encoding the specific Kir channel subunit(s) of interest.

  • Cells are grown for 24-48 hours post-transfection to allow for robust channel expression on the plasma membrane.

2. Electrophysiological Recording:

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): Typically contains high potassium (e.g., 120 KCl), EGTA to chelate calcium, HEPES for pH buffering, and Mg-ATP.

    • Extracellular (Bath) Solution (in mM): Contains physiological saline with a defined K⁺ concentration (e.g., 4 KCl), NaCl, CaCl₂, MgCl₂, and HEPES.

  • Recording: The whole-cell configuration is achieved using a glass micropipette to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A step-ramp voltage protocol is applied. For instance, the membrane potential is held at a depolarized potential (e.g., -20 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +60 mV) to elicit the characteristic inwardly rectifying currents.[15]

3. Data Acquisition and Analysis:

  • Kir channel currents are recorded in the absence (control) and presence of varying concentrations of the blocker (Tertiapin-Q or BaCl₂).

  • The peak inward current at a specific negative voltage (e.g., -120 mV) is measured for each concentration.

  • A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the blocker concentration.

  • The data is fitted with the Hill equation to determine the IC₅₀ value (the concentration at which inhibition is 50%) and the Hill coefficient.[15]

G A Cell Culture & Transfection of Kir cDNA B Whole-Cell Patch-Clamp (Establish Recording) A->B 24-48h post-transfection C Data Acquisition: Apply Voltage Protocol B->C Record baseline current D Apply Blocker (Cumulative Concentrations) C->D D->C Re-measure current E Data Analysis: Generate Concentration-Response Curve D->E After all concentrations F Determine IC₅₀ Value E->F

Caption: Workflow for determining blocker potency.

Summary and Recommendations

The choice between Tertiapin-Q and barium depends critically on the experimental goals, particularly the required level of specificity for Kir channel subtypes.

  • Choose Tertiapin-Q for:

    • High Selectivity: When specifically targeting Kir1.1 or Kir3.x channels while avoiding effects on Kir2.x channels.

    • Distinguishing Kir Subfamilies: Its differential affinity profile allows for the pharmacological dissection of currents mediated by different Kir subfamilies.

    • Caution: Be mindful of its potent off-target effects on BK channels, especially in tissues where both are expressed.[12]

  • Choose Barium for:

    • Broad-Spectrum Block: When a general, non-selective inhibition of most Kir channels is desired to confirm the presence of a Kir-mediated current.[9]

    • Probing Pore Properties: Its voltage- and ion-dependent block can be used as a tool to study the biophysical properties of the channel pore itself.[6][14]

    • Caution: Its lack of selectivity for Kir subtypes and its pleiotropic effects on other transporters make it unsuitable for isolating the function of a specific Kir channel in a complex biological system.[9]

References

A Comparative-Analysis of Tertiapin-Q's Selectivity for GIRK1/4 Over Kir2.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 2, 2025

This guide provides a detailed comparison of the selectivity of Tertiapin-Q, a stable derivative of a bee venom toxin, for G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically GIRK1/4 heterotetramers, over the classical inwardly rectifying potassium channel, Kir2.1. This analysis is intended for researchers, scientists, and drug development professionals working on ion channel pharmacology.

Executive Summary

Tertiapin-Q is a potent blocker of inwardly rectifying potassium (Kir) channels, demonstrating high affinity for GIRK (Kir3) and ROMK1 (Kir1.1) channels.[1][2] Crucially, it exhibits remarkable selectivity for GIRK1/4 channels over Kir2.1 channels. This high degree of selectivity makes Tertiapin-Q an invaluable pharmacological tool for isolating and studying the physiological roles of GIRK channels in various tissues, including the heart and central nervous system, without the confounding effects of Kir2.1 inhibition. Experimental data consistently show that while Tertiapin-Q blocks GIRK channels at nanomolar concentrations, its effect on Kir2.1 channels is negligible, even at micromolar concentrations.[3][4]

Quantitative Data: Tertiapin-Q Inhibition Profile

The following table summarizes the inhibitory constants (Ki/Kd/IC50) of Tertiapin-Q for various Kir channel subtypes. The data highlight the significant difference in potency between its action on GIRK1/4 and Kir2.1 channels.

Channel SubtypeCompositionInhibitory ConstantSelectivity vs. Kir2.1
GIRK1/4 Kir3.1/3.4Ki: 13.3 nM[1]>150-fold (based on Kd)
GIRK1/2 Kir3.1/3.2IC50: 5.4 nM[5] / Kd: ~270 nM[6]Varies by study
ROMK1 Kir1.1Ki: 1.3 nM[1] / Kd: ~2 nM[6]~1000-fold (based on Kd)
Kir2.1 Kir2.1Kd: ~2 µM (2000 nM)[4]1

Note: Inhibitory constants can vary based on experimental conditions and cell systems used.

Signaling & Regulatory Pathways

The differential regulation of GIRK1/4 and Kir2.1 channels is the basis for Tertiapin-Q's selectivity. GIRK channels are effector channels for G-protein coupled receptors (GPCRs), whereas Kir2.1 channels are primarily regulated by other cellular factors and contribute to the stable resting membrane potential.[7][8]

GIRK1/4 Activation Pathway

GIRK channels are activated via a membrane-delimited pathway following the stimulation of Gi/o-coupled GPCRs.[7][9] This process involves the direct binding of Gβγ subunits, released from the activated G-protein heterotrimer, to the channel, which promotes its opening.[7] The presence of phosphatidylinositol 4,5-bisphosphate (PIP2) is also essential for channel activation.[7][10]

GIRK_Activation cluster_membrane Plasma Membrane GPCR GPCR (e.g., M2 Muscarinic) G_Protein Gαiβγ (Inactive) GPCR->G_Protein Ligand Binding (e.g., Acetylcholine) G_Alpha Gαi-GTP G_Protein->G_Alpha GTP/GDP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma GIRK_Channel GIRK1/4 Channel (Closed) G_BetaGamma->GIRK_Channel Direct Binding GIRK_Open GIRK1/4 Channel (Open) GIRK_Channel->GIRK_Open Activation K_efflux Hyperpolarization GIRK_Open->K_efflux K+ Efflux PIP2 PIP2 PIP2->GIRK_Channel Required Cofactor Ligand Neurotransmitter Ligand->GPCR

GIRK1/4 channel activation pathway.
Kir2.1 Channel Regulation

In contrast to GIRK channels, Kir2.1 channels are not directly gated by G-proteins. They are considered "classical" or "constitutively active" inward rectifiers that contribute significantly to setting the resting membrane potential in excitable cells like neurons and cardiomyocytes.[8][11] Their activity is modulated by factors such as intracellular ATP, protein kinases (PKA and PKC), and the small GTPase Rho, but not directly by Gβγ subunits in the same manner as GIRK channels.[12][13][14] This fundamental difference in activation mechanism is a key reason why Tertiapin-Q does not potently block Kir2.1.

Experimental Protocols

The selectivity of Tertiapin-Q is determined primarily through electrophysiological and ion flux assays.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion current flowing through channels in the membrane of a single cell.[15][16] It allows for precise control of the membrane voltage and the application of compounds to characterize their inhibitory effects.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the desired human channel subunits (e.g., GIRK1/4 or Kir2.1) are cultured and prepared for recording.

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV). A series of voltage steps or ramps are applied to elicit inward and outward currents through the channels.[17][18] For GIRK channels, an agonist (e.g., acetylcholine) is added to the extracellular solution to activate the G-protein signaling cascade and open the channels.[17]

  • Compound Application: Once a stable baseline current is established, Tertiapin-Q is perfused into the bath at increasing concentrations.

  • Data Analysis: The reduction in current amplitude at each concentration is measured to calculate the IC50 or Ki value, which represents the concentration of Tertiapin-Q required to block 50% of the channel current.

Electrophysiology_Workflow A 1. Culture cells expressing Kir channel of interest B 2. Achieve whole-cell patch-clamp configuration A->B C 3. Apply voltage-clamp protocol to establish baseline current (add GPCR agonist for GIRK) B->C D 4. Perfuse increasing concentrations of Tertiapin-Q C->D E 5. Measure current inhibition at each concentration D->E F 6. Plot concentration-response curve and calculate IC50/Ki E->F

Workflow for electrophysiological analysis.
Protocol 2: Thallium Flux Assay

This is a higher-throughput method used to screen for channel modulators. It uses the flux of thallium ions (Tl⁺), a surrogate for K⁺, through the channels, which is detected by a Tl⁺-sensitive fluorescent dye inside the cells.[19][20][21]

Methodology:

  • Cell Plating: Cells expressing the target channel are plated in a multi-well plate (e.g., 384-well).[22]

  • Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2), which enters the cells.[22][23]

  • Compound Incubation: Tertiapin-Q at various concentrations is added to the wells and incubated with the cells.[20]

  • Thallium Stimulation: A buffer containing Tl⁺ is added to all wells. For GIRK channels, a GPCR agonist is co-applied to activate the channels.[22]

  • Fluorescence Reading: A kinetic plate reader measures the increase in intracellular fluorescence over time as Tl⁺ flows into the cells through open channels.[23]

  • Data Analysis: The rate of fluorescence increase is proportional to channel activity. The reduction in this rate in the presence of Tertiapin-Q is used to determine its inhibitory potency.

Conclusion

The experimental evidence overwhelmingly supports the high selectivity of Tertiapin-Q for GIRK1/4 channels over Kir2.1 channels. This selectivity is rooted in the fundamental differences in the activation mechanisms between these two channel subfamilies. While GIRK channels are directly gated by Gβγ subunits, Kir2.1 channels are not, making them insensitive to the same blocking mechanism by Tertiapin-Q. This makes Tertiapin-Q an essential pharmacological tool for specifically investigating the roles of G-protein-gated potassium channels in cellular physiology and disease.

References

Validating the Inhibitory Effect of Tertiapin-Q on IKACh: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tertiapin-Q, a well-established peptide inhibitor of the G-protein-activated inwardly rectifying potassium channel (IKACh), with other notable IKACh inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate tool for their experimental needs, based on potency, selectivity, and molecular characteristics.

Performance Comparison of IKACh Inhibitors

The inhibitory potency of Tertiapin-Q and its alternatives is a critical factor for in vitro and in vivo studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several key compounds against the IKACh channel, which is a heterotetramer of KIR3.1 and KIR3.4 subunits.

InhibitorTypeTargetIC50KiOrganism/Cell LineReference
Tertiapin-Q PeptideIKACh (KIR3.1/3.4)70 nM13.3 nMHEK293 cells[1]
Tertiapin-QPeptideIKACh (KIR3.1/3.4)~10 nM-Canine Atrial Myocytes
ChloroquineSmall MoleculeIKACh1.02 µM-HEK293 cells[1]
BMS-914392Small MoleculeIKACh24 nM-Not Specified
XAF-1407Small MoleculeIKACh (KIR3.1/3.4)1.1 nM-Not Specified
NIP-151Small MoleculeIKACh (GIRK1/4)1.6 nM-HEK293 cells[2]

Selectivity Profile:

A crucial aspect of any pharmacological tool is its selectivity for the intended target. While highly potent, the selectivity of these inhibitors varies.

  • Tertiapin-Q: Demonstrates high affinity for IKACh (KIR3.1/3.4) and the renal outer medullary potassium channel (ROMK1 or KIR1.1)[3][4]. It is important to note that Tertiapin-Q can also inhibit large-conductance Ca2+-activated potassium (BK) channels, which should be considered when interpreting experimental results.

  • Chloroquine: While it inhibits IKACh, it is a non-selective compound with known effects on other ion channels and cellular processes.

  • BMS-914392: Described as a potent and selective IKACh inhibitor[5].

  • XAF-1407: Reported to be a potent and highly selective inhibitor of IKACh[4].

  • NIP-151: Shows high potency for IKACh with little effect on the hERG channel, suggesting a favorable selectivity profile for cardiac applications[2].

Experimental Protocols

The validation of IKACh inhibition is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Protocol for Measuring IKACh Inhibition

This protocol outlines the general steps for assessing the inhibitory effect of a compound on IKACh in a suitable cell line (e.g., HEK293 cells stably expressing KIR3.1 and KIR3.4, or primary atrial cardiomyocytes).

I. Cell Preparation:

  • Culture cells to 70-80% confluency.

  • Dissociate cells using a gentle enzymatic method (e.g., trypsin-EDTA) and re-suspend in an external recording solution.

  • Plate the cells onto glass coverslips suitable for microscopy and patch-clamp recording.

II. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

  • IKACh Activator: Acetylcholine (ACh) or Carbachol (CCh) at a concentration sufficient to elicit a stable IKACh current (e.g., 10 µM).

  • Test Inhibitor: Prepare stock solutions of Tertiapin-Q or other inhibitors in an appropriate solvent and dilute to the final desired concentrations in the external solution.

III. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit membrane currents.

  • Activate IKACh by perfusing the cell with the external solution containing the ACh or CCh.

  • Once a stable baseline IKACh is established, perfuse the cell with the external solution containing the test inhibitor at various concentrations.

  • Record the current responses at each inhibitor concentration.

IV. Data Analysis:

  • Measure the peak inward IKACh current at a specific voltage (e.g., -100 mV) before and after the application of the inhibitor.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value.

Visualizations

IKACh Signaling Pathway

IKACh_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gi/o Protein M2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma IKACh IKACh Channel (KIR3.1/3.4) K_ion K+ Efflux IKACh->K_ion Allows G_beta_gamma->IKACh Directly binds and activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of IKACh activation by acetylcholine.

Experimental Workflow for IKACh Inhibitor Validation

Experimental_Workflow A Cell Culture (e.g., HEK293 with KIR3.1/3.4) B Whole-Cell Patch Clamp A->B C Establish Baseline IKACh (Apply ACh/CCh) B->C G Selectivity Profiling (Test against other ion channels) B->G Parallel Experiment D Apply Test Inhibitor (e.g., Tertiapin-Q) C->D E Record Current Inhibition D->E F Data Analysis (Dose-Response Curve, IC50) E->F H Validation of Inhibitory Effect F->H G->H

Caption: Workflow for validating the inhibitory effect of a compound on IKACh.

Discussion: Tertiapin-Q vs. Small Molecule Inhibitors

The choice between a peptide inhibitor like Tertiapin-Q and a small molecule alternative depends on the specific experimental goals.

Tertiapin-Q (Peptide):

  • Advantages: High potency and selectivity for IKACh are major advantages, making it a reliable tool for specifically probing the function of this channel. Its mechanism of action as a pore blocker is well-characterized.

  • Disadvantages: As a peptide, it may have lower stability in biological systems and poor membrane permeability, limiting its use in certain in vivo applications without specific delivery methods. The potential for off-target effects on BK channels should be considered.

Small Molecule Inhibitors (e.g., XAF-1407, NIP-151):

  • Advantages: Generally, small molecules offer better stability, cell permeability, and often oral bioavailability, making them more suitable for in vivo studies and potential therapeutic development. Newer compounds like XAF-1407 and NIP-151 demonstrate high potency and improved selectivity profiles.

  • Disadvantages: The development of highly selective small molecule inhibitors can be challenging, and off-target effects on other kinases or ion channels are a common concern that requires thorough profiling.

References

A Comparative Guide to Bee Venom Peptides as Channel Blockers: Tertiapin-Q in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertiapin-Q and other prominent bee venom peptides that function as ion channel blockers. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction to Bee Venom Peptides as Channel Blockers

Bee venom is a complex mixture of enzymes, biogenic amines, and a diverse array of peptides. Among these, several peptides have garnered significant scientific interest due to their potent and often highly specific interactions with various ion channels. These peptides serve as invaluable pharmacological tools for dissecting the physiological and pathological roles of these channels. This guide focuses on Tertiapin-Q, a synthetic analog of a naturally occurring bee venom peptide, and compares its channel-blocking properties with other well-characterized peptides from bee venom: Apamin, Mast Cell Degranulating (MCD) Peptide, and the pore-forming peptide, Melittin. Additionally, we will briefly discuss Secapin and Adolapin to provide a broader context of bee venom peptide activities.

Quantitative Comparison of Channel Blocking Activity

The following table summarizes the key quantitative data for the channel-blocking activities of the discussed bee venom peptides. This allows for a direct comparison of their potency and selectivity.

PeptidePrimary Target Channel(s)Other Targeted Channel(s)Potency (IC₅₀ / Kᵢ / Kₔ)Mechanism of Action
Tertiapin-Q Inwardly Rectifying Potassium (Kir) Channels (specifically Kir1.1/ROMK1 and Kir3.1/3.4/GIRK)Large Conductance Ca²⁺-activated K⁺ (BK) channelsKir1.1 (Kᵢ ≈ 1.3 nM), Kir3.1/3.4 (Kᵢ ≈ 13.3 nM), BK (IC₅₀ ≈ 5.8 nM)[1]Pore blocker
Apamin Small Conductance Ca²⁺-activated K⁺ (SK) Channels (specifically SK2/KCa2.2, SK3/KCa2.3, and SK1/KCa2.1)Highly selective for SK channelsSK2 (IC₅₀ ≈ 87.7 pM), SK3 (IC₅₀ ≈ 2.3 nM), SK1 (IC₅₀ ≈ 4.1 nM)[2][3][4]Allosteric inhibitor, binds to the outer vestibule of the channel pore
MCD Peptide Voltage-gated Potassium (Kv) Channels (specifically Kv1.1 and Kv1.6)Less potently blocks Kv1.2High affinity binding (< 1 nM) to a voltage-dependent A-type potassium channel has been reported, though specific IC₅₀ values on Kv1.1 and Kv1.6 are not consistently cited.[5][6]Pore blocker
Melittin Non-specific, forms pores in cell membranesBroad-spectrum membrane disruptionPore formation is concentration-dependent: transient pores at nanomolar concentrations, stable pores at micromolar concentrations.[7][8]Forms toroidal pores in lipid bilayers, leading to cell lysis.
Secapin Does not appear to be a primary ion channel blocker.Primarily involved in inflammation and nociception.Not applicable for direct channel blocking.Induces hyperalgesia and edema through the lipoxygenase pathway.[7]
Adolapin Does not appear to be a primary ion channel blocker.Primarily exhibits anti-inflammatory and analgesic effects.Not applicable for direct channel blocking.Inhibits cyclooxygenase and lipoxygenase.[9][10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by these peptides and their mechanisms of action.

GIRK_Channel_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein Gαβγ GPCR->G_protein Ligand Binding G_beta_gamma Gβγ G_protein->G_beta_gamma Activation GIRK_channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_channel Binds and Activates K_ion K+ GIRK_channel->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to TertiapinQ Tertiapin-Q TertiapinQ->GIRK_channel Blocks Pore

Caption: Signaling pathway of G-protein-coupled inwardly rectifying potassium (GIRK) channel activation and its inhibition by Tertiapin-Q.

SK_Channel_Pathway cluster_membrane Cell Membrane Ca_influx Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Binds to SK_channel SK Channel (KCa2.x) Calmodulin->SK_channel Activates K_ion K+ SK_channel->K_ion K+ Efflux AHP Afterhyperpolarization (AHP) K_ion->AHP Contributes to Apamin Apamin Apamin->SK_channel Allosteric Inhibition

Caption: Activation of Small Conductance Ca²⁺-activated K⁺ (SK) channels and their allosteric inhibition by Apamin.

Kv_Channel_Pathway cluster_membrane Cell Membrane Depolarization Membrane Depolarization Kv_channel Kv Channel (e.g., Kv1.1, Kv1.6) Depolarization->Kv_channel Activates K_ion K+ Kv_channel->K_ion K+ Efflux Repolarization Repolarization K_ion->Repolarization Leads to MCD_peptide MCD Peptide MCD_peptide->Kv_channel Blocks Pore

Caption: Role of Voltage-gated K⁺ (Kv) channels in membrane repolarization and their blockage by MCD Peptide.

Melittin_Pore_Formation cluster_membrane Cell Membrane Melittin_monomer Melittin Monomers Membrane_binding Membrane Binding & Aggregation Melittin_monomer->Membrane_binding Pore_formation Toroidal Pore Formation Membrane_binding->Pore_formation Ion_leakage Ion & Solute Leakage Pore_formation->Ion_leakage Cell_lysis Cell Lysis Ion_leakage->Cell_lysis

References

Validating the Specificity of Tertiapin-Q in Neuronal Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of G protein-gated inwardly rectifying potassium (GIRK) channels in the nervous system, Tertiapin-Q has long been a valuable pharmacological tool. Derived from bee venom, this peptide is a high-affinity blocker of GIRK channels. However, ensuring the specificity of any pharmacological agent is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of Tertiapin-Q's specificity against other common GIRK channel modulators in neuronal tissue, supported by experimental data and detailed protocols.

Overview of Tertiapin-Q and Its Alternatives

Tertiapin-Q is a stable derivative of tertiapin (B1603359) that potently blocks GIRK channels, which are critical regulators of neuronal excitability.[1][2] These channels are activated by various neurotransmitters through G protein-coupled receptors (GPCRs), leading to hyperpolarization and inhibition of neuronal firing.[3] The primary targets of Tertiapin-Q are heteromultimers like GIRK1/4 and homomultimers such as ROMK1 (Kir1.1), with high affinity in the nanomolar range.[2][4]

However, the question of absolute specificity is a critical consideration for any researcher. Studies have revealed that Tertiapin-Q is not entirely selective for GIRK channels and can also inhibit other ion channels, most notably the large conductance Ca2+-activated K+ (BK) channels.[5][6] This off-target activity necessitates careful experimental design and the consideration of alternative pharmacological agents.

This guide compares Tertiapin-Q with the following alternatives:

  • Barium Chloride (BaCl₂): A non-selective inorganic blocker of inward rectifier potassium (Kir) channels.

  • Clozapine (B1669256): An atypical antipsychotic drug known to inhibit both neuronal (GIRK1/2) and cardiac (GIRK1/4) GIRK channels.[7]

  • Fluoxetine (B1211875): A selective serotonin (B10506) reuptake inhibitor (SSRI) that has been shown to modulate GIRK channels in addition to its primary target.[7]

  • Tertiapin-LQ: A derivative of Tertiapin-Q engineered for greater selectivity towards ROMK (Kir1.1) channels over other GIRK channel subtypes.[8][9]

Comparative Analysis of Blocker Specificity

The following table summarizes the available quantitative data on the potency of Tertiapin-Q and its alternatives against their primary targets (GIRK channels) and key off-target ion channels found in neuronal tissue. This data has been compiled from various electrophysiological and binding studies.

CompoundPrimary Target (Potency)Key Off-Target Channels (Potency)Reference(s)
Tertiapin-Q GIRK1/4 (Ki: 13.3 nM)ROMK1 (Kir1.1) (Ki: 1.3 nM)GIRK1/2 (IC₅₀: 102 nM in AtT20 cells)BK channels (IC₅₀: 5.8 nM)Kir2.1 (low affinity)[2][4][5][10][11]
Barium Chloride (BaCl₂) Inward Rectifier K⁺ Channels (Non-selective; effective concentration in µM to mM range)Various K⁺ channels[12]
Clozapine GIRK1/2, GIRK1/4 (IC₅₀: 3-10 µM for various cardiac ion channels)Kᵥ11.1 (hERG), Naᵥ1.5, Caᵥ1.2, Kᵥ7.1, Kᵥ4.3, Kir2.1[7][13][14]
Fluoxetine GIRK1/2, GIRK2, GIRK1/4 (Inhibits)Voltage-gated Na⁺ channels (IC₅₀: 25.6-32.1 µM)Voltage-gated Ca²⁺ channels (IC₅₀: 13.4 µM)Voltage-gated K⁺ channels (IC₅₀: 16.0-40.1 µM)TREK-1 (IC₅₀: 19 µM)Volume-regulated anion channels (Ki: 6.0 µM)[7][15][16][17][18][19]
Tertiapin-LQ ROMK1 (Kir1.1) (IC₅₀: 0.445 µM)GIRK1/2 (IC₅₀: 9.28 µM; ~21-fold selective for ROMK1)GIRK1/4 (low affinity)[9]

Experimental Protocols

To aid researchers in designing their own validation studies, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Blocker Specificity

This protocol is designed to measure the effect of a blocker on specific ion channel currents in cultured neurons or acute brain slices.

1. Cell/Tissue Preparation:

  • For cultured neurons, plate cells on coated coverslips and grow to the desired density.
  • For acute brain slices, prepare 250-300 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

2. Recording Setup:

  • Transfer a coverslip or brain slice to the recording chamber on an upright or inverted microscope.
  • Continuously perfuse with oxygenated aCSF at a flow rate of 1-2 ml/min.
  • Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an appropriate internal solution. The composition of the internal solution will vary depending on the specific channel being studied. For GIRK currents, a GTP-containing internal solution is typically used to maintain G-protein activity.

3. Data Acquisition:

  • Establish a whole-cell patch-clamp configuration on a target neuron.
  • Apply a voltage-clamp protocol specific to the ion channel of interest to elicit and isolate the desired currents. For example, to measure GIRK currents, a voltage ramp or step protocol can be used in the presence of a GPCR agonist that activates GIRK channels (e.g., baclofen (B1667701) for GABA-B receptors).
  • After obtaining a stable baseline recording, apply the blocker (e.g., Tertiapin-Q) at various concentrations to the perfusion solution.
  • Record the current inhibition at each concentration to determine the IC₅₀ value.
  • To test for off-target effects, use specific voltage protocols and pharmacological tools to isolate other channels (e.g., use specific channel blockers to isolate the channel of interest or activators to enhance its current).

4. Data Analysis:

  • Measure the peak current amplitude before and after the application of the blocker.
  • Plot the percentage of current inhibition as a function of the blocker concentration.
  • Fit the data with a Hill equation to determine the IC₅₀ and Hill coefficient.

Competitive Radioligand Binding Assay for Receptor/Channel Affinity

This assay determines the affinity (Ki) of a non-labeled compound (the competitor, e.g., Tertiapin-Q) for a specific receptor or ion channel by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize neuronal tissue or cells expressing the target channel in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the membrane pellet and resuspend it in a binding buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor to the membrane preparation.
  • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Dry the filter mats and add a scintillation cocktail.
  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
  • Determine the IC₅₀ value from the curve, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GIRK signaling pathway and a typical experimental workflow for validating blocker specificity.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter Neurotransmitter (e.g., GABA, Acetylcholine) GPCR GPCR Neurotransmitter->GPCR Binds G_protein Gα(GDP)βγ GPCR->G_protein Activates G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Closed) GIRK_channel_open GIRK Channel (Open) K_ion_out K⁺ GIRK_channel_open->K_ion_out Efflux Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion_out->Hyperpolarization G_beta_gamma->GIRK_channel Binds & Activates

Caption: Canonical GPCR-mediated GIRK channel signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_off_target Off-Target Validation cluster_analysis Data Analysis prep Prepare Neuronal Culture or Brain Slices patch Whole-Cell Patch Clamp prep->patch isolate Isolate Target Current (e.g., GIRK) patch->isolate baseline Record Baseline Current isolate->baseline apply_blocker Apply Blocker (e.g., Tertiapin-Q) baseline->apply_blocker record_inhibition Record Current Inhibition apply_blocker->record_inhibition isolate_off_target Isolate Potential Off-Target Currents (e.g., BK, Nav, Cav) record_inhibition->isolate_off_target Parallel Experiment dose_response Generate Dose-Response Curves record_inhibition->dose_response apply_blocker_off_target Apply Same Blocker Concentrations isolate_off_target->apply_blocker_off_target record_off_target_effect Record Effect on Off-Target Currents apply_blocker_off_target->record_off_target_effect record_off_target_effect->dose_response calculate_ic50 Calculate IC₅₀ Values for all channels dose_response->calculate_ic50 compare Compare On-Target vs. Off-Target Potency calculate_ic50->compare

Caption: Workflow for validating ion channel blocker specificity.

Conclusion

References

A Comparative Guide: Tertiapin-Q versus Small Molecule GIRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled inwardly rectifying potassium (GIRK) channel modulation, researchers have a choice between peptidic toxins and synthetic small molecules. This guide provides a detailed comparison of Tertiapin-Q, a well-characterized peptide inhibitor, and emerging small molecule GIRK inhibitors, offering insights into their respective mechanisms, selectivity, and experimental applications. This information is intended for researchers, scientists, and drug development professionals working in the field of ion channel pharmacology.

Introduction to GIRK Channel Inhibitors

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the heart, brain, and endocrine glands.[1] Their activation, typically mediated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization, thus dampening cellular activity.[1] Dysregulation of GIRK channel function has been implicated in a range of pathologies, making them attractive therapeutic targets.

The development of pharmacological tools to probe GIRK channel function has led to the emergence of two main classes of inhibitors: peptide-based toxins and synthetic small molecules. Tertiapin-Q, a modified peptide from bee venom, is a potent and widely used GIRK channel blocker.[2] In parallel, medicinal chemistry efforts have yielded a growing arsenal (B13267) of small molecule inhibitors, each with distinct properties.[3] This guide aims to provide an objective comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Tertiapin-Q and representative small molecule GIRK inhibitors.

Inhibitor Type Target GIRK Subunit(s) Potency (Ki / IC50) Other Known Targets Reference(s)
Tertiapin-Q PeptideGIRK1/4 (Kir3.1/3.4)13.3 nM (Ki)ROMK1 (Kir1.1) (Ki = 1.3 nM), BK channels (IC50 = 5.8 nM)[2]
GIRK1/2 (Kir3.1/3.2)5.4 nM (IC50)[4]
VU0468554 Small MoleculeGIRK1/GIRK40.85 µM (IC50)Neuronal GIRK channels (lower potency)[5][6]
GIRK1/GIRK22.6 µM (IC50)[5]
Clozapine Small MoleculeGIRK1/GIRK2, GIRK1/GIRK4Inhibition observedMultiple CNS receptors[3]
Fluoxetine Small MoleculeGIRK1/GIRK2, GIRK2, GIRK1/GIRK4Inhibition observedSerotonin transporter (SERT) and other receptors/channels[3]

Note: Potency values can vary depending on the experimental conditions (e.g., cell type, agonist concentration).

Mechanism of Action and Binding Sites

The mechanism by which these inhibitors block GIRK channel activity differs significantly, primarily due to their distinct molecular nature.

Tertiapin-Q , being a peptide, acts as a pore blocker. It is thought to bind to the external vestibule of the GIRK channel, physically occluding the ion conduction pathway.[7] This mechanism is supported by mutagenesis studies indicating that its C-terminal α-helix plugs the external end of the pore.[2]

Small molecule inhibitors , in contrast, often exhibit more complex mechanisms of action. For instance, compounds derived from the ML297 scaffold, like VU0468554, are known to require the presence of the GIRK1 subunit for their activity.[6] Their binding site is not in the pore itself but rather at an allosteric site involving specific residues within the pore helix and the second transmembrane domain of GIRK1.[8][9] This allosteric modulation can interfere with the conformational changes required for channel opening.

Signaling and Experimental Workflow Diagrams

GIRK Channel Activation and Inhibition Pathway

GIRK_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors GPCR GPCR (e.g., M2 Muscarinic) G_protein Gαi/oβγ GPCR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GIRK_channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_channel Binds & Activates K_ion K+ GIRK_channel->K_ion K+ Efflux Hyperpolarization Hyperpolarization Tertiapin_Q Tertiapin-Q (Peptide) Tertiapin_Q->GIRK_channel Pore Block Small_Molecule Small Molecule Inhibitor Small_Molecule->GIRK_channel Allosteric Inhibition Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds

Caption: GIRK channel activation by GPCR signaling and points of inhibition.

Experimental Workflow: Electrophysiological Characterization

Electrophysiology_Workflow start Start: HEK293 cells expressing GIRK channels patch_clamp Whole-Cell Patch Clamp Configuration start->patch_clamp baseline Record Baseline K+ Current patch_clamp->baseline agonist_app Apply GPCR Agonist (e.g., Carbachol) baseline->agonist_app record_activated Record Agonist-Activated GIRK Current agonist_app->record_activated inhibitor_app Apply Inhibitor (Tertiapin-Q or Small Molecule) record_activated->inhibitor_app record_inhibited Record Inhibited GIRK Current inhibitor_app->record_inhibited washout Washout Inhibitor record_inhibited->washout record_recovery Record Recovered Current washout->record_recovery analysis Data Analysis: - IC50 determination - On/off rates record_recovery->analysis end End analysis->end

Caption: Workflow for characterizing GIRK inhibitors using patch clamp.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from methodologies used to characterize GIRK channel inhibitors.

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1/GIRK4) and a relevant GPCR (e.g., M2 muscarinic receptor) are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and used to form a giga-ohm seal with a cell.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

  • Data Acquisition:

    • Baseline currents are recorded.

    • A GPCR agonist (e.g., 10 µM carbachol) is applied to activate GIRK channels.

    • Once a stable activated current is achieved, the inhibitor (Tertiapin-Q or small molecule) is applied at various concentrations to determine the dose-response relationship and calculate the IC50 value.

    • Washout of the inhibitor is performed to assess the reversibility of the block.

Thallium Flux Assay

This high-throughput screening method is often used for the initial identification of GIRK channel modulators.

  • Cell Plating:

    • HEK293 cells expressing the target GIRK subunits are plated in 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading:

    • The culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and incubated for 1 hour at room temperature.

  • Compound Addition:

    • The dye-loading solution is removed, and cells are washed with an assay buffer.

    • The test compounds (inhibitors) are added to the wells.

  • Thallium Stimulation and Fluorescence Reading:

    • The plate is placed in a fluorescence plate reader.

    • A stimulus buffer containing thallium (Tl+) is added to all wells.

    • The influx of Tl+ through open GIRK channels leads to an increase in fluorescence, which is monitored kinetically.

    • Inhibitors will reduce the rate of fluorescence increase.

Discussion and Conclusion

The choice between Tertiapin-Q and a small molecule GIRK inhibitor depends heavily on the specific research question and experimental context.

Tertiapin-Q offers several advantages:

  • High Potency: It blocks GIRK channels in the nanomolar range.

  • Well-Characterized Mechanism: Its pore-blocking mechanism is well-understood.[7]

  • Broad GIRK Inhibition: It can be used to inhibit a range of GIRK channel subtypes.

However, it also has limitations:

  • Off-Target Effects: Tertiapin-Q also potently blocks ROMK1 and BK channels, which can confound results in tissues where these channels are expressed.[2]

  • Peptide Nature: As a peptide, it is generally not cell-permeable and may be susceptible to proteolytic degradation, limiting its use in certain in vivo applications.[10]

Small molecule GIRK inhibitors present a different set of attributes:

  • Potential for Subtype Selectivity: Medicinal chemistry efforts have yielded compounds with selectivity for specific GIRK subunit compositions (e.g., VU0468554 for GIRK1/4 over GIRK1/2).[5][6]

  • Drug-like Properties: Small molecules generally have better pharmacokinetic properties, including cell permeability and metabolic stability, making them more amenable to in vivo studies and as starting points for drug development.[11]

  • Diverse Mechanisms: They can act through various allosteric mechanisms, providing tools to probe different aspects of channel gating.

The primary challenges with small molecule inhibitors include:

  • Lower Potency: They often have lower potency (micromolar range) compared to Tertiapin-Q.[5]

  • Potential for Off-Target Effects: Thorough characterization is required to rule out off-target activities on other ion channels, receptors, and enzymes.[12]

References

Confirming the Molecular Target of Tertiapin-Q: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertiapin-Q's performance in selectively targeting G-protein-coupled inwardly-rectifying potassium (GIRK) channels, with a focus on experimental data from mutagenesis studies that have definitively confirmed its molecular target. We will explore alternative GIRK channel modulators and present detailed experimental protocols for key validation assays.

Introduction to Tertiapin-Q

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant derivative of Tertiapin, a 21-amino acid peptide toxin originally isolated from European honeybee venom.[1][2] It is a high-affinity blocker of specific inwardly-rectifying potassium (Kir) channels, particularly the G-protein-coupled subfamily (GIRK or Kir3).[3][4][5] TPN-Q functions by inserting its C-terminal α-helix into the external vestibule of the channel's pore, physically occluding ion conduction.[1][6] Its stability and high affinity have made it an invaluable tool for studying the physiological roles of GIRK channels.

Confirming the GIRK Channel as the Molecular Target through Mutagenesis

Site-directed mutagenesis has been a cornerstone in elucidating the precise interaction between Tertiapin-Q and its target channels. By systematically altering amino acid residues in both the toxin and the channel, researchers have pinpointed the key determinants of binding affinity and specificity. These studies have conclusively demonstrated that the M1-M2 linker region of GIRK channel subunits is critical for Tertiapin-Q binding.[7][8]

Comparative Analysis of Tertiapin-Q Affinity for Wild-Type and Mutant GIRK Channels

The following table summarizes the binding affinities (Ki or IC50 values) of Tertiapin-Q for various wild-type and mutant Kir channels, highlighting the significant reduction in affinity upon mutation of key residues. This data provides strong evidence for the direct interaction at the specified molecular sites.

Channel Subunit(s)Key Residue(s) and MutationTertiapin-Q Affinity (nM)Fold Change in AffinityReference
High Affinity Targets
ROMK1 (Kir1.1)Wild-Type1.3 - 2.0-[1][4][5]
GIRK1/GIRK4 (Kir3.1/3.4)Wild-Type8.0 - 13.3-[1][4][5]
Mutagenesis Studies
Kir3.2Y159A>1000>100-fold decrease[9]
Kir1.1 with Kir3.4 M1-M2 linkerChimeric ChannelHigh Affinity (conferred)-[10]
Kir2.1 with Kir1.1 M1-M2 linkerChimeric ChannelHigh Affinity (conferred)-[8]
Low Affinity/Insensitive Channels
IRK1 (Kir2.1)Wild-TypeInsensitive-[2][11]

Comparison with Alternative GIRK Channel Modulators

While Tertiapin-Q is a highly potent and widely used GIRK channel blocker, other compounds also modulate GIRK channel activity. This table provides a comparison of Tertiapin-Q with selected alternatives.

CompoundTypeMolecular Target(s)PotencyNotesReference
Tertiapin-Q Peptide ToxinGIRK1/4, ROMK1Nanomolar (Ki ~1.3-13.3 nM)High affinity and specificity for certain Kir channels.[4][5]
Barium (Ba²⁺) Divalent CationBroad Kir channel blockerMicromolar to MillimolarNon-specific pore blocker, lacks selectivity among Kir channels.[7]
ML297 Small MoleculeGIRK Channel AgonistNanomolar (EC50 ~165 nM for GIRK1/2)Activates GIRK channels, providing an alternative mode of modulation.[12][13]
GAT1508 Small MoleculeGIRK Channel AgonistSub-micromolarDirectly stimulates GIRK currents.[14]
Naringin BioflavonoidGIRK Channel AgonistMicromolarMay share a binding site with Tertiapin.[12]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments used to confirm the molecular target of Tertiapin-Q.

Site-Directed Mutagenesis of GIRK Channels

This protocol describes the process of introducing specific point mutations into the cDNA of a GIRK channel subunit.[15][16]

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type GIRK channel plasmid as the template and the designed mutagenic primers. The reaction typically involves 12-18 cycles.

  • Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme such as DpnI to the PCR product and incubating for 1 hour at 37°C.

  • Transformation: Transform the mutated DNA into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting colonies using a miniprep kit. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Heterologous Expression in Xenopus Oocytes or Mammalian Cells

To study the function of the mutated channels, their cDNA is expressed in a host system.

  • Xenopus Oocyte Expression:

    • Linearize the plasmid DNA containing the wild-type or mutant channel cDNA.

    • Synthesize capped RNA (cRNA) in vitro using an appropriate RNA polymerase (e.g., T7 or SP6).

    • Inject the cRNA into defolliculated stage V-VI Xenopus oocytes.[9]

    • Incubate the oocytes for 2-7 days to allow for channel expression.

  • Mammalian Cell (e.g., HEK293T) Transfection:

    • Culture HEK293T cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Transfect the cells with the plasmid DNA encoding the wild-type or mutant GIRK channel using a suitable transfection reagent (e.g., Lipofectamine).[15][16]

    • Co-transfect with a reporter gene (e.g., GFP) to identify successfully transfected cells.

    • Allow 24-48 hours for channel expression before performing functional assays.

Electrophysiological Recording (Two-Electrode Voltage Clamp or Patch Clamp)

This technique measures the ion flow through the expressed channels and the effect of Tertiapin-Q.

  • Solution Preparation: Prepare the appropriate external (bathing) and internal (pipette) solutions with defined ion concentrations.

  • Cell Preparation:

    • For oocytes, place an oocyte in the recording chamber and perfuse with the external solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • For HEK293T cells, place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit channel currents.

    • Whole-Cell Patch Clamp (HEK293T cells): Form a high-resistance seal (GΩ) between a glass micropipette and the cell membrane. Rupture the membrane patch to gain electrical access to the cell interior. Clamp the membrane potential and record currents as described above.[15]

  • Drug Application: Apply Tertiapin-Q at various concentrations to the external solution to determine its inhibitory effect on the channel currents.

  • Data Analysis: Measure the current amplitude before and after drug application to calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in confirming the molecular target of Tertiapin-Q.

Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_expression Heterologous Expression cluster_functional_assay Functional Assay cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis of GIRK Channel cDNA transcription In Vitro Transcription (cRNA Synthesis) mutagenesis->transcription transfection Transfection into Mammalian Cells (HEK293T) mutagenesis->transfection oocyte_injection cRNA Injection into Xenopus Oocytes transcription->oocyte_injection cell_culture Expression in HEK293T Cells transfection->cell_culture tev Two-Electrode Voltage Clamp oocyte_injection->tev patch Whole-Cell Patch Clamp cell_culture->patch data_analysis Determine Tertiapin-Q IC50 for WT vs Mutant Channels tev->data_analysis patch->data_analysis

Caption: Experimental workflow for confirming Tertiapin-Q's molecular target.

GIRK_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_channel Channel Gating cluster_blocker Inhibition ligand Neurotransmitter (e.g., Acetylcholine) gpcr G-Protein Coupled Receptor (e.g., M2 Muscarinic) ligand->gpcr g_protein Heterotrimeric G-Protein (Gαi/oβγ) gpcr->g_protein activates g_alpha Gα-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates girk GIRK Channel (Kir3.x) g_beta_gamma->girk activates k_efflux K+ Efflux girk->k_efflux leads to tpnq Tertiapin-Q tpnq->girk blocks

Caption: Signaling pathway of GIRK channel activation and its inhibition by Tertiapin-Q.

References

Safety Operating Guide

Navigating the Safe Disposal of Tertiapin (Reduced): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, adherence to standard laboratory safety practices is non-negotiable. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

Step-by-Step Disposal Procedures for Tertiapin (Reduced)

The appropriate disposal method depends on whether the waste is in liquid or solid form.

  • Inactivation: The primary step for liquid waste containing Tertiapin (reduced) is chemical inactivation. This renders the peptide biologically inactive.[1][2][3] Choose a suitable inactivation solution from the table below.

    • Carefully add the liquid peptide waste to the inactivation solution, aiming for a 1:10 ratio of waste to solution.[1]

    • Allow a minimum contact time of 30-60 minutes for the reaction to complete.[1]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1]

  • Final Disposal: After inactivation and neutralization, consult your local EHS guidelines. Some neutralized peptide solutions may be permissible for drain disposal with copious amounts of water, but this must be verified.[1]

Solid waste contaminated with Tertiapin (reduced), includes items like pipette tips, gloves, and empty vials.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[4]

Quantitative Data for Chemical Decontamination

The following table summarizes common chemical decontamination methods applicable to peptide toxins.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (B82951) (Bleach) 0.5-1.0% final concentration for solutions; 6% for concentrated peptides.[1][5]20-60 minutes.[1]Effective for many peptides, but may be corrosive.[1] Use freshly prepared solutions.[2][3]
Strong Acid/Base 1 M HCl or 1 M NaOH.[1]Minimum 30 minutes.[1]Highly effective but requires a neutralization step before disposal.[1]
Enzymatic Detergent Typically a 1% (m/v) solution.[1][5]Varies by product; follow manufacturer's instructions.[1]Good for cleaning labware; may require subsequent disinfection.[1][5]

Experimental Protocols

Protocol for Inactivation of Liquid Tertiapin (Reduced) Waste using Sodium Hypochlorite:

  • Prepare a fresh solution of 1% sodium hypochlorite by diluting a commercial bleach solution (typically 3-6% NaOCl).[2][3]

  • In a designated chemical fume hood, slowly add the liquid waste containing Tertiapin (reduced) to the sodium hypochlorite solution at a 1:10 volume ratio (e.g., 10 mL of waste to 100 mL of bleach solution).

  • Gently stir the mixture and allow it to stand for at least 60 minutes to ensure complete inactivation.

  • Check the pH of the solution. If necessary, adjust it to fall within the range of 5.5 to 9.0 as required by your local wastewater regulations.

  • Dispose of the inactivated and neutralized solution according to your institution's EHS-approved procedures.[1]

Disposal Workflow Diagram

cluster_Start Start: Tertiapin (Reduced) Waste cluster_Liquid Liquid Waste cluster_Solid Solid Waste Start Identify Waste Type Inactivate Chemically Inactivate (e.g., 1% NaOCl for >30 min) Start->Inactivate Liquid Segregate Segregate in Labeled Hazardous Waste Container Start->Segregate Solid Neutralize Neutralize pH (if required) Inactivate->Neutralize Dispose_Liquid Dispose per EHS Guidelines (e.g., drain disposal with water) Neutralize->Dispose_Liquid Store Store in Designated Area Segregate->Store Dispose_Solid Dispose via Institutional Hazardous Waste Program Store->Dispose_Solid

Caption: Logical workflow for the proper disposal of Tertiapin (reduced) waste.

References

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